Piperazin-1-yl(pyridin-4-yl)methanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
piperazin-1-yl(pyridin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c14-10(9-1-3-11-4-2-9)13-7-5-12-6-8-13/h1-4,12H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYAETTZHAUHNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39640-04-5 | |
| Record name | 39640-04-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of Piperazin-1-yl(pyridin-4-yl)methanone Derivatives
This guide provides an in-depth exploration of the synthesis of Piperazin-1-yl(pyridin-4-yl)methanone and its derivatives, a molecular scaffold of significant interest in medicinal chemistry. The piperazine moiety is a prevalent feature in numerous clinically approved drugs, valued for its ability to impart favorable pharmacokinetic properties and engage in crucial biological interactions. This document is intended for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical, field-tested methodologies.
The Strategic Importance of the this compound Core
The this compound scaffold is a privileged structure in drug discovery, combining the versatile piperazine ring with the biologically relevant pyridine moiety. Piperazine derivatives are known for their wide range of pharmacological activities, including but not limited to, anticancer, antidepressant, and neuroprotective effects. The nitrogen atoms in the piperazine ring allow for modifications that can fine-tune a compound's solubility, lipophilicity, and ability to interact with biological targets. The pyridine ring, on the other hand, is a common feature in many bioactive molecules and can participate in hydrogen bonding and other key interactions with enzymes and receptors. The methanone linker provides a rigid connection between these two important pharmacophores, creating a stable and predictable molecular framework for drug design.
Core Synthetic Strategies: A Mechanistic Perspective
The synthesis of this compound derivatives primarily revolves around the formation of an amide bond between a piperazine derivative and isonicotinic acid or its activated counterparts. The choice of synthetic route often depends on the desired scale of the reaction, the availability of starting materials, and the nature of the substituents on the piperazine ring.
The most common and direct approach involves the acylation of a piperazine with an activated form of isonicotinic acid, such as isonicotinoyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the piperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride leaving group yields the desired amide product. The presence of a base is often required to neutralize the hydrochloric acid generated during the reaction, thereby preventing the protonation of the piperazine starting material and driving the reaction to completion.
Below is a generalized workflow for the synthesis of this compound derivatives.
Caption: Generalized workflow for the synthesis of this compound derivatives.
Detailed Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific derivative being synthesized.
Protocol 1: Synthesis of this compound via Isonicotinoyl Chloride
This protocol outlines the direct acylation of piperazine with isonicotinoyl chloride.
Materials:
-
Piperazine
-
Isonicotinoyl chloride hydrochloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes or DCM/methanol mixtures)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (1.2 equivalents) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (2.5 equivalents) dropwise.
-
Acyl Chloride Addition: In a separate flask, prepare a solution of isonicotinoyl chloride hydrochloride (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the piperazine solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the pure this compound.
Protocol 2: Synthesis of (4-Arylpiperazin-1-yl)(pyridin-4-yl)methanone using a Coupling Reagent
This protocol is suitable for coupling a substituted piperazine with isonicotinic acid using HATU.
Materials:
-
1-Arylpiperazine
-
Isonicotinic acid
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve isonicotinic acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Base Addition: Add triethylamine (3.0 equivalents) to the mixture and stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Piperazine Addition: Add the 1-arylpiperazine (1.05 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 6-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate.
-
Extraction: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired (4-arylpiperazin-1-yl)(pyridin-4-yl)methanone.
Data Summary of Representative Derivatives
The following table summarizes the synthesis of several this compound derivatives, showcasing the versatility of the described synthetic methods.
| Derivative | Piperazine Starting Material | Coupling Method | Solvent | Yield (%) | Reference |
| This compound | Piperazine | Acyl Chloride | DCM | 75-85 | [1] |
| (4-Phenylpiperazin-1-yl)(pyridin-4-yl)methanone | 1-Phenylpiperazine | Acyl Chloride | DCM | 80-90 | [1] |
| (4-(4-Fluorophenyl)piperazin-1-yl)(pyridin-4-yl)methanone | 1-(4-Fluorophenyl)piperazine | Acyl Chloride | THF | ~80 | [1] |
| (4-Benzylpiperazin-1-yl)(pyridin-4-yl)methanone | 1-Benzylpiperazine | HATU | DMF | 70-80 | [2] |
| (4-(Pyridin-2-yl)piperazin-1-yl)(pyridin-4-yl)methanone | 1-(Pyridin-2-yl)piperazine | HATU | DMF | 65-75 | [2] |
Mechanistic Deep Dive: The Nucleophilic Acyl Substitution
The core of the synthesis of this compound derivatives lies in the nucleophilic acyl substitution reaction. Understanding the mechanism is key to optimizing reaction conditions and troubleshooting potential issues.
Caption: Mechanism of nucleophilic acyl substitution in the synthesis of this compound.
Causality in Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents is critical to prevent the hydrolysis of the highly reactive acyl chloride to the unreactive carboxylic acid.
-
Inert Atmosphere: An inert atmosphere minimizes side reactions, particularly with sensitive reagents.
-
Use of a Base: A non-nucleophilic base like triethylamine or DIPEA is essential to scavenge the HCl produced. This prevents the protonation of the piperazine starting material, which would render it non-nucleophilic and halt the reaction. An excess of the base is often used to ensure complete neutralization.
-
Low-Temperature Addition: The dropwise addition of the acyl chloride at 0 °C helps to control the exothermic nature of the reaction and minimize the formation of side products.
-
Coupling Reagents: Reagents like HATU and CDI offer a milder alternative to acyl chlorides, which is beneficial when dealing with substrates containing acid-labile functional groups. They also avoid the generation of corrosive HCl.
Conclusion and Future Outlook
The synthesis of this compound derivatives is a well-established yet continually evolving field. The methodologies outlined in this guide provide a robust foundation for the preparation of a wide array of derivatives for drug discovery and development. Future research in this area will likely focus on the development of more efficient and environmentally benign synthetic routes, such as catalytic amide bond formation and flow chemistry approaches. The continued exploration of this versatile scaffold is expected to yield novel therapeutic agents with improved efficacy and safety profiles.
References
- A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018). International Journal of Pharmaceutical Sciences and Research, 9(2), 567-574.
-
Synthesis, Characterization and Crystal Structures of methanone derivatives. (2025). ResearchGate.
- A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. (2016). Journal of Chemical Research, 40(3), 152-155.
- {4-[(4-methylphenyl)methyl]piperazin-1-yl}(pyridin-4-yl)methanone--oxalic acid (1/1). Molbank, 2011(2), M724.
- Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. (2021). European Journal of Medicinal Chemistry, 223, 113644.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules, 28(24), 8049.
- Piperazine synthesis. Organic Chemistry Portal.
- Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024). Frontiers in Chemistry, 12, 1369595.
- Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives. (2018). Journal of Applicable Chemistry, 3(1), 110-116.
- 3-[(4-Substituted-piperazin-1-yl)methyl]-1H-indole derivatives. (2003). Arkivoc, 2003(12), 117-126.
- Mechanistic insights on C(acyl)–N functionalisation mediated by late transition metals. (2024). Dalton Transactions.
- Rapid Derivatization of Phenolic and Oxime Hydroxyl with Isonicotinoyl Chloride under Aqueous Conditions and Its Application in LC-MS/MS Profiling Multiclass Steroids. (2022). Analytical Chemistry, 94(51), 17980–17987.
- Synthesis of New N1Arylpiperazine Substituted Xanthine Derivatives and Evaluation of their Antioxidant and Cytotoxic Effects. (2019). Anti-Cancer Agents in Medicinal Chemistry, 19(11), 1400-1413.
- Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. (2022). Journal of the American Chemical Society, 144(24), 10921–10928.
- Proton-Blocking Anion-Exchange Membranes for Efficient Lithium Hydroxide Recovery by Bipolar Membrane Electrodialysis. (2023). Membranes, 13(10), 834.
- Efficient Separation of Per- and Polyfluoroalkyl Substances (PFAS) by Organic Framework Membranes: Advances, Mechanisms, and Challenges. (2024). Membranes, 14(3), 66.
- Synthesis process of anhydrous piperazine in pilot scale. (2012).
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An In-depth Technical Guide to Piperazin-1-yl(pyridin-4-yl)methanone: Properties, Synthesis, and Applications
Abstract
Piperazin-1-yl(pyridin-4-yl)methanone, also known as 1-isonicotinoylpiperazine, is a heterocyclic compound featuring a piperazine ring acylated with an isonicotinoyl group. This molecular scaffold is of significant interest in medicinal chemistry and drug development due to the prevalence of both the piperazine and pyridine moieties in a wide array of biologically active molecules. The unique combination of a basic piperazine nitrogen, a pyridine nitrogen, and a central amide linker imparts a specific set of physicochemical properties that make it a versatile building block for creating compounds with diverse pharmacological profiles. This guide provides a comprehensive analysis of its chemical properties, spectroscopic signature, synthesis, reactivity, and its role as a precursor in the development of therapeutic agents.
Chemical Identity and Molecular Structure
This compound is structurally defined by a pyridine ring linked at its 4-position to a carbonyl group, which in turn is bonded to a nitrogen atom of a piperazine ring. This arrangement forms a tertiary amide. The remaining secondary amine in the piperazine ring provides a key site for further chemical modification.
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 1-Isonicotinoylpiperazine, Methanone, 1-piperazinyl-4-pyridinyl-[1] |
| CAS Number | 39640-04-5 (Free Base)[1][2][3] |
| 163839-68-7 (Hydrochloride Salt)[4] | |
| 39640-05-6 (Dihydrochloride Salt)[3][5] | |
| Molecular Formula | C₁₀H₁₃N₃O[1][3] |
| Molecular Weight | 191.23 g/mol [1][3] |
| Canonical SMILES | C1CNCCN1C(=O)C2=CC=NC=C2 |
| InChI | InChI=1S/C10H13N3O/c14-10(9-1-3-11-4-2-9)13-7-5-12-6-8-13/h1-4,12H,5-8H2 |
Physicochemical Properties
The physicochemical characteristics of a compound are critical determinants of its behavior in both chemical and biological systems, influencing its solubility, absorption, distribution, and metabolism.
| Property | Value | Source |
| Boiling Point | 369 °C at 760 mmHg | [3] |
| Flash Point | 176.9 °C | [3] |
| Density | 1.167 g/cm³ | [3] |
| LogP | 0.39370 | [3] |
| Storage | Sealed in dry, Room Temperature | [1] |
The presence of multiple nitrogen atoms capable of acting as hydrogen bond acceptors, along with the polar carbonyl group, suggests moderate solubility in polar solvents. The LogP value indicates a relatively balanced hydrophilic-lipophilic character, a desirable trait for many drug candidates.
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and structural confirmation of this compound.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the protons of the pyridine and piperazine rings. The two protons ortho to the pyridine nitrogen will appear as a downfield doublet, while the two protons meta to the nitrogen will appear as another doublet slightly upfield. The piperazine protons typically exhibit complex signals due to the chair-like conformation of the ring and the potential for slow nitrogen inversion. The four protons adjacent to the carbonyl group will be deshielded compared to the four protons adjacent to the secondary amine.
-
¹³C NMR Spectroscopy : The carbon NMR spectrum will feature a characteristic signal for the carbonyl carbon of the amide in the range of 165-175 ppm. The carbons of the pyridine ring will have distinct chemical shifts, with the carbon attached to the carbonyl group being the most downfield. The piperazine carbons will show two signals, corresponding to the carbons adjacent to the amide nitrogen and those adjacent to the secondary amine.
-
Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups present. A strong absorption band around 1630-1680 cm⁻¹ is indicative of the C=O stretching vibration of the tertiary amide. Vibrations corresponding to the C=C and C=N bonds of the pyridine ring will also be prominent in the 1400-1600 cm⁻¹ region. A broad absorption in the 3200-3500 cm⁻¹ range would indicate the N-H stretch of the secondary amine in the piperazine ring.
-
Mass Spectrometry (MS) : Mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (191.23 g/mol ). Fragmentation patterns would likely involve cleavage of the amide bond and fragmentation of the piperazine ring.
Synthesis and Reactivity
The most direct and common method for the synthesis of this compound is the nucleophilic acyl substitution reaction between piperazine and an activated derivative of isonicotinic acid (pyridine-4-carboxylic acid).
Experimental Protocol: Synthesis via Acylation
-
Activation of Carboxylic Acid : Isonicotinic acid is converted to a more reactive species, typically an acyl chloride (isonicotinoyl chloride), using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
-
Amidation Reaction : An excess of piperazine (to act as both the nucleophile and a base to neutralize the HCl byproduct) is dissolved in a suitable aprotic solvent (e.g., dichloromethane, THF).
-
The isonicotinoyl chloride, dissolved in the same solvent, is added dropwise to the piperazine solution at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.
-
Workup and Purification : After the reaction is complete, the reaction mixture is washed with water to remove piperazine hydrochloride and any remaining excess piperazine. The organic layer is then dried and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.
Caption: General synthesis workflow for this compound.
Reactivity Profile
The reactivity is dominated by the secondary amine of the piperazine ring, which is a potent nucleophile and a base. This site can readily undergo:
-
N-Alkylation : Reaction with alkyl halides to introduce alkyl substituents.
-
N-Arylation : Buchwald-Hartwig or Ullmann coupling with aryl halides.
-
N-Acylation : Reaction with other acyl chlorides or anhydrides to form bis-acylated piperazine derivatives.
-
Reductive Amination : Reaction with aldehydes or ketones in the presence of a reducing agent.
Pharmacological Relevance and Role in Drug Discovery
The piperazine moiety is a well-known "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs, particularly those targeting the central nervous system (CNS).[11] Similarly, the pyridine ring is a common feature in many pharmaceuticals. The combination in this compound makes it a valuable starting material for building more complex molecules with potential therapeutic value.
Derivatives of this core structure have been investigated for a range of biological activities, including:
-
Antidepressant Activity : A derivative, (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone, has been identified as a potent 5-HT₃ receptor antagonist with antidepressant-like effects in rodent models.[12]
-
Neurogenesis : The compound NSI-189 (Amdiglurax), which contains a substituted piperazinyl-pyridin-yl-methanone core, is under investigation for major depressive disorder and is noted for its ability to stimulate hippocampal neurogenesis.[13][14]
-
Adrenoceptor Antagonism : Certain derivatives have shown activity as non-selective α-adrenoceptor antagonists, which could have benefits in treating metabolic disorders.[15]
The secondary amine of the piperazine ring serves as a convenient attachment point for various pharmacophores, allowing for the systematic exploration of structure-activity relationships (SAR).
Caption: Role as a core scaffold in a drug discovery pipeline.
Safety, Handling, and Storage
As a laboratory chemical, this compound should be handled with standard safety precautions. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.
-
Storage : The compound should be stored in a tightly sealed container in a dry, cool place, away from incompatible materials such as strong oxidizing agents.[1] Many suppliers recommend storage under an inert atmosphere to prevent degradation from moisture and carbon dioxide.
Conclusion
This compound is a foundational building block in synthetic and medicinal chemistry. Its well-defined chemical structure, characterized by the reactive secondary amine and the electronically distinct pyridine ring, provides a robust platform for the generation of diverse chemical libraries. The physicochemical and spectroscopic properties are well-understood, and its synthesis is straightforward. The demonstrated success of its derivatives in modulating various biological targets underscores its continued importance for researchers, scientists, and professionals engaged in the pursuit of novel therapeutic agents.
References
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PubChem. (2-((3-Methylbutyl)amino)-3-pyridinyl)(4-(phenylmethyl)-1-piperazinyl)methanone. [Link]
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PubChem. (4-Pyridin-2-yl-piperazin-1-yl)-o-tolyl-methanone. [Link]
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Spectral data of compound 5a-5m, 6a-6e. [Link]
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PubChem. 1-(4-Pyridyl)piperazine. [Link]
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MDPI. 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). [Link]
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MolPort. Compound {4-[(4-chlorophenyl)methyl]piperazin-1-yl}(pyridin-3-yl)methanone--oxalic.... [Link]
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Wikipedia. Amdiglurax. [Link]
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ResearchGate. (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]
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PubMed. Acid-base properties, FT-IR, FT-Raman spectroscopy and computational study of 1-(pyrid-4-yl)piperazine. [Link]
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Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
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Wikipedia. Piperazine. [Link]
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PubMed. Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: a non-selective α-adrenoceptor antagonist. [Link]
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PubMed. Antidepressant-like activity of (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone (4a), a novel 5-HT(3) receptor antagonist: an investigation in behaviour-based rodent models of depression. [Link]
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MolPort. Compound {4-[(4-methylphenyl)methyl]piperazin-1-yl}(pyridin-4-yl)methanone--oxalic acid (1/1). [Link]
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"Piperazin-1-yl(pyridin-4-yl)methanone" IUPAC name and structure
An In-depth Technical Guide to (Piperazin-1-yl)(pyridin-4-yl)methanone: A Core Scaffold in Modern Drug Discovery
Executive Summary: (Piperazin-1-yl)(pyridin-4-yl)methanone, also known as 1-isonicotinoylpiperazine, is a heterocyclic compound that serves as a foundational structural motif in medicinal chemistry. While the compound itself is primarily utilized as a synthetic intermediate, its core scaffold is integral to a vast array of pharmacologically active agents. The inherent properties of the piperazine ring—its basicity, conformational flexibility, and ability to engage in multiple hydrogen bonding interactions—make it a "privileged scaffold" for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] This guide provides a comprehensive overview of its synthesis, characterization, and, most importantly, the therapeutic landscape defined by its derivatives, which span central nervous system disorders, inflammation, and oncology.
Chemical Identity and Structure
(Piperazin-1-yl)(pyridin-4-yl)methanone is structurally defined by a piperazine ring acylated at one nitrogen atom by an isonicotinoyl group (a pyridine-4-carbonyl group). This arrangement combines the versatile piperazine nucleus with the aromatic, polar pyridine ring.
IUPAC Name: (Piperazin-1-yl)(pyridin-4-yl)methanone Common Name: 1-Isonicotinoylpiperazine
Chemical Structure:
(Image generated for illustrative purposes)
| Identifier | Value |
| CAS Number | 39640-04-5[3] |
| Molecular Formula | C₁₀H₁₃N₃O[3] |
| Molecular Weight | 191.23 g/mol [3] |
| Canonical SMILES | C1CN(CCN1)C(=O)C2=CC=NC=C2 |
Synthesis and Characterization
The synthesis of (Piperazin-1-yl)(pyridin-4-yl)methanone is typically achieved through standard amide bond formation, a cornerstone of medicinal chemistry. The most common and reliable strategy involves the coupling of isonicotinic acid with a mono-protected piperazine, followed by the removal of the protecting group. This ensures selective acylation at a single nitrogen atom.
Representative Synthetic Workflow
The following protocol describes a robust two-step synthesis using tert-butyloxycarbonyl (Boc) as the protecting group, a method widely employed for its stability and ease of removal under acidic conditions.
Caption: General two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl 4-(isonicotinoyl)piperazine-1-carboxylate
-
To a stirred solution of isonicotinic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add tert-butyl piperazine-1-carboxylate (1.0 eq) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-16 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the protected intermediate.
Step 2: Synthesis of (Piperazin-1-yl)(pyridin-4-yl)methanone
-
Dissolve the purified intermediate from Step 1 in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 20-30% v/v) or a solution of HCl in dioxane (e.g., 4M) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours until TLC indicates complete removal of the Boc group.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a small amount of DCM and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over sodium sulfate, and concentrate to yield the final product, which can be further purified by crystallization or chromatography if necessary.
Spectroscopic Characterization (Predicted)
-
¹H NMR:
-
Pyridine Protons: Two distinct signals are expected in the aromatic region (δ 7.5-8.8 ppm). The protons ortho to the pyridine nitrogen (H2', H6') will appear as a doublet, and the protons meta to the nitrogen (H3', H5') will appear as a second doublet.
-
Piperazine Protons: Due to the amide bond, the piperazine protons will likely appear as two broad multiplets or triplets in the range of δ 2.8-3.9 ppm. The four protons adjacent to the carbonyl group will be downfield compared to the four protons adjacent to the secondary amine.
-
Amine Proton (NH): A broad singlet, the chemical shift of which is dependent on solvent and concentration.
-
-
¹³C NMR:
-
Carbonyl Carbon: A signal in the range of δ 165-170 ppm.
-
Pyridine Carbons: Signals in the aromatic region (δ 120-155 ppm), with the carbon attached to the nitrogen (C2', C6') and the carbon para to the nitrogen (C4') showing distinct shifts.
-
Piperazine Carbons: Two signals in the aliphatic region (δ 40-50 ppm).
-
-
Infrared (IR) Spectroscopy:
-
C=O Stretch: A strong absorption band around 1640-1660 cm⁻¹, characteristic of an amide carbonyl.
-
N-H Stretch: A moderate, broad absorption around 3300 cm⁻¹ for the secondary amine.
-
C=N and C=C Stretches: Absorptions in the 1590-1400 cm⁻¹ region, typical for the pyridine ring.
-
The (Piperazin-1-yl)(pyridin-4-yl)methanone Scaffold in Drug Discovery
The true significance of this molecule lies in its role as a core scaffold. The piperazine ring is a "privileged" structure in medicinal chemistry due to its unique combination of properties that positively influence drug-like characteristics.[4][5] Its two nitrogen atoms allow for tailored substitutions to optimize target binding, solubility, and pharmacokinetic profiles.[2]
A Versatile Building Block for Diverse Biological Targets
Derivatives built upon this core structure have shown a remarkable breadth of biological activities, demonstrating the scaffold's versatility.[6][7]
-
Central Nervous System (CNS) Agents: The piperazine moiety is a classic component of many CNS-active drugs. By modifying the unsubstituted nitrogen of the core scaffold, researchers have developed potent ligands for various receptors, including serotonin and dopamine receptors, leading to potential treatments for depression, anxiety, and psychosis.[5]
-
Anti-Inflammatory Agents: The scaffold has been incorporated into molecules designed to inhibit key inflammatory mediators. These compounds often function by targeting enzymes like kinases or by antagonizing pro-inflammatory cytokine receptors.[6]
-
Anticancer Agents: Numerous kinase inhibitors developed for oncology incorporate the piperazine scaffold. It often serves as a linker that correctly orients other pharmacophoric groups within the enzyme's active site, a strategy that has led to approved drugs like Imatinib.[4]
-
Antimicrobial Agents: The basic nature of the piperazine ring can be exploited to design compounds that interact with bacterial cell membranes or key enzymes, leading to the development of novel antibacterial and antifungal agents.
Mechanism of Action: A Scaffold for Targeted Inhibition
The derivatives of (Piperazin-1-yl)(pyridin-4-yl)methanone achieve their therapeutic effects through precise interactions with biological targets. The core scaffold acts as a rigid and reliable anchor for positioning functional groups that drive pharmacological activity.
Caption: A generalized mechanism for derivatives of the scaffold.
This diagram illustrates a common mechanism where a functional group ('R') attached to the piperazine nitrogen interacts with a hydrophobic pocket of a target protein, while the polar pyridine and piperazine nitrogens act as hydrogen bond acceptors or donors to secure the molecule in the binding site. This dual-functionality is key to the scaffold's success in generating high-affinity ligands.
Conclusion
(Piperazin-1-yl)(pyridin-4-yl)methanone is a molecule of fundamental importance to drug discovery and development. While its direct therapeutic application is limited, its value as a core chemical scaffold is immense. Its straightforward synthesis and the predictable chemical behavior of its piperazine and pyridine rings provide a reliable platform for combinatorial chemistry and lead optimization. The extensive and diverse pharmacology of its derivatives underscores the enduring utility of this "privileged" structure in the ongoing search for novel and effective therapeutic agents. Researchers and drug development professionals can leverage this scaffold as a starting point for creating next-generation medicines targeting a wide spectrum of human diseases.
References
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- Unknown author. (2018, October 30). (PDF) Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [ 1-(4-Chlorophenyl) Cyclopropyl] ( Piperazin-1-Yl) Methanone Derivatives.
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Unknown author. (Date unknown). methanone. MDPI.
- Chatterjee, I., Roy, D., & Panda, G. (Date unknown).
- Unknown author. (2025, August 6). EXPLORING THE CHEMISTRY AND BIOLOGICAL ACTIVITIES OF PIPERAZINE DERIVATIVES IN MEDICINAL CHEMISTRY.
- Unknown author. (Date unknown). US20170247338A1 - PROCESS FOR PREPARING (CYCLOPENTYL[d]PYRIMIDIN-4-YL)PIPERAZINE COMPOUNDS.
- Yilmaz, F., & Menteşe, M. (Date unknown). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
- Unknown author. (Date unknown). US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one.
- Unknown author. (Date unknown). KR101476777B1 - The new process for the preparation of Paliperidone intermediates (2,4-Difluorophenyl)-piperidinyl-methanone hydrochloride.
- Unknown author. (Date unknown). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles.
- Unknown author. (2023, September 20). PIPERAZIN-1-YL-PYRIDIN-4-YL-METHANONE. ChemicalBook.
- Unknown author. (Date unknown). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
- Unknown author. (Date unknown). 1-Phenylpiperazine(92-54-6) 13C NMR spectrum. ChemicalBook.
- Unknown author. (Date unknown). Nicotinic acid or isonicotinic acid compound and use thereof.
- Unknown author. (1953, January 1). [Effect of isonicotinic acid hydrazide in experimental tuberculosis in mice]. PubMed.
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"Piperazin-1-yl(pyridin-4-yl)methanone" mechanism of action
An in-depth analysis of the existing literature reveals that the core chemical structure of "Piperazin-1-yl(pyridin-4-yl)methanone" serves as a versatile scaffold in medicinal chemistry. Various derivatives incorporating this moiety have been synthesized and investigated for a wide range of biological activities, including serotonin reuptake inhibition[1], monoacylglycerol lipase (MAGL) inhibition[2][3], RIOK2 inhibition[4], and dipeptidyl peptidase-IV (DPP-IV) inhibition[5]. The specific mechanism of action is therefore critically dependent on the full molecular structure of the derivative .
Given the user's request for a guide on the core mechanism, and the prevalence of this scaffold in compounds targeting protein kinases, this guide will focus on a well-established and therapeutically relevant mechanism of action for structurally related compounds: inhibition of Rho-associated coiled-coil containing protein kinase (ROCK) . The piperazine and pyridine moieties are common features in numerous known ROCK inhibitors.[6][7]
This technical guide will, therefore, explore the hypothesized mechanism of action of a representative "this compound" derivative as a ROCK inhibitor, providing researchers with the foundational knowledge and experimental framework to investigate such compounds.
Introduction to the Rho/ROCK Signaling Pathway
The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are critical regulators of numerous cellular processes, most notably cytoskeletal dynamics.[8] Rho-associated coiled-coil containing protein kinase (ROCK) is a key downstream effector of RhoA. The ROCK family consists of two main isoforms, ROCK1 and ROCK2, which share a high degree of homology and overlapping functions.
Upon activation by GTP-bound RhoA, ROCK phosphorylates a multitude of downstream substrates, leading to:
-
Increased actomyosin contractility: By phosphorylating and inactivating myosin light chain (MLC) phosphatase and directly phosphorylating the myosin light chain.
-
Stress fiber and focal adhesion formation: Through the phosphorylation of proteins such as LIM kinase (LIMK) and cofilin.
-
Regulation of cell proliferation, apoptosis, and gene expression. [9]
Dysregulation of the Rho/ROCK signaling pathway is implicated in a variety of pathological conditions, including hypertension, cancer metastasis, glaucoma, and neuronal damage. Consequently, inhibitors of ROCK have emerged as promising therapeutic agents.[6][8]
Hypothesized Mechanism of Action: Competitive Inhibition of the ROCK ATP-Binding Site
Based on the structures of known ROCK inhibitors like Y-27632 and H-1152[7], it is hypothesized that a "this compound" derivative would act as an ATP-competitive inhibitor of ROCK. The proposed mechanism involves the compound binding to the kinase domain of ROCK, specifically at the ATP-binding pocket. This binding event would prevent the endogenous ATP from accessing the active site, thereby inhibiting the phosphotransferase activity of the kinase.
The pyridinyl and piperazinyl moieties are likely to form key interactions with the amino acid residues lining the ATP-binding cleft. The nitrogen atoms in these rings can act as hydrogen bond acceptors or donors, while the aromatic rings can engage in hydrophobic and pi-stacking interactions.
The following diagram illustrates the proposed mechanism of ROCK inhibition:
Caption: Experimental workflow for validating ROCK inhibition.
Data Presentation and Interpretation
The quantitative data from the in vitro kinase assay should be summarized in a table for clear comparison.
| Compound | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) |
| Test Compound | Value | Value |
| Y-27632 (Control) | Value | Value |
A significant reduction in the IC50 values for the test compound compared to the control would indicate potent ROCK inhibition. The western blot results should show a dose-dependent decrease in the levels of phosphorylated MLC in cells treated with the test compound.
Concluding Remarks
The "this compound" scaffold is a promising starting point for the development of novel therapeutics. While its derivatives have shown a multitude of biological activities, this guide has focused on the well-precedented and therapeutically significant mechanism of ROCK inhibition. The provided experimental framework offers a robust approach for researchers to validate this hypothesized mechanism of action. Further studies, including kinase profiling against a broader panel of kinases and in vivo efficacy models, would be necessary to fully characterize the selectivity and therapeutic potential of any novel compound based on this scaffold.
References
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W. Johnston, P. (2005). The mechanism of action of poloxamer 407-induced hypertriglyceridemia in the rat. PubMed. Available at: [Link]
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Jin, C. et al. (2021). Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. European Journal of Medicinal Chemistry. Available at: [Link]
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Granchi, C. et al. (2019). Computationally Driven Discovery of phenyl(piperazin-1-yl)methanone Derivatives as Reversible Monoacylglycerol Lipase (MAGL) Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Wang, Y. et al. (2022). Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro- 4H-t[1][2][10]riazolo[4,5- c]quinolin-4-one (CQ211) as a Highly Potent and Selective RIOK2 Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]
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Al-Masoudi, N. et al. (2021). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. Medicinal Chemistry. Available at: [Link]
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Unknown Author. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. Available at: [Link]
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W. Johnston, P. (2006). Acute P-407 administration to mice causes hypercholesterolemia by inducing cholesterolgenesis and down-regulating low-density lipoprotein receptor expression. Pharmaceutical Research. Available at: [Link]
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Watanabe, K. et al. (2007). A ROCK inhibitor permits survival of dissociated human embryonic stem cells. Nature Biotechnology. Available at: [Link]
-
Granchi, C. et al. (2019). Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. ResearchGate. Available at: [Link]
-
Unknown Author. (n.d.). (4-Benzylpiperazin-1-yl)(2-(isopentylamino)pyridin-3-yl)methanone, min 98%, 1 gram. CP Lab Chemicals. Available at: [Link]
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Daoui, O. et al. (2024). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. Semantic Scholar. Available at: [Link]
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Khan, I. et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry. Available at: [Link]
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PubChem. (n.d.). (4-Pyridin-2-ylphenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone. PubChem. Available at: [Link]
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Unknown Author. (n.d.). {4-[(4-methylphenyl)methyl]piperazin-1-yl}(pyridin-4-yl)methanone--oxalic acid (1/1). MolPort. Available at: [Link]
-
PubChem. (n.d.). [4-(2-Pyridinyl)-1-piperazinyl]-[2-(3,4,5-trimethoxyphenyl)-4-quinolinyl]methanone. PubChem. Available at: [Link]
-
Wikipedia. (n.d.). Amdiglurax. Wikipedia. Available at: [Link]
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Emre, N. et al. (2013). The ROCK inhibitor Y-26732 enhances the survival and proliferation of human embryonic stem cell-derived neural progenitor cells upon dissociation. Stem Cells and Development. Available at: [Link]
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de Oliveira, M. et al. (2023). ROCK inhibition reduces the sensitivity of mutant p53 glioblastoma to genotoxic stress through a Rac1-driven ROS production. International Journal of Biochemistry & Cell Biology. Available at: [Link]
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Kulkarni, S. et al. (2012). Antidepressant-like activity of (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone (4a), a novel 5-HT(3) receptor antagonist: an investigation in behaviour-based rodent models of depression. Indian Journal of Pharmacology. Available at: [Link]
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Perez, A. et al. (2024). Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. MDPI. Available at: [Link]
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Wikipedia. (n.d.). Antimony potassium tartrate. Wikipedia. Available at: [Link]
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GSKPro for Healthcare Professionals. (n.d.). NUCALA (mepolizumab) for injection, for subcutaneous use. GSKPro. Available at: [Link]
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A Spectroscopic Guide to Piperazin-1-yl(pyridin-4-yl)methanone: Structure Elucidation and Data Interpretation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for Piperazin-1-yl(pyridin-4-yl)methanone , a heterocyclic compound of interest in medicinal chemistry and drug development. By examining its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we can confirm its molecular structure and provide a foundational understanding for researchers working with this and related scaffolds. This guide is structured to offer not just the data, but also the scientific rationale behind the data acquisition and interpretation, ensuring a comprehensive understanding for both novice and experienced scientists.
Introduction: The Importance of Spectroscopic Characterization
In the realm of drug discovery and development, the unambiguous determination of a molecule's structure is a critical first step. Spectroscopic techniques are the cornerstone of this process, each providing a unique piece of the structural puzzle. For a molecule like this compound, which incorporates both aromatic and aliphatic ring systems, a multi-faceted spectroscopic approach is essential.
-
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, including the chemical environment of individual protons and carbons, their connectivity, and stereochemical relationships.
-
Infrared (IR) spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
-
Mass Spectrometry (MS) determines the molecular weight of the compound and can offer insights into its fragmentation patterns, further confirming the structural arrangement.
This guide will delve into the specific spectroscopic signatures of this compound, providing a robust dataset for its identification and characterization.
Molecular Structure and Atom Numbering
To facilitate the interpretation of the spectroscopic data, the following standardized atom numbering scheme will be used for this compound.
Caption: Molecular structure and atom numbering for this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms in a molecule. The data presented here is for the dihydrochloride salt of the compound, which is often used to improve solubility in common NMR solvents like DMSO-d6. The presence of the hydrochloride salt can influence the chemical shifts, particularly of the protons near the nitrogen atoms.
1H NMR (Proton NMR) Data
The 1H NMR spectrum provides information about the different types of protons in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.80 | d | 2H | H-10, H-13 (Pyridinyl) |
| ~7.80 | d | 2H | H-11, H-14 (Pyridinyl) |
| ~3.80 | t | 4H | H-2, H-6 (Piperazinyl) |
| ~3.20 | t | 4H | H-3, H-5 (Piperazinyl) |
Interpretation:
-
Pyridinyl Protons: The downfield signals at approximately 8.80 and 7.80 ppm are characteristic of protons on a pyridine ring. The deshielding is due to the electronegativity of the nitrogen atom and the aromatic ring current. The doublet (d) multiplicity indicates that these protons are coupled to their immediate neighbors on the ring.
-
Piperazinyl Protons: The signals around 3.80 and 3.20 ppm correspond to the methylene protons of the piperazine ring. The triplet (t) multiplicity suggests coupling to the adjacent methylene protons. The protons on the carbons adjacent to the amide nitrogen (H-2, H-6) are typically more deshielded than those adjacent to the secondary amine (H-3, H-5).
13C NMR (Carbon NMR) Data
The 13C NMR spectrum provides information about the different carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~168 | C7 (C=O) |
| ~150 | C10, C13 |
| ~145 | C9 |
| ~122 | C11, C14 |
| ~45 | C2, C6 |
| ~43 | C3, C5 |
Interpretation:
-
Carbonyl Carbon: The signal furthest downfield, around 168 ppm, is characteristic of an amide carbonyl carbon (C7).
-
Pyridinyl Carbons: The signals in the range of 122-150 ppm are assigned to the carbons of the pyridine ring. The carbon attached to the carbonyl group (C9) and those adjacent to the nitrogen (C10, C13) are the most deshielded.
-
Piperazinyl Carbons: The signals in the upfield region, around 43-45 ppm, are attributed to the sp3 hybridized carbons of the piperazine ring (C2, C3, C5, C6).
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data for this compound is outlined below.
Caption: A typical workflow for NMR sample preparation, data acquisition, and processing.
II. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the various functional groups within a molecule. The key vibrational frequencies for this compound are summarized below.
| Wavenumber (cm-1) | Intensity | Assignment |
| ~3400 | Medium, Broad | N-H stretch (secondary amine in piperazine) |
| ~3050 | Weak | C-H stretch (aromatic) |
| ~2950-2800 | Medium | C-H stretch (aliphatic) |
| ~1640 | Strong | C=O stretch (amide) |
| ~1600, ~1550 | Medium | C=C and C=N stretches (pyridine ring) |
| ~1420 | Medium | C-N stretch (amide) |
Interpretation:
-
The strong absorption band around 1640 cm-1 is a definitive indicator of the amide carbonyl (C=O) group . This is one of the most characteristic peaks in the spectrum.
-
The broad absorption around 3400 cm-1 is indicative of the N-H stretch of the secondary amine in the piperazine ring.
-
The peaks just above 3000 cm-1 are due to the C-H stretching vibrations of the pyridine ring .
-
The absorptions in the 2800-2950 cm-1 region correspond to the aliphatic C-H stretches of the piperazine ring.
-
The bands at approximately 1600 and 1550 cm-1 are characteristic of the C=C and C=N bond stretching vibrations within the aromatic pyridine ring.
III. Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation. For this compound, electrospray ionization (ESI) is a suitable technique, which typically shows the protonated molecule [M+H]+.
Expected Mass Spectrometry Data (ESI-MS):
-
Molecular Formula: C10H13N3O
-
Molecular Weight: 191.23 g/mol
-
[M+H]+: m/z 192.11
Fragmentation Analysis:
The fragmentation of this compound in the mass spectrometer can provide further structural confirmation. The most likely fragmentation pathways involve the cleavage of the amide bond and the piperazine ring.
Caption: Proposed major fragmentation pathways for this compound in ESI-MS.
Conclusion
The comprehensive analysis of the 1H NMR, 13C NMR, IR, and MS data provides a cohesive and unambiguous structural confirmation of this compound. The presented data and interpretations serve as a valuable reference for researchers in the fields of synthetic chemistry, medicinal chemistry, and pharmacology, facilitating the identification and characterization of this and structurally related compounds. The detailed protocols and explanations of the underlying principles aim to empower scientists to apply these techniques effectively in their own research endeavors.
References
For the principles of spectroscopic techniques, the following are standard authoritative texts:
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Biological Magnetic Resonance Bank (BMRB). (n.d.). bmse011013: this compound;dihydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). CA2857405A1 - Phthalic hydrazide (phthalazine ketone) compounds as parp inhibitors and composition thereof.
An In-depth Technical Guide to the Crystal Structure Analysis of Piperazin-1-yl(pyridin-4-yl)methanone and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperazin-1-yl(pyridin-4-yl)methanone is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key scaffold in the design of various therapeutic agents. Its three-dimensional structure, governed by the spatial arrangement of the piperazine and pyridine rings, is crucial for its interaction with biological targets. This guide provides a comprehensive overview of the methodologies and analytical considerations involved in determining and interpreting the crystal structure of this compound family. While a definitive public crystal structure for the parent compound, this compound, is not currently available, this document will use closely related, structurally characterized derivatives to illustrate the complete workflow of crystal structure analysis. We will delve into the principles of synthesis, crystallization, X-ray diffraction, and the detailed interpretation of structural parameters, offering field-proven insights for researchers in drug discovery and materials science.
Introduction: The Significance of Structural Insight
The piperazine-pyridine scaffold is a privileged motif in modern pharmacology. The nitrogen atoms in both the piperazine and pyridine rings can act as hydrogen bond donors and acceptors, crucial for molecular recognition at protein binding sites. The overall conformation of the molecule, including the planarity of the pyridine ring and the puckering of the piperazine ring (which typically adopts a chair conformation), dictates its shape and electrostatic potential. A precise understanding of this three-dimensional structure at the atomic level is therefore indispensable for structure-activity relationship (SAR) studies and rational drug design.
X-ray crystallography remains the gold standard for unambiguously determining the solid-state structure of small molecules. It provides precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which collectively define the crystal packing and can influence physicochemical properties such as solubility and stability.
Synthesis and Crystallization: From Powder to Perfect Crystal
The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.
Synthesis of this compound
The synthesis of the title compound is typically achieved through a standard amide coupling reaction.
Protocol: Synthesis of this compound
-
Reactant Preparation: In a round-bottom flask, dissolve isonicotinic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Activation: Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.5 equivalents). Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Coupling: Add piperazine (1.2 equivalents) to the reaction mixture. It is crucial to use a slight excess of piperazine to ensure the complete consumption of the activated acid.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-6 hours. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
Causality Behind Experimental Choices:
-
Solvent: Aprotic solvents like DCM or DMF are chosen to prevent side reactions with the activated carboxylic acid.
-
Coupling Agent: HATU is a highly efficient coupling agent that minimizes racemization and side product formation.
-
Base: DIPEA is used to mop up the acid generated during the reaction and to facilitate the coupling process without acting as a competing nucleophile.
Single Crystal Growth
Obtaining diffraction-quality single crystals is often the most challenging step. Several techniques can be employed, with slow evaporation being one of the most common.
Protocol: Crystallization by Slow Evaporation
-
Solvent Selection: Dissolve a small amount of the purified compound in a minimum volume of a suitable solvent or solvent system (e.g., methanol, ethanol, or a mixture like dichloromethane/methanol). The ideal solvent is one in which the compound is moderately soluble.
-
Preparation: Transfer the solution to a small, clean vial.
-
Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.
-
Crystal Harvesting: Over a period of several days to weeks, as the solvent slowly evaporates, crystals should form. Carefully harvest the best-looking, well-defined crystals for X-ray analysis.
X-ray Diffraction: Illuminating the Atomic Arrangement
Single-crystal X-ray diffraction is a powerful technique that allows for the precise determination of the three-dimensional arrangement of atoms within a crystal.
Data Collection and Processing
A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector. The collected data is then processed to determine the unit cell dimensions, space group, and the intensities of the Bragg reflections.
Experimental Workflow: Single-Crystal X-ray Diffraction
Caption: Workflow for single-crystal X-ray diffraction analysis.
Structural Analysis: A Case Study of a Close Analog
Molecular Conformation
In the crystal structure of the analog, the piperazine ring adopts a classic chair conformation . This is the most stable conformation for six-membered rings, as it minimizes both angle strain and torsional strain. The pyridine ring is essentially planar, as expected for an aromatic system. The relative orientation of the pyridine ring and the piperazine ring is of particular interest, as rotation around the C-C(=O) and C-N bonds can lead to different conformers.
Intermolecular Interactions and Crystal Packing
The crystal packing of the oxalate salt of {4-[(4-methylphenyl)methyl]piperazin-1-yl}(pyridin-4-yl)methanone is dominated by a network of hydrogen bonds. The protonated nitrogen atoms of the piperazine ring and the pyridine ring act as hydrogen bond donors to the oxygen atoms of the oxalate anion. Additionally, weaker C-H···O interactions and potential C-H···π interactions contribute to the overall stability of the crystal lattice. These types of interactions are also expected to play a significant role in the crystal packing of the parent compound, this compound, particularly in its salt forms.
Logical Relationship: From Molecular Structure to Crystal Packing
Sources
An In-Depth Technical Guide to the Synthesis of Piperazin-1-yl(pyridin-4-yl)methanone
Introduction
Piperazin-1-yl(pyridin-4-yl)methanone is a key heterocyclic compound featuring a pyridine ring linked to a piperazine moiety via a carbonyl bridge. This structural motif is a privileged scaffold in medicinal chemistry, appearing as a core component in a multitude of pharmacologically active agents.[1][2][3] The piperazine ring often enhances physicochemical properties such as aqueous solubility and oral bioavailability, while the pyridine group can engage in crucial hydrogen bonding and π-stacking interactions with biological targets.[1] Understanding the synthetic pathways to this molecule is fundamental for researchers and drug development professionals aiming to create novel therapeutics.
This technical guide provides a detailed exploration of the primary synthetic strategies for this compound, focusing on the selection of starting materials, reagents, and the underlying chemical principles. We will dissect the most prevalent and efficient methods, offering step-by-step protocols and explaining the causality behind critical experimental choices to ensure scientific integrity and reproducibility.
Core Synthetic Strategy: Amide Bond Formation
The synthesis of this compound is fundamentally an exercise in amide bond formation , also known as acylation.[4][5][6] The reaction involves the condensation of a carboxylic acid or its activated derivative with an amine. In this context, the two key building blocks are a pyridine-4-carboxylic acid (isonicotinic acid) component and a piperazine component.
Two principal pathways emerge from this core strategy:
-
Route A: The Acyl Chloride Method. A classic, robust, and cost-effective approach that proceeds via a highly reactive isonicotinoyl chloride intermediate.
-
Route B: The Direct Coupling Method. A modern and often milder approach that utilizes specialized coupling reagents to form the amide bond in situ, avoiding the isolation of sensitive intermediates.
The following sections will provide a comprehensive analysis of each route.
Route A: Synthesis via Isonicotinoyl Chloride
This method is a cornerstone of amide synthesis, valued for its high reactivity and scalability. The process is bifurcated into two distinct stages: the activation of isonicotinic acid to its corresponding acyl chloride, followed by the nucleophilic substitution reaction with piperazine.
Causality and Component Selection
-
Starting Materials :
-
Isonicotinic Acid (Pyridine-4-carboxylic acid) : This commercially available solid serves as the foundational source for the pyridin-4-yl methanone portion of the target molecule.
-
Piperazine : As the amine nucleophile, piperazine can be used in its anhydrous free-base form. To achieve mono-acylation and prevent the formation of a bis-acylated byproduct, either a large excess of piperazine is used, or the stoichiometry is carefully controlled. An alternative, more controlled approach involves using a mono-protected piperazine derivative.[7]
-
-
Reagents :
-
Chlorinating Agent : Thionyl chloride (SOCl₂) is the reagent of choice for converting isonicotinic acid into isonicotinoyl chloride.[8][9] Its primary advantages are its high reactivity and the fact that its byproducts (SO₂ and HCl) are gaseous, which simplifies purification. Oxalyl chloride is another effective, albeit more expensive, alternative.[1]
-
Base : A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine , is crucial in the second step. Its role is to act as an acid scavenger, neutralizing the hydrogen chloride (HCl) that is liberated during the amide formation.[10][11] This prevents the protonation of the piperazine nucleophile, which would render it unreactive.
-
Solvent : Anhydrous aprotic solvents are mandatory to prevent the hydrolysis of the highly reactive acyl chloride intermediate. Dichloromethane (DCM) , chloroform , and tetrahydrofuran (THF) are common choices due to their inertness and ability to dissolve the reactants.[11][12]
-
Reaction Mechanism & Workflow
The reaction proceeds via a nucleophilic acyl substitution mechanism. First, isonicotinic acid is converted to the highly electrophilic isonicotinoyl chloride. Subsequently, the nucleophilic nitrogen of piperazine attacks the carbonyl carbon of the acyl chloride, leading to the formation of the stable amide bond.
Caption: Workflow for the Acyl Chloride Method (Route A).
Experimental Protocol: Route A
Part 1: Preparation of Isonicotinoyl Chloride Hydrochloride [9]
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, place isonicotinic acid (1.0 eq).
-
Under an inert atmosphere (e.g., nitrogen or argon), cool the flask in an ice bath.
-
Cautiously add an excess of thionyl chloride (SOCl₂) (approx. 2-3 eq) to the flask.
-
Once the initial exothermic reaction subsides, heat the mixture to reflux (approx. 75-80 °C) for 1.5 to 2 hours. The reaction should become a clear solution.
-
After cooling, remove the excess thionyl chloride under reduced pressure (vacuum distillation).
-
The resulting crystalline residue is isonicotinoyl chloride hydrochloride, which is highly moisture-sensitive and should be used immediately in the next step.[9][13]
Part 2: Acylation of Piperazine [11]
-
In a separate three-necked flask under an inert atmosphere, dissolve piperazine (1.1 - 2.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM).
-
Cool this solution to 0 °C using an ice bath.
-
Slowly add the previously prepared isonicotinoyl chloride hydrochloride (1.0 eq), either as a solid in portions or as a suspension in anhydrous DCM. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 6-18 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a DCM/methanol gradient) or by recrystallization to yield pure this compound.
Route B: Synthesis via Direct Amide Coupling
This approach represents a milder and often more efficient alternative to the acyl chloride method, particularly for small-scale synthesis or with sensitive substrates. It relies on in situ activation of the carboxylic acid using a dedicated coupling reagent, thereby avoiding the harsh conditions required for acyl chloride formation.
Causality and Component Selection
-
Starting Materials :
-
Isonicotinic Acid and Piperazine : The core building blocks remain the same. However, this route is particularly well-suited for the use of mono-N-Boc-piperazine . This protecting group ensures perfect mono-acylation. The Boc (tert-butyloxycarbonyl) group is then easily removed in a final deprotection step.[6]
-
-
Reagents :
-
Coupling Agent : This is the key reagent that activates the carboxylic acid. The choice of agent is critical for achieving high yields and purity.[14]
-
Aminium/Uronium Salts : HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are among the most powerful and rapid coupling reagents, often preferred for their high efficiency and minimization of side reactions.[14][15][16]
-
Carbodiimides : EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a cost-effective and widely used reagent. It is almost always used with an additive.[6][14][16]
-
Phosphonium Salts : PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is another highly effective reagent.[1]
-
-
Additive : When using carbodiimides like EDC, an additive such as HOBt (1-Hydroxybenzotriazole) is essential.[14][16] HOBt reacts with the activated intermediate to form an active ester, which is less prone to side reactions and couples more efficiently with the amine.
-
Base : A sterically hindered, non-nucleophilic organic base is required. N,N-Diisopropylethylamine (DIPEA) is the most common choice, as it does not interfere with the coupling reagents.[4][14]
-
Solvent : Anhydrous polar aprotic solvents are necessary. N,N-Dimethylformamide (DMF) is a frequent choice due to its excellent solvating properties for all components.[14][15]
-
Reaction Mechanism & Workflow
The general mechanism involves the reaction of isonicotinic acid with the coupling agent to form a highly reactive activated species (e.g., an active ester). Piperazine then acts as a nucleophile, attacking this intermediate to form the amide bond and release the coupling agent byproduct.
Caption: Workflow for the Direct Coupling Method (Route B).
Experimental Protocol: Route B (using HATU and Boc-Piperazine)
-
In a round-bottom flask under an inert atmosphere, dissolve isonicotinic acid (1.0 eq) in anhydrous DMF.
-
To this solution, add HATU (1.1 eq) followed by DIPEA (2.5 eq).[14]
-
Stir the mixture at room temperature for 15-30 minutes. This "pre-activation" step allows for the formation of the active ester intermediate.[14]
-
Add a solution of mono-Boc-piperazine (1.1 eq) in a small amount of anhydrous DMF to the reaction mixture.
-
Continue stirring at room temperature for 2-6 hours, monitoring the reaction's progress by TLC.[14]
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude Boc-protected intermediate by column chromatography.
-
For deprotection, dissolve the purified intermediate in DCM and cool to 0 °C. Add an excess of trifluoroacetic acid (TFA) (3-5 eq) and stir at room temperature for 2-6 hours.[6]
-
Remove the solvent and excess TFA under reduced pressure. Neutralize the residue with a saturated NaHCO₃ solution and extract the final product with DCM. Dry and concentrate the organic layer to yield pure this compound.
Comparative Summary of Synthetic Routes
The selection of a synthetic route is a critical decision based on project-specific needs. The table below summarizes the key aspects of each method for easy comparison.
| Feature | Route A: Acyl Chloride | Route B: Direct Coupling |
| Key Reagents | Isonicotinic acid, Thionyl chloride (SOCl₂), Piperazine, Triethylamine (TEA) | Isonicotinic acid, Coupling Agent (HATU, EDC), Piperazine, DIPEA |
| Typical Solvents | Dichloromethane (DCM), Chloroform, THF | N,N-Dimethylformamide (DMF), DCM |
| Reaction Conditions | Harsher (reflux in SOCl₂), requires strict moisture exclusion | Milder (often room temperature), more functional group tolerance |
| Typical Yields | Good to excellent (70-95%) | Very good to excellent (85-98%)[14] |
| Advantages | - Low reagent cost- Highly reactive intermediate- Scalable for industrial production | - High yields and purity- Mild conditions- Rapid reaction times[14]- Excellent for sensitive substrates |
| Disadvantages | - Harsh/corrosive reagents (SOCl₂)- Intermediate is highly moisture-sensitive- Potential for side reactions | - High cost of coupling reagents- Byproducts can complicate purification- May require a protection/deprotection sequence |
Conclusion
The synthesis of this compound is most effectively achieved through amide bond formation, with two primary, reliable methodologies available to the modern chemist. The acyl chloride method (Route A) stands as a powerful, cost-effective, and scalable option, ideal for large-scale production where reagent cost is a primary driver. Its main drawback lies in the harsh reagents and the moisture-sensitive nature of the intermediate.
Conversely, the direct coupling method (Route B) offers a milder, more versatile, and often higher-yielding alternative. The use of advanced coupling reagents like HATU provides exceptional efficiency under ambient conditions, making it the preferred choice for research and development, synthesis of complex analogues, and situations where substrate sensitivity is a concern. The choice between these robust routes ultimately depends on a strategic evaluation of scale, budget, timeline, and the specific chemical context of the synthetic campaign.
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The Evolving Landscape of Piperazin-1-yl(pyridin-4-yl)methanone Analogs: A Technical Guide for Drug Discovery
An In-depth Review of Synthesis, Biological Activity, and Structure-Activity Relationships for Researchers, Scientists, and Drug Development Professionals.
The piperazine ring, a ubiquitous scaffold in medicinal chemistry, continues to be a focal point for the development of novel therapeutics.[1][2][3] When coupled with a pyridin-4-yl methanone moiety, it forms the versatile core of "Piperazin-1-yl(pyridin-4-yl)methanone," a structure that has given rise to a diverse array of analogs with significant pharmacological potential. This technical guide provides a comprehensive literature review of these analogs, offering insights into their synthesis, a detailed exploration of their multifaceted biological activities, and a critical analysis of their structure-activity relationships (SAR).
Classification of Piperazin-yl(pyridin-4-yl)methanone Analogs
The pharmacological profile of this compound analogs is intricately linked to the nature and position of substituents on both the piperazine and pyridine rings, as well as modifications to the core structure itself. For the purpose of this guide, we will classify these analogs into three main categories based on the location of these structural modifications.
Class I: N-Substituted Piperazine Analogs. This class represents the most extensively studied group, where modifications are made to the distal nitrogen of the piperazine ring. These substitutions significantly influence the compound's polarity, basicity, and steric bulk, thereby modulating its pharmacokinetic properties and target interactions. Common substitutions include aryl, alkyl, and aralkyl groups, as well as more complex heterocyclic moieties.
Class II: Pyridine Ring-Substituted Analogs. Modifications to the pyridine ring, while less common, offer another avenue for refining the pharmacological activity of these compounds. Substitutions at various positions of the pyridine ring can alter the electronic distribution and steric environment of the molecule, impacting its binding affinity and selectivity for specific biological targets.
Class III: Core Scaffold-Modified Analogs. This class encompasses analogs where the fundamental this compound core has been altered. This can include the replacement of the pyridine ring with other heterocycles or modifications to the ketone linker. These changes often lead to the discovery of novel chemotypes with distinct biological profiles.
Synthetic Strategies: Building the this compound Scaffold
The synthesis of this compound and its analogs generally follows a convergent strategy, involving the coupling of a substituted piperazine with a functionalized pyridine derivative. A common and efficient method involves the acylation of an N-substituted piperazine with isonicotinoyl chloride or a related activated carboxylic acid derivative.
Alternatively, a nucleophilic aromatic substitution reaction can be employed, where a piperazine derivative displaces a leaving group, such as a halogen, from the 4-position of a pyridine ring. The choice of synthetic route is often dictated by the availability of starting materials and the nature of the desired substituents.
A general synthetic approach for N-aryl piperazine derivatives involves the reaction of aryl amines with bis(2-chloroethyl)amine hydrochloride.[4] For instance, a scalable process for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor, was developed using 4-aminopyridine and N,N'-carbonyldiimidazole through acylation, deprotection, and salt formation.[5]
Biological Activities and Therapeutic Potential
Analogs of this compound have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the treatment of a wide range of diseases.
Anticancer Activity
A significant body of research has focused on the anticancer potential of these compounds. Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways crucial for tumor growth and survival.
Kinase Inhibition: Many this compound analogs have been identified as potent inhibitors of various protein kinases.
-
VEGFR-2 Inhibition: Several studies have highlighted the potential of these analogs as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis.[6][7] Piperazine-based thiazolidinones, for example, have shown potent anticancer activity against HepG-2 cells with IC50 values in the nanomolar range and act as uncompetitive VEGFR-2 tyrosine kinase inhibitors.[6][8] The design of these inhibitors often incorporates a piperazine moiety to occupy the space between the ATP binding region and the DFG domain of the kinase.[7]
-
Rho Kinase (ROCK) Inhibition: The Rho/ROCK signaling pathway is implicated in various cellular processes, including cell migration and proliferation, making it an attractive target for cancer therapy.[9][10] Specific this compound derivatives have been developed as Rho kinase inhibitors.[5]
-
PI3K/Akt/mTOR Pathway Modulation: The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers.[3][8][9][11] Piperazine derivatives have been shown to inhibit cancer cell proliferation by targeting this pathway.[12]
Induction of Apoptosis: Beyond kinase inhibition, some analogs induce programmed cell death in cancer cells. For instance, novel piperazine-based compounds have been shown to inhibit microtubule dynamics, leading to mitotic arrest and sensitization of colon cancer cells to TNF-induced apoptosis.[13] Another study demonstrated that a piperazine-containing toxicant induces both extrinsic and intrinsic apoptotic signaling pathways in liver cancer cells, partly through the reduction of NF-κB signaling.
The anticancer efficacy of these compounds is typically evaluated using in vitro cytotoxicity assays, such as the MTT assay, against a panel of cancer cell lines. Promising candidates are then often advanced to in vivo studies using tumor xenograft models in immunocompromised mice.[12][14][15]
| Compound Class | Target Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Piperazine-based thiazolidinones | HepG-2 (Liver Cancer) | 0.03 - 0.06 | [6][8] |
| Piperazine-chalcone hybrids | Various | 0.57 - 1.48 (VEGFR-2 IC50) | [16] |
| Phenyl(piperazin-1-yl)methanone derivative | Breast and Ovarian Cancer Cell Lines | 31 - 72 | [17] |
| Piperazinylquinoxaline-based derivatives | A549, HepG-2, Caco-2, MDA | 6.48 - 38.58 | [18] |
Central Nervous System (CNS) Disorders
The piperazine scaffold is a well-established pharmacophore in CNS drug discovery, and this compound analogs are no exception.[19] Their ability to modulate various neurotransmitter systems makes them attractive candidates for treating a range of neurological and psychiatric conditions.
Arylpiperazine derivatives, in particular, have been extensively explored for their potential in treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.[19] The mechanism of action often involves interaction with serotonin and dopamine receptors.[1] For example, some analogs act as serotonin receptor agonists or releasing agents, which are key mechanisms for many antidepressant and anxiolytic medications.[20]
Other Therapeutic Areas
The therapeutic potential of this compound analogs extends beyond oncology and CNS disorders. For instance, certain derivatives have shown promise as reversible monoacylglycerol lipase (MAGL) inhibitors, a target for neurodegenerative diseases, pain, and inflammation.[17]
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound analogs is highly dependent on their structural features. SAR studies have provided valuable insights into the key determinants of potency and selectivity.
For N-substituted piperazine analogs, the nature of the substituent on the distal nitrogen is critical. For instance, in a series of VEGFR-2 inhibitors, the incorporation of a piperazine moiety was found to be crucial for occupying a specific region of the kinase domain.[7] The introduction of different aryl groups on the piperazine ring can significantly impact the binding affinity.
In the case of pyridine ring-substituted analogs, the position and electronic nature of the substituents can fine-tune the activity. For example, in a series of VEGFR-2 inhibitors, chloroquinoxaline derivatives were found to be more potent antiproliferative agents against certain cancer cell lines compared to their oxoquinoxaline counterparts.[18]
For core scaffold-modified analogs, even subtle changes can lead to dramatic shifts in activity. The replacement of the piperazine ring with a piperidine core, for instance, has been shown to significantly affect the affinity for sigma-1 receptors.[19]
Experimental Protocols and Workflows
The discovery and development of novel this compound analogs involve a systematic workflow encompassing chemical synthesis, in vitro screening, and in vivo evaluation.
General Experimental Workflow
Caption: A generalized experimental workflow for the development of this compound analogs.
Key Experimental Protocols
MTT Assay for Cell Viability: This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[10][13]
-
Cell Plating: Seed cells in a 96-well plate at a density of 1x10⁴ to 1.5x10⁵ cells/mL and incubate overnight.[12]
-
Compound Treatment: Treat cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[21]
In Vitro Kinase Inhibition Assay (e.g., ROCK Activity Assay): These assays are used to determine the inhibitory potency of compounds against specific kinases.
-
Assay Principle: A recombinant kinase is incubated with its substrate and ATP in the presence of the test compound. The extent of substrate phosphorylation is then measured.
-
Detection: The phosphorylated substrate can be detected using various methods, including phospho-specific antibodies in an ELISA-based format or by measuring ATP consumption using a luciferase-based assay.[22]
-
Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated.
In Vivo Tumor Xenograft Model: This model is used to evaluate the antitumor efficacy of lead compounds in a living organism.[12][14][15][17]
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.[14][17]
-
Tumor Growth: Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
Compound Administration: The test compound is administered to the treatment group according to a specific dosing schedule.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: At the end of the study, tumors are excised and weighed to determine the extent of tumor growth inhibition.
Signaling Pathways
The biological effects of this compound analogs are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of these compounds.
Rho/ROCK Signaling Pathway
The Rho/ROCK pathway plays a central role in regulating the actin cytoskeleton and is involved in cell adhesion, migration, and proliferation.[9] Dysregulation of this pathway is implicated in various diseases, including cancer and hypertension. ROCK phosphorylates several downstream substrates, including Myosin Light Chain (MLC) and Myosin Light Chain Phosphatase (MLCP), leading to increased actin-myosin contractility.[9][23]
Caption: The Rho/ROCK signaling pathway and the inhibitory action of this compound analogs.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell growth, proliferation, and survival.[3][8][9][11] It is frequently hyperactivated in cancer. Growth factors binding to receptor tyrosine kinases (RTKs) activate PI3K, which in turn activates Akt. Akt then phosphorylates a range of downstream targets, including mTOR, leading to the activation of protein synthesis and inhibition of apoptosis.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound analogs.
Conclusion and Future Directions
The this compound scaffold has proven to be a remarkably fruitful starting point for the discovery of novel drug candidates with diverse therapeutic applications. The synthetic accessibility and the ease with which this core can be modified have allowed for the generation of large libraries of analogs with a wide range of pharmacological activities. The insights gained from SAR studies have provided a roadmap for the rational design of more potent and selective compounds.
Future research in this area will likely focus on several key aspects. The continued exploration of novel substitutions on both the piperazine and pyridine rings will undoubtedly lead to the discovery of compounds with improved efficacy and safety profiles. A deeper understanding of the mechanisms of action, particularly the identification of novel biological targets and the elucidation of downstream signaling pathways, will be crucial for the clinical translation of these promising analogs. Furthermore, the application of advanced computational techniques, such as structure-based drug design and quantitative structure-activity relationship (QSAR) modeling, will continue to play a vital role in accelerating the discovery and optimization of the next generation of this compound-based therapeutics. The versatility of this scaffold ensures that it will remain an area of active investigation in the field of medicinal chemistry for the foreseeable future.
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EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). (n.d.). ciberonc. Retrieved from [Link]
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Signaling Through Rho GTPase Pathway as Viable Drug Target. (2012). PMC. Retrieved from [Link]
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Novel Piperazine-based Compounds Inhibit Microtubule Dynamics and Sensitize Colon Cancer Cells to Tumor Necrosis Factor-induced Apoptosis. (2011). PMC. Retrieved from [Link]
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The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. (2020). ResearchGate. Retrieved from [Link]
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Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). NIH. Retrieved from [Link]
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A Scalable and Facile Process for the Preparation of N -(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. (2016). ResearchGate. Retrieved from [Link]
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Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). International Journal of Research & Review. Retrieved from [Link]
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Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis. (2020). PubMed. Retrieved from [Link]
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Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. (2016). PMC. Retrieved from [Link]
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Piperazine skeleton in the structural modification of natural products: a review. (2022). PMC. Retrieved from [Link]
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A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. (2020). Bentham Science. Retrieved from [Link]
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Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. (2021). NIH. Retrieved from [Link]
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Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. (2019). ResearchGate. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Investigation of (Piperazin-1-yl)(pyridin-4-yl)methanone in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved anticancer agents.[1] This document provides a detailed guide for the investigation of (Piperazin-1-yl)(pyridin-4-yl)methanone , a compound of interest for its potential antitumor activities. While direct, extensive research on this specific molecule is emerging, compelling evidence from structurally related compounds, particularly phenyl(piperazin-1-yl)methanone derivatives, points towards a likely mechanism of action involving the inhibition of Monoacylglycerol Lipase (MAGL).[2][3] MAGL is a key enzyme in lipid metabolism and its overexpression is implicated in the progression of various aggressive cancers.[4] This guide presents the scientific rationale for investigating this compound, a hypothesized mechanism of action, and detailed protocols for its in vitro and in vivo evaluation.
Introduction and Scientific Rationale
The piperazine ring is a versatile building block in the design of therapeutic agents, lending favorable pharmacokinetic properties and serving as a linker for various pharmacophores.[1] Its presence in drugs like Imatinib, a Bcr-Abl tyrosine kinase inhibitor, underscores its significance in oncology.[5][6] The compound (Piperazin-1-yl)(pyridin-4-yl)methanone, also known as 1-Isonicotinoylpiperazine, combines the piperazine core with a pyridine ring, a feature also present in numerous kinase inhibitors. This structural composition warrants its investigation as a potential anticancer agent.
Research on a closely related phenyl(piperazin-1-yl)methanone derivative has demonstrated its activity as a reversible inhibitor of Monoacylglycerol Lipase (MAGL).[2][3] MAGL is the primary enzyme responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol.[4] In cancer, elevated MAGL activity provides a source of free fatty acids that are crucial for the construction of tumor cell membranes and the synthesis of pro-tumorigenic signaling molecules.[4][7] Therefore, MAGL is considered a promising therapeutic target for various cancers, including breast and ovarian cancer.[2][4]
This application note is structured to guide the researcher in testing the hypothesis that (Piperazin-1-yl)(pyridin-4-yl)methanone exerts its anticancer effects through the inhibition of the MAGL signaling pathway.
Hypothesized Mechanism of Action: MAGL Inhibition
We postulate that (Piperazin-1-yl)(pyridin-4-yl)methanone functions as an inhibitor of MAGL. By blocking MAGL activity, the compound is expected to disrupt the supply of fatty acids necessary for rapid cancer cell proliferation and tumor growth. This inhibition would lead to a decrease in pro-tumorigenic signaling lipids and an accumulation of 2-AG, which may have its own downstream effects on cancer cell signaling.
Caption: Hypothesized MAGL Inhibition Pathway.
Quantitative Data from Structurally Related Compounds
To establish a baseline for expected efficacy, the following table summarizes the reported in vitro activity of a phenyl(piperazin-1-yl)methanone derivative against MAGL and various cancer cell lines.[4] These values can serve as a benchmark for the initial dose-response studies of (Piperazin-1-yl)(pyridin-4-yl)methanone.
| Compound | Target/Cell Line | Assay Type | IC50 Value |
| phenyl(piperazin-1-yl)methanone derivative | Human Recombinant MAGL | Enzyme Inhibition | 6.1 µM |
| MDA-MB-231 (Breast Cancer) | Cell Viability | 31-72 µM | |
| HCT116 (Colorectal Cancer) | Cell Viability | 31-72 µM | |
| CAOV3 (Ovarian Cancer) | Cell Viability | 31-72 µM | |
| OVCAR3 (Ovarian Cancer) | Cell Viability | 31-72 µM | |
| SKOV3 (Ovarian Cancer) | Cell Viability | 31-72 µM |
Experimental Protocols
The following protocols are designed to systematically evaluate the anticancer properties of (Piperazin-1-yl)(pyridin-4-yl)methanone, with a focus on validating its hypothesized mechanism of action.
In Vitro Evaluation
This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50). The MTT assay measures metabolic activity, while the Sulforhodamine B (SRB) assay measures cellular protein content.
Caption: Workflow for Cell Viability Assays.
Step-by-Step Protocol (SRB Assay):
-
Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of (Piperazin-1-yl)(pyridin-4-yl)methanone in complete culture medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
Cell Fixation: Gently add 50 µL of cold 50% trichloroacetic acid (TCA) to each well for a final concentration of 10% and incubate for 1 hour at 4°C.
-
Washing: Remove the supernatant and wash the plates five times with 1% acetic acid. Air dry the plates completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the optical density at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value by plotting a dose-response curve.
This protocol is used to assess the impact of the compound on the expression levels of key proteins in the MAGL pathway and apoptosis markers.
Caption: Workflow for Western Blot Analysis.
Step-by-Step Protocol:
-
Sample Preparation: Treat cancer cells with (Piperazin-1-yl)(pyridin-4-yl)methanone at its predetermined IC50 concentration for 24-48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.[8]
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 10-12% polyacrylamide gel.[9]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[10]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[11]
-
Antibody Incubation: Incubate the membrane with primary antibodies against MAGL, fatty acid synthase (FASN), cleaved PARP, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
In Vivo Evaluation
This protocol assesses the in vivo efficacy of the compound in a mouse model bearing human tumor xenografts.[7][12]
Caption: Workflow for In Vivo Xenograft Model.
Step-by-Step Protocol:
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (e.g., MDA-MB-231) in a 1:1 mixture of media and Matrigel into the flank of immunodeficient mice (e.g., nude or SCID).[12]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and vehicle control groups.
-
Compound Administration: Prepare a formulation of (Piperazin-1-yl)(pyridin-4-yl)methanone suitable for in vivo administration (e.g., in a solution of DMSO, PEG300, and saline). Administer the compound at a predetermined dose (e.g., 10-50 mg/kg) via intraperitoneal (IP) injection or oral gavage daily for a specified period (e.g., 21 days).
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x Length x Width²) and monitor the body weight of the mice 2-3 times per week.
-
Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight. Tumors can be processed for further analysis, such as immunohistochemistry (IHC) for proliferation (Ki-67) and apoptosis (cleaved caspase-3) markers.
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating. The in vitro cell viability assays will establish a dose-dependent effect. The western blot analysis will provide mechanistic insight by confirming the engagement of the hypothesized target pathway. Finally, the in vivo xenograft model will translate the in vitro findings into a preclinical setting, providing a robust assessment of the compound's therapeutic potential. Consistent and correlated results across these assays will build a strong case for the anticancer activity of (Piperazin-1-yl)(pyridin-4-yl)methanone.
References
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Poli, G., Lapillo, M., Jha, V., Mouawad, N., Caligiuri, I., Macchia, M., Minutolo, F., Rizzolio, F., Tuccinardi, T., & Granchi, C. (2019). Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 589–596. [Link]
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Poli, G., Lapillo, M., Jha, V., et al. (2019). Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. ResearchGate. [Link]
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Lee, C. H. (2016). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 32(1), 1–6. [Link]
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Granchi, C. (2019). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. ACS Medicinal Chemistry Letters, 10(11), 1545–1551. [Link]
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Johannes, J. W., et al. (2011). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][2][13]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Bioorganic & Medicinal Chemistry Letters, 21(19), 5837–5842. [Link]
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Pan, X., Dong, J., Shi, Y., Shao, R., Wei, F., Wang, J., & Zhang, J. (2015). Discovery of novel Bcr-Abl inhibitors with diacylated piperazine as the flexible linker. Organic & Biomolecular Chemistry, 13(25), 7050–7066. [Link]
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Ferreira, R. S., et al. (2023). New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs. Molecules, 28(14), 5484. [Link]
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Scott, J. S., et al. (2021). Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305): A PARP1-DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs. Journal of Medicinal Chemistry, 64(19), 14498–14512. [Link]
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Papakyriakou, A., et al. (2024). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. International Journal of Molecular Sciences, 25(14), 7929. [Link]
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Santosh, R., et al. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules, 27(9), 2848. [Link]
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Walayat, A., et al. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 42(6), 1668-1694. [Link]
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Application Notes and Protocols for Piperazin-1-yl(pyridin-4-yl)methanone as a Potential Therapeutic Agent
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold
The confluence of a piperazine ring and a pyridinyl-methanone moiety in the chemical structure of Piperazin-1-yl(pyridin-4-yl)methanone presents a compelling starting point for therapeutic innovation. While direct extensive research on this specific molecule is emerging, the well-documented activities of its close structural analogs provide a strong rationale for its investigation as a novel therapeutic agent. Derivatives of phenyl(piperazin-1-yl)methanone have demonstrated potent and reversible inhibition of monoacylglycerol lipase (MAGL), a critical enzyme in the endocannabinoid system.[1][2][3] MAGL is increasingly recognized as a therapeutic target in a range of pathologies, including neurodegenerative diseases, inflammation, and notably, cancer.[3][4][5]
This document serves as a comprehensive guide for researchers, providing a theoretical framework and practical protocols to explore the therapeutic utility of this compound, with a primary focus on its potential as an anticancer agent acting through MAGL inhibition. The protocols outlined herein are designed to be self-validating, guiding the user from initial synthesis and in vitro characterization to in vivo efficacy studies.
Proposed Mechanism of Action: Targeting Tumor Progression through MAGL Inhibition
Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[6] In several aggressive cancers, MAGL is overexpressed and contributes to tumorigenesis by providing fatty acids that fuel cancer cell growth and by promoting pro-tumorigenic signaling pathways.[7] We hypothesize that this compound acts as a reversible inhibitor of MAGL. This inhibition is predicted to have a dual anticancer effect:
-
Reduction of Pro-tumorigenic Signaling: By blocking MAGL, the compound will decrease the levels of arachidonic acid, a precursor for pro-inflammatory and pro-proliferative prostaglandins.
-
Elevation of Anti-proliferative Endocannabinoids: The inhibition of MAGL will lead to an accumulation of 2-AG, which can activate cannabinoid receptors (CB1 and CB2) that have been shown to have anti-proliferative and pro-apoptotic effects in various cancer cell lines.
The following diagram illustrates the proposed signaling pathway:
Caption: Proposed mechanism of anticancer action for this compound.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the synthesis, in vitro evaluation, and in vivo assessment of this compound.
Protocol 1: Synthesis of this compound
This protocol describes a standard amide coupling reaction, a common method for synthesizing such compounds.[8]
Materials:
-
Isonicotinic acid
-
1-Boc-piperazine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Amide Coupling: a. Dissolve isonicotinic acid (1.0 eq) in anhydrous DCM. b. Add EDC (1.1 eq), HOBt (1.1 eq), and DIPEA (2.0 eq). c. Stir the mixture at room temperature for 20 minutes. d. Add 1-Boc-piperazine (1.0 eq) and continue stirring at room temperature overnight.
-
Work-up and Purification: a. Dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution, water, and brine. b. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. c. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield tert-butyl 4-(isonicotinoyl)piperazine-1-carboxylate.
-
Boc Deprotection: a. Dissolve the purified intermediate in DCM. b. Add trifluoroacetic acid (TFA, 3.0 eq) dropwise at 0°C. c. Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC. d. Concentrate the reaction mixture under reduced pressure. e. Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize excess acid. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro MAGL Inhibition Assay
This protocol is adapted from a fluorogenic substrate assay to determine the IC₅₀ value of the test compound against human MAGL.[9][10]
Materials:
-
Human recombinant MAGL
-
MAGL assay buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA)
-
Fluorogenic MAGL substrate (e.g., 4-nitrophenyl acetate or a more specific substrate)
-
This compound, dissolved in DMSO
-
Known MAGL inhibitor as a positive control (e.g., JZL184)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: a. Dilute human recombinant MAGL to the desired concentration in cold MAGL assay buffer. b. Prepare serial dilutions of this compound and the positive control in DMSO. Then, dilute further in assay buffer. c. Prepare the MAGL substrate solution in assay buffer.
-
Assay Protocol: a. To the wells of a 96-well plate, add 150 µL of assay buffer. b. Add 10 µL of the diluted test compound or control at various concentrations (final DMSO concentration should be ≤1%). c. Add 10 µL of the diluted MAGL enzyme solution to all wells except the background controls. d. Incubate the plate at room temperature for 30 minutes to allow for inhibitor-enzyme binding. e. Initiate the reaction by adding 10 µL of the MAGL substrate solution to all wells. f. Immediately measure the fluorescence (or absorbance for colorimetric substrates) at appropriate excitation and emission wavelengths in kinetic mode for 30 minutes at 1-minute intervals.
-
Data Analysis: a. Subtract the background reading from all wells. b. Determine the rate of reaction (slope of the linear portion of the kinetic curve). c. Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. d. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxic effects of the compound on cancer cell lines.[2][11]
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231 breast cancer, HCT116 colon cancer, OVCAR3 ovarian cancer)[12]
-
Appropriate cell culture medium with fetal bovine serum (FBS) and antibiotics
-
This compound, dissolved in DMSO
-
Positive control cytotoxic drug (e.g., doxorubicin)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Cell Seeding: a. Culture cancer cells to ~80% confluency. b. Trypsinize and resuspend the cells in fresh medium. c. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. d. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the test compound and positive control in culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. c. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank. d. Incubate the plate for 48-72 hours.
-
MTT Assay: a. Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible. b. Add 100 µL of solubilization solution to each well. c. Incubate the plate in the dark at room temperature for at least 2 hours, or until the formazan crystals are fully dissolved.
-
Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. c. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value.
Protocol 4: In Vivo Xenograft Tumor Model
This protocol outlines a subcutaneous xenograft model in immunocompromised mice to evaluate the in vivo efficacy of the compound.[13][14][15]
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Cancer cell line that demonstrated sensitivity in vitro
-
Matrigel® (optional)
-
This compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80)
-
Vehicle control
-
Positive control drug
-
Anesthetic (e.g., isoflurane)
-
Sterile syringes and needles
-
Digital calipers
Procedure:
-
Tumor Implantation: a. Harvest and count the cancer cells, ensuring high viability (>95%). b. Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL. c. Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Growth and Treatment: a. Monitor the mice daily for health and tumor growth. b. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, test compound at different doses, positive control). c. Administer the treatments via the desired route (e.g., oral gavage, intraperitoneal injection) according to the predetermined dosing schedule.
-
Efficacy Assessment: a. Measure tumor dimensions (length and width) with digital calipers 2-3 times per week. b. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2. c. Monitor the body weight of the mice as an indicator of toxicity. d. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: a. Plot the mean tumor volume over time for each treatment group. b. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. c. Perform statistical analysis to determine the significance of the observed effects.
The following diagram illustrates the general workflow for preclinical evaluation:
Caption: General workflow for the preclinical evaluation of this compound.
Quantitative Data Summary
The following tables provide a template for summarizing the expected quantitative data from the described protocols. The values for the test compound are hypothetical and should be replaced with experimental results.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | Assay System | IC₅₀ (µM) |
| This compound | Human MAGL | Fluorogenic Assay | [Experimental Value] |
| JZL184 (Positive Control) | Human MAGL | Fluorogenic Assay | ~0.008 |
| Phenyl(piperazin-1-yl)methanone Derivative 4[3] | Human MAGL | - | 6.1 |
Table 2: In Vitro Anticancer Activity
| Compound | Cell Line | IC₅₀ (µM) after 72h |
| This compound | MDA-MB-231 (Breast) | [Experimental Value] |
| This compound | HCT116 (Colon) | [Experimental Value] |
| This compound | OVCAR3 (Ovarian) | [Experimental Value] |
| Doxorubicin (Positive Control) | MDA-MB-231 (Breast) | ~0.1 |
| Phenyl(piperazin-1-yl)methanone Derivative 4[12] | MDA-MB-231 (Breast) | ~31-72 |
| Phenyl(piperazin-1-yl)methanone Derivative 4[12] | HCT116 (Colon) | ~31-72 |
| Phenyl(piperazin-1-yl)methanone Derivative 4[12] | OVCAR3 (Ovarian) | ~31-72 |
References
- Granchi C, et al. Computationally Driven Discovery of phenyl(piperazin-1-yl)methanone Derivatives as Reversible Monoacylglycerol Lipase (MAGL) Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. 2019.
- Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling. Frontiers in Chemistry. 2022.
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Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches. MDPI. Available at: [Link].
- The Generation and Application of Patient-Derived Xenograft Model for Cancer Research. Experimental & Molecular Medicine. 2017.
- Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity D
- Pharmacologic Characterization of JNJ-42226314, [1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone, a Reversible, Selective, and Potent Monoacylglycerol Lipase Inhibitor. PubMed. 2018.
- In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. NIH. 2017.
- Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors.
- Granchi C, et al. Computationally Driven Discovery of Phenyl(piperazin-1-yl)methanone Derivatives as Reversible Monoacylglycerol Lipase (MAGL) Inhibitors. PubMed. 2019.
- Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Clinical Lab Manager. 2024.
- Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Deriv
- Novel reversible-binding PET ligands for imaging monoacylglycerol lipase based on piperazinyl azetidine scaffold. PubMed Central. 2020.
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. 2013.
- Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. IRIS UniPA. 2023.
- Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Semantic Scholar. 2024.
- Granchi C, et al. Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. PMC - PubMed Central. 2019.
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Piperazine synthesis. Organic Chemistry Portal. Available at: [Link].
- Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. 2024.
-
methanone. MDPI. 2009.
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- 4. Pharmacologic Characterization of JNJ-42226314, [1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone, a Reversible, Selective, and Potent Monoacylglycerol Lipase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes & Protocols: In Vitro Profiling of (Piperazin-1-yl)(pyridin-4-yl)methanone (BRL-50481)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for characterizing the in vitro activity of (Piperazin-1-yl)(pyridin-4-yl)methanone, a compound widely known in scientific literature as BRL-50481. As a potent and selective inhibitor of Phosphodiesterase 7 (PDE7), BRL-50481 serves as a critical tool compound for investigating the role of cAMP signaling in various physiological and pathological processes.[1][2][3] This guide moves beyond simple protocol listing to explain the causality behind experimental choices, ensuring that the described methods are self-validating and grounded in established scientific principles. We will detail both direct biochemical assays to determine enzyme inhibition and cell-based assays to quantify the downstream functional consequences of PDE7 inhibition.
Introduction to (Piperazin-1-yl)(pyridin-4-yl)methanone (BRL-50481)
(Piperazin-1-yl)(pyridin-4-yl)methanone, or BRL-50481, was one of the first selective inhibitors developed for the Phosphodiesterase 7 (PDE7) enzyme family.[2][3] PDEs are crucial enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The PDE superfamily consists of 11 families, with PDE4, PDE7, and PDE8 being specific for cAMP.[4] BRL-50481 exhibits significant selectivity for the PDE7A isoform over other PDEs, making it an invaluable pharmacological tool.[1][4][5] Its ability to modulate cAMP levels has led to its investigation in a range of therapeutic areas, including inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD), neurodegenerative disorders, and oncology.[3][6][7] Understanding how to accurately profile its activity in vitro is fundamental to interpreting its biological effects and exploring its therapeutic potential.
Scientific Foundation: The PDE7-cAMP Signaling Axis
To design and interpret assays for a PDE7 inhibitor, one must first understand the enzyme's role. PDE7 enzymes specifically hydrolyze the 3'-5'-phosphodiester bond in cAMP, converting it to the inactive adenosine 5'-monophosphate (5'-AMP). This action terminates cAMP signaling.
In many cell types, cAMP acts as a critical second messenger that activates Protein Kinase A (PKA). PKA, in turn, phosphorylates a multitude of downstream targets, including the cAMP response element-binding protein (CREB), which regulates the transcription of genes involved in inflammation, cell survival, and proliferation.[7] By inhibiting PDE7, BRL-50481 prevents the breakdown of cAMP. The resulting increase in intracellular cAMP levels enhances PKA activity and downstream signaling. This mechanism is central to the anti-inflammatory and neuroprotective effects observed with BRL-50481.[3][7]
Caption: The cAMP signaling pathway and the inhibitory action of BRL-50481 on PDE7.
Biochemical Assay: Direct PDE7A Enzyme Inhibition
The foundational assay for any enzyme inhibitor is the direct biochemical measurement of its effect on purified enzyme activity. The Fluorescence Polarization (FP) assay is a robust, high-throughput method for this purpose.[8][9]
Principle of the Assay: This assay uses a fluorescein-labeled cAMP substrate (cAMP-FAM). This small molecule tumbles rapidly in solution, resulting in low fluorescence polarization. When PDE7A hydrolyzes cAMP-FAM, the resulting linear 5'-AMP-FAM binds to a larger, specific phosphate-binding agent included in the reaction. This binding creates a large molecular complex that tumbles much more slowly, leading to a high fluorescence polarization signal.[8] The inhibitory activity of BRL-50481 is measured by its ability to prevent this increase in FP.
Protocol: PDE7A Inhibition by Fluorescence Polarization
Caption: Workflow for the PDE7A Fluorescence Polarization (FP) inhibition assay.
Step-by-Step Methodology: This protocol is adapted from commercially available kits and should be optimized for specific laboratory conditions.[8]
-
Reagent Preparation:
-
Prepare a 1X Assay Buffer from a concentrated stock (e.g., 125 mM Tris-HCl, pH 7.5, 1 mM EDTA).[10]
-
Thaw purified, recombinant human PDE7A enzyme on ice and dilute to the desired working concentration in ice-cold 1X Assay Buffer. The final concentration should be determined empirically to yield <30% substrate hydrolysis in the assay window.
-
Prepare a serial dilution series of BRL-50481 in 100% DMSO. A typical starting concentration is 10 mM. Then, perform an intermediate dilution in 1X Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.[9]
-
Prepare the fluorescein-labeled cAMP (cAMP-FAM) substrate and the Binding Agent according to the manufacturer's instructions (e.g., BPS Bioscience Cat. No. 79595).[8]
-
-
Assay Plate Setup (384-well, low-volume, black plate):
-
Test Wells: Add 2.5 µL of the BRL-50481 serial dilutions.
-
"No Inhibitor" Control (100% Activity): Add 2.5 µL of vehicle (e.g., 1% DMSO in Assay Buffer).
-
"No Enzyme" Control (Background): Add 2.5 µL of vehicle and add Assay Buffer instead of enzyme in the next step.
-
Add 5 µL of diluted PDE7A enzyme to the Test and "No Inhibitor" wells. Add 5 µL of Assay Buffer to the "No Enzyme" wells.
-
Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme interaction.
-
-
Enzymatic Reaction & Detection:
-
Initiate the reaction by adding 2.5 µL of the cAMP-FAM substrate solution to all wells.
-
Incubate for 60 minutes at room temperature. The plate should be covered to prevent evaporation.
-
Terminate the reaction and develop the signal by adding 5 µL of the Binding Agent solution to all wells.
-
Incubate for an additional 30 minutes at room temperature to allow the complex to form and stabilize.
-
-
Data Acquisition:
-
Read the fluorescence polarization on a microplate reader equipped for FP measurements (e.g., excitation at ~485 nm and emission at ~530 nm).
-
Data Analysis: The potency of BRL-50481 is determined by calculating its IC₅₀ value.
-
Subtract the average FP value of the "No Enzyme" control from all other readings.
-
Determine the percent inhibition for each BRL-50481 concentration: % Inhibition = 100 * (1 - (FP_inhibitor - FP_background) / (FP_no_inhibitor - FP_background))
-
Plot the % Inhibition against the logarithm of the BRL-50481 concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.
| Parameter | Expected Value for BRL-50481 | Source |
| IC₅₀ (PDE7A) | 0.15 - 0.26 µM | [1][5] |
| Kᵢ (PDE7A) | ~180 nM (competitive inhibitor) | [3][11] |
| Selectivity | >80-fold vs PDE7B; >200-fold vs PDE4/PDE3 | [2][4][11] |
Cell-Based Assays: Quantifying Functional Activity
While biochemical assays confirm direct enzyme interaction, cell-based assays are essential to verify that the compound is cell-permeable and engages its target in a physiological context to produce a downstream effect.
Intracellular cAMP Accumulation Assay
Principle of the Assay: This assay directly measures the primary consequence of PDE7 inhibition: the accumulation of intracellular cAMP. Cells are first treated with BRL-50481 to inhibit PDE7 and then stimulated with an agent that activates adenylate cyclase (e.g., Forskolin or Prostaglandin E₂) to produce cAMP. The total amount of accumulated cAMP is then quantified, typically using a competitive immunoassay format like ELISA or HTRF (Homogeneous Time-Resolved Fluorescence).
Step-by-Step Methodology (ELISA-based):
-
Cell Culture: Plate cells known to express PDE7A (e.g., MOLT-4 human T-cell leukemia, monocytes, or U937 cells) in a 96-well culture plate and grow to ~80% confluency.[1]
-
Pre-treatment: Aspirate the culture medium. Wash cells once with serum-free medium. Add fresh medium containing various concentrations of BRL-50481 or vehicle. A broad concentration range (e.g., 0.1 µM to 300 µM) is recommended for initial characterization.[1]
-
Inhibition: Incubate for 30 minutes at 37°C to allow BRL-50481 to enter the cells and inhibit PDE7.
-
Stimulation: Add an adenylate cyclase activator (e.g., 10 µM Forskolin) to all wells except the unstimulated control.
-
Incubation: Incubate for an additional 15-30 minutes at 37°C.
-
Cell Lysis: Terminate the reaction and lyse the cells by adding the lysis buffer provided with the cAMP assay kit.
-
Quantification: Determine the cAMP concentration in the cell lysates using a commercial cAMP ELISA kit, following the manufacturer's protocol. The results are typically expressed as a percentage of the response seen with a pan-PDE inhibitor like IBMX (100 µM).[1]
Trustworthiness Check: The assay's validity is confirmed by observing a dose-dependent increase in cAMP with BRL-50481 treatment only in stimulated cells. BRL-50481 alone should have a minimal effect, as it only prevents the breakdown of cAMP, not its synthesis.[1]
Anti-Inflammatory Activity: TNF-α Release Assay
Principle of the Assay: In immune cells like monocytes and macrophages, cAMP is a key negative regulator of inflammatory responses. Increased cAMP levels inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). This assay measures the ability of BRL-50481 to suppress TNF-α release from cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).[3]
Step-by-Step Methodology:
-
Cell Isolation/Culture: Isolate primary human monocytes from peripheral blood or use a monocytic cell line (e.g., THP-1). Plate the cells in a 96-well plate. For primary monocytes, allow them to "age" in culture for 12-24 hours, which can up-regulate PDE7A1 expression and enhance the inhibitory effect of BRL-50481.[3]
-
Pre-treatment: Treat the cells with serial dilutions of BRL-50481 (e.g., 1 µM to 30 µM) for 30-60 minutes at 37°C. It is crucial to include a positive control, such as the PDE4 inhibitor Rolipram, as BRL-50481 often shows a modest effect on its own but significantly potentiates the effect of PDE4 inhibitors.[1][3]
-
Inflammatory Challenge: Stimulate the cells by adding LPS (e.g., 10 ng/mL) to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 4-18 hours at 37°C to allow for cytokine production and release.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit.
Expertise & Causality: BRL-50481 by itself may only have a marginal inhibitory effect on TNF-α release (~10-20% inhibition at 30 µM).[1][3] Its true potential in this assay is revealed when used in combination with a sub-maximal concentration of a PDE4 inhibitor. The additive or synergistic effect demonstrates the interplay between different PDE families in regulating immune cell function, a key insight for potential therapeutic strategies.[3]
References
-
BRL-50481. Wikipedia. [Link]
-
BRL-50481 - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]
-
Discovery of BRL 50481 [3-(N,N-dimethylsulfonamido)-4-methyl-nitrobenzene], a selective inhibitor of phosphodiesterase 7: in vitro studies in human monocytes, lung macrophages, and CD8+ T-lymphocytes. PubMed. [Link]
-
New classes of PDE7 inhibitors identified by a fission yeast-based HTS. National Institutes of Health. [Link]
-
Phosphodiesterase 7: a potential novel therapeutic target in ovarian cancer. Frontiers. [Link]
-
PDE-7 Inhibitor BRL-50481 Reduces Neurodegeneration and Long-Term Memory Deficits in Mice Following Sevoflurane Exposure. PubMed. [Link]
-
Technical Manual Human FAAH (Fatty-acid amide hydrolase 1) ELISA Kit. Assay Genie. [Link]
-
Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit. Elabscience. [Link]
-
PDE7A Assay Kit. BPS Bioscience. [Link]
-
A spectrophotometric assay for fatty acid amide hydrolase suitable for high-throughput screening. ResearchGate. [Link]
-
PDE7B Assay Kit. BPS Bioscience. [Link]
-
Identification and characterization of a potent and biologically-active PDE4/7 inhibitor via fission yeast-based assays. PubMed Central. [Link]
-
Chemical Space Exploration and Machine Learning-Based Screening of PDE7A Inhibitors. MDPI. [Link]
-
Cloning and characterization of PDE7B, a cAMP-specific phosphodiesterase. PNAS. [Link]
-
Radiosynthesis and preclinical evaluation of a carbon-11 labeled PDE7 inhibitor for PET neuroimaging. bioRxiv. [Link]
-
PDE7B (Mouse) Assay Kit. BPS Bioscience. [Link]
-
Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. IRIS UniPA. [Link]
-
Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. PubMed Central. [Link]
-
Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. ResearchGate. [Link]
-
Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. PubMed. [Link]
-
Computationally Driven Discovery of phenyl(piperazin-1-yl)methanone Derivatives as Reversible Monoacylglycerol Lipase (MAGL) Inhibitors. PubMed. [Link]
-
In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. MDPI. [Link]
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- 3. Discovery of BRL 50481 [3-(N,N-dimethylsulfonamido)-4-methyl-nitrobenzene], a selective inhibitor of phosphodiesterase 7: in vitro studies in human monocytes, lung macrophages, and CD8+ T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New classes of PDE7 inhibitors identified by a fission yeast-based HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Phosphodiesterase 7: a potential novel therapeutic target in ovarian cancer [frontiersin.org]
- 6. BRL-50481 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. PDE-7 Inhibitor BRL-50481 Reduces Neurodegeneration and Long-Term Memory Deficits in Mice Following Sevoflurane Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Target-Based Drug Discovery: Piperazin-1-yl(pyridin-4-yl)methanone
Introduction: The Piperazine Scaffold as a Privileged Structure in Drug Discovery
The piperazine ring is a ubiquitous heterocyclic motif in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets. Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and central nervous system effects.[1][2] The compound of interest, Piperazin-1-yl(pyridin-4-yl)methanone, combines this versatile piperazine core with a pyridine moiety, a feature known to influence physicochemical properties and target engagement. This document provides a comprehensive guide for researchers on utilizing this compound as a foundational scaffold for target-based drug discovery, with a specific focus on its potential as an inhibitor of Monoacylglycerol Lipase (MAGL), a serine hydrolase implicated in various physio-pathological processes.[3][4]
Rationale for Target Selection: Monoacylglycerol Lipase (MAGL)
Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[4] Inhibition of MAGL leads to an elevation of 2-AG levels, which can modulate cannabinoid receptors (CB1 and CB2) and exert therapeutic effects in a range of disorders, including neurodegenerative diseases, cancer, and chronic pain.[3][4][5] Notably, derivatives of phenyl(piperazin-1-yl)methanone have been identified as reversible inhibitors of MAGL, highlighting the potential of the broader piperazin-1-yl-methanone scaffold for this target.[3][4][5] This application note will therefore use MAGL as a primary target to illustrate the workflow for characterizing this compound and its analogues.
Hypothesized Signaling Pathway
The following diagram illustrates the proposed mechanism of action for a MAGL inhibitor based on the this compound scaffold.
Caption: MAGL Inhibition Pathway.
Experimental Workflows for Target Validation and Compound Characterization
A tiered approach is recommended for evaluating this compound and its derivatives against MAGL. This workflow ensures a systematic progression from initial binding confirmation to functional cellular activity.
Caption: Tiered Experimental Workflow.
Protocols
Protocol 1: MAGL Enzyme Inhibition Assay (Primary Screen)
This protocol describes a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against human MAGL.
Materials:
-
Recombinant human MAGL enzyme
-
4-Methylumbelliferyl acetate (4-MUA) substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 0.1% (w/v) BSA
-
Test Compound (this compound or derivative) dissolved in DMSO
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted in 1:3 steps.
-
In the 384-well plate, add 100 nL of the diluted test compound or DMSO (for control wells) to the appropriate wells.
-
Add 10 µL of MAGL enzyme solution (final concentration ~1 nM) in assay buffer to all wells.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 10 µL of 4-MUA substrate solution (final concentration ~10 µM) in assay buffer to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Monitor the increase in fluorescence (Excitation: 355 nm, Emission: 460 nm) every minute for 30 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation:
| Compound | IC50 (µM) |
| This compound | Determine Experimentally |
| Derivative A | Determine Experimentally |
| Reference Inhibitor | e.g., 0.5 µM |
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics (Secondary Screen)
This protocol outlines the use of SPR to confirm direct binding of active compounds to MAGL and to determine binding kinetics (kon, koff) and affinity (KD).
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human MAGL enzyme
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Test Compound (active from primary screen)
Procedure:
-
Immobilize MAGL onto the CM5 sensor chip surface using standard amine coupling chemistry to a level of ~8000-10000 response units (RU).
-
Prepare a serial dilution of the test compound in running buffer, including a zero-concentration control (running buffer alone).
-
Inject the compound dilutions over the immobilized MAGL surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds).
-
Allow the compound to dissociate in running buffer for a defined dissociation time (e.g., 300 seconds).
-
After each cycle, regenerate the sensor surface with a short pulse of a mild regeneration solution if necessary.
-
Subtract the reference surface signal and the zero-concentration control signal from the raw data to obtain the binding sensorgrams.
-
Globally fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants (kon and koff) and the equilibrium dissociation constant (KD).
Data Presentation:
| Compound | kon (M⁻¹s⁻¹) | koff (s⁻¹) | KD (µM) |
| This compound | Determine Experimentally | Determine Experimentally | Determine Experimentally |
| Derivative A | Determine Experimentally | Determine Experimentally | Determine Experimentally |
Structure-Activity Relationship (SAR) Insights and Lead Optimization
The this compound scaffold offers multiple points for chemical modification to explore the SAR and optimize for potency, selectivity, and pharmacokinetic properties.
-
Piperazine Nitrogen (N4): Substitution at this position can significantly impact activity and properties. Exploration of various alkyl and aryl groups is a common strategy.
-
Pyridine Ring: Modification of the pyridine ring, such as substitution or replacement with other heterocycles, can modulate target engagement and physicochemical properties.
-
Carbonyl Group: While typically conserved, bioisosteric replacement could be explored in later stages of optimization.
A systematic exploration of these modifications, guided by the assay cascade described above, will enable the development of potent and selective MAGL inhibitors based on the this compound core.
Conclusion
This compound represents a valuable starting point for target-based drug discovery. Its inherent structural features, common to many biologically active compounds, make it an attractive scaffold for library synthesis and screening. The detailed protocols and workflows provided herein offer a robust framework for researchers to investigate this and related compounds, with a particular focus on the promising therapeutic target, MAGL. Through systematic evaluation and iterative chemical optimization, this scaffold holds the potential to yield novel therapeutic agents for a variety of diseases.
References
- Vertex AI Search. (2024).
- PubMed. (2019). Computationally Driven Discovery of phenyl(piperazin-1-yl)methanone Derivatives as Reversible Monoacylglycerol Lipase (MAGL) Inhibitors.
- PubMed. (2021). Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)
- IRIS UniPA. (n.d.). Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines.
- ResearchGate. (2024).
- PubMed. (n.d.). Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity.
- Advanced ChemBlocks. (n.d.). (Piperazin-1-yl)(pyridin-4-yl)methanone hydrochloride.
- ResearchGate. (2019). Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors.
- ChemicalBook. (2023). PIPERAZIN-1-YL-PYRIDIN-4-YL-METHANONE.
- Frontiers. (n.d.). Recent Advances of Pyridinone in Medicinal Chemistry.
- PubMed Central. (2019). Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors.
- MDPI. (2024).
Sources
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- 4. Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note & Protocol: Quantitative Analysis of Piperazin-1-yl(pyridin-4-yl)methanone
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the quantitative analysis of Piperazin-1-yl(pyridin-4-yl)methanone, a chemical intermediate of significant interest in pharmaceutical development. We present two robust, validated analytical methods: a widely applicable Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) method for routine purity and assay testing, and a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification and analysis in complex matrices. The protocols herein are detailed with scientific rationale for procedural choices and are designed to meet rigorous international validation standards, ensuring data integrity and reliability for researchers, scientists, and drug development professionals.
Introduction and Physicochemical Profile
This compound is a heterocyclic compound featuring a piperazine ring linked to a pyridine ring via a carbonyl group. This structure is a common scaffold in medicinal chemistry, making the compound a valuable building block for the synthesis of active pharmaceutical ingredients (APIs). Accurate and precise quantification is paramount for ensuring the quality of starting materials, monitoring reaction progress, determining the purity of APIs, and conducting pharmacokinetic studies.
A thorough understanding of the analyte's physicochemical properties is the foundation of robust analytical method development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Name | This compound | Guidechem |
| Synonyms | 1-Isonicotinoylpiperazine, 1-(4-Pyridinecarbonyl)piperazine | Guidechem |
| CAS Number | 39640-04-5 | Guidechem |
| Molecular Formula | C₁₀H₁₃N₃O | Guidechem |
| Molecular Weight | 191.23 g/mol | Guidechem |
| LogP | 0.39370 | Guidechem |
| Boiling Point | 369°C at 760 mmHg | Guidechem |
The presence of a pyridine ring provides a UV chromophore, essential for UV-based detection methods. The basic nitrogen atoms in the piperazine and pyridine rings make the molecule suitable for positive mode electrospray ionization in mass spectrometry. Its moderate polarity (LogP of 0.39) suggests good retention on reversed-phase chromatographic columns.
Method Selection: A Strategic Approach
The choice between HPLC-UV and LC-MS/MS depends on the analytical objective. This decision-making process is crucial for efficient resource allocation and achieving the required data quality.
Caption: Decision tree for selecting the appropriate analytical method.
Method 1: RP-HPLC-UV for Assay and Purity Determination
This method is ideal for the quantitative determination of this compound as a pure substance or in pharmaceutical formulations where concentrations are relatively high.
Principle
Reversed-phase chromatography separates compounds based on their hydrophobicity. The analyte is injected onto a non-polar stationary phase (e.g., C18) and eluted with a polar mobile phase. This compound, being moderately polar, is well-retained and separated from more polar or less polar impurities. The addition of an acid (e.g., formic acid) to the mobile phase protonates the basic nitrogen atoms, which prevents peak tailing and ensures sharp, symmetrical peaks. Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve prepared from a certified reference standard.
Detailed Protocol
Caption: Experimental workflow for quantification by HPLC-UV.
Instrumentation:
-
High-Performance Liquid Chromatograph with a binary or quaternary pump.
-
Autosampler and column oven.
-
UV-Vis or Diode Array Detector (DAD).
-
Chromatography Data System (CDS).
Reagents and Materials:
-
This compound reference standard.
-
HPLC-grade acetonitrile and methanol.
-
Purified water (e.g., Milli-Q or equivalent).
-
Formic acid (≥98% purity).
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column providing good retention for moderately polar compounds.[1] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Formic acid ensures good peak shape by protonating the analyte. Acetonitrile is a common organic modifier. |
| Gradient | 5% B to 95% B over 10 min, hold for 2 min, return to 5% B over 1 min, equilibrate for 2 min. | A gradient elution ensures that impurities with different polarities are eluted and resolved from the main peak. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.[1][2] |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak shape.[1] |
| Detection (UV) | 254 nm | The pyridine ring provides strong absorbance at this common wavelength. A full UV scan is recommended to find the λmax for optimal sensitivity. |
| Injection Vol. | 10 µL | A typical injection volume that balances sensitivity with potential for peak overload.[2] |
Procedure:
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.
-
Sample Preparation: Accurately weigh an amount of the sample expected to contain ~10 mg of the analyte into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute as necessary to fall within the calibration range.
-
Analysis: After system equilibration, inject the diluent (as a blank), followed by the calibration standards and then the sample solutions.
Method Validation
The method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[3][4][5]
Table 2: HPLC-UV Method Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Specificity | To ensure the signal is from the analyte only. | Peak purity analysis (DAD), no interfering peaks at the analyte's retention time in blank/placebo. |
| Linearity | To demonstrate a proportional response to concentration. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The concentration interval where the method is precise, accurate, and linear. | For assay: 80-120% of the test concentration. |
| Accuracy | Closeness of the measured value to the true value. | 98.0% - 102.0% recovery for spiked samples at three concentration levels. |
| Precision | Agreement between repeated measurements. | Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%).[3] |
| LOD & LOQ | Lowest concentration that can be detected and quantified reliably. | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.[2] |
| Robustness | Reliability against small, deliberate variations in method parameters. | %RSD of results should remain low (<2%) when varying flow rate (±0.1 mL/min), column temp (±2°C), etc.[6] |
Method 2: LC-MS/MS for Trace Level Quantification
This method is essential for applications requiring high sensitivity and selectivity, such as determining the analyte in biological fluids (plasma, urine) or detecting trace-level impurities.
Principle
LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry.[7] After chromatographic separation, the analyte is ionized, typically via Electrospray Ionization (ESI). The mass spectrometer isolates the protonated parent molecule (precursor ion) in the first quadrupole (Q1). This ion is then fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity by filtering out background noise.
Detailed Protocol
Instrumentation:
-
UHPLC or HPLC system.
-
Triple quadrupole mass spectrometer with an ESI source.
LC-MS/MS Conditions:
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Smaller dimensions are suitable for the lower flow rates used in LC-MS and provide faster analysis times. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Formic acid is a volatile buffer, making it ideal for MS as it does not contaminate the ion source. |
| Flow Rate | 0.4 mL/min | Lower flow rate improves ionization efficiency in the ESI source. |
| Ionization Mode | ESI, Positive | The basic nitrogen atoms are readily protonated to form positive ions. |
| Precursor Ion (Q1) | m/z 192.2 [M+H]⁺ | Corresponds to the protonated molecule of C₁₀H₁₃N₃O. |
| Product Ions (Q3) | To be determined experimentally | Infuse a standard solution to find the most stable and abundant fragment ions. Likely fragments would result from the cleavage of the piperazine ring or the carbonyl linkage. |
| MRM Transitions | Quantifier: 192.2 → m/z of most abundant productQualifier: 192.2 → m/z of second product | Using two transitions provides a high degree of confidence in analyte identification. |
Procedure:
-
Sample Preparation (for Plasma):
-
To 100 µL of plasma, add an internal standard.
-
Add 300 µL of cold acetonitrile to precipitate proteins.[8]
-
Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
-
-
Analysis: Develop an acquisition method with the optimized MRM transitions. Inject a calibration curve prepared in the same matrix (e.g., blank plasma) to account for matrix effects, followed by the prepared samples.
Method Validation
Validation follows ICH guidelines but includes specific tests for bioanalytical methods.
Table 3: Additional LC-MS/MS Validation Parameters
| Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Matrix Effect | To assess the impact of matrix components on ionization. | The ratio of analyte response in post-extraction spiked samples vs. neat solutions should be consistent across batches. |
| Recovery | To evaluate the efficiency of the extraction process. | The ratio of analyte response in pre-extraction spiked samples vs. post-extraction spiked samples. Should be consistent and precise. |
| Stability | To ensure analyte integrity under various conditions. | Freeze-thaw stability, short-term bench-top stability, and long-term storage stability must be demonstrated. |
Conclusion
The analytical methods detailed in this application note provide robust and reliable frameworks for the quantification of this compound. The RP-HPLC-UV method serves as a workhorse for routine quality control, offering a balance of performance and accessibility. For applications demanding the utmost sensitivity and selectivity, such as bioanalysis or trace impurity profiling, the LC-MS/MS method is the superior choice. Adherence to the outlined protocols and validation principles will ensure the generation of high-quality, defensible data in any research or drug development setting.
References
- Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link: https://www.jocpr.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link: https://www.amsbiopharma.
- Wang, J., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. South African Journal of Botany, 130, 29-35. [Link: https://www.sciencedirect.com/science/article/pii/S025462991930541X]
- United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link: https://www.unodc.org/documents/scientific/Piperazines.pdf]
- European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link: https://www.ema.europa.eu/en/ich-q2-r2-validation-analytical-procedures-scientific-guideline]
- Guidechem. (n.d.). piperazin-1-yl-pyridin-4-yl-methanone 39640-04-5. [Link: https://www.guidechem.com/product-39640-04-5.html]
- Gadzała-Kopciuch, R., et al. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies, 28(14), 2211-2223. [Link: https://www.tandfonline.com/doi/abs/10.1081/JLC-200064156]
- International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link: https://database.ich.org/sites/default/files/Q2_R1__Guideline.pdf]
- Vyskočilová, E., et al. (2021). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. ACS Omega, 6(3), 2325–2334. [Link: https://pubs.acs.org/doi/10.1021/acsomega.0c05704]
- Lu, W., et al. (2019). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. Methods in Molecular Biology, 1996, 61-73. [Link: https://pubmed.ncbi.nlm.nih.gov/31124017/]
- International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). [Link: https://database.ich.org/sites/default/files/ICH_Q2%28R2%29_Guideline_2023_1130.pdf]
- Caligur, V. (2025). ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures. YouTube. [Link: https://www.youtube.
- ChemicalBook. (2023). PIPERAZIN-1-YL-PYRIDIN-4-YL-METHANONE | 39640-04-5. [Link: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6719114.htm]
- National Center for Biotechnology Information. (n.d.). (4-Pyridin-2-yl-piperazin-1-yl)-o-tolyl-methanone. PubChem Compound Database. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/706992]
- Rao, B. M., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 70, 592-597. [Link: https://pubmed.ncbi.nlm.nih.gov/22727494/]
- Al-Tannak, N. F. & Al-Khatib, M. H. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. [Link: https://www.researchgate.
- Khajouei, M. R., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 4447–4457. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7247853/]
- BenchChem. (2025). Refinement of analytical methods for "3-piperazin-1-yl-1H-pyridazin-6-one" purity assessment. [Link: https://www.benchchem.com/uploads/product-documents/BenchChem-Ample-Document-BCT-0255913.pdf]
- LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link: https://www.lgcgroup.
- Al-Tannak, N. F. & Al-Khatib, M. H. (2022). A Review on Analytical Methods for Piperazine Determination. ResearchGate. [Link: https://www.researchgate.
- Reddy, G.S., et al. (2021). Development Of An LC-MS/MS Approach To Detect And Quantify Two Impurities Of Ranolazine. International Journal of Pharmacy and Pharmaceutical Sciences, 13(7), 45-51. [Link: https://innovareacademics.in/journals/index.php/ijpps/article/view/42436]
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Application Notes & Protocols: The Use of Piperazin-1-yl(pyridin-4-yl)methanone as a Novel TrkA Agonist in Neuronal Cell Culture Models
Prepared by: Senior Application Scientist, Advanced Cell Technologies
I. Introduction and Scientific Context
The field of neurobiology is in constant pursuit of novel therapeutic agents capable of promoting neuronal survival, regeneration, and function. A key target in this endeavor is the Tropomyosin receptor kinase A (TrkA), the high-affinity receptor for Nerve Growth Factor (NGF). Activation of TrkA initiates critical signaling cascades that support neuron growth, differentiation, and protection from apoptotic insults.[1][2] While NGF itself is a potent neurotrophin, its therapeutic application is limited by its large size, poor blood-brain barrier permeability, and potential for off-target effects.
This has spurred the development of small molecule TrkA agonists that can mimic the neurotrophic effects of NGF with improved pharmacological properties.[3][4][5] Piperazin-1-yl(pyridin-4-yl)methanone (hereafter referred to as PPM) is a novel synthetic compound belonging to a chemical class with demonstrated bioactivity in the central nervous system.[6][7][8][9][10][11] This document provides a comprehensive guide for the application of PPM in cell culture, based on its hypothesized function as a TrkA agonist. The protocols herein are designed to enable researchers to investigate its potential as a neurotrophic and neuroprotective agent. We will detail methodologies for assessing neurite outgrowth, quantifying neuroprotection, and verifying target engagement through receptor phosphorylation.
II. Postulated Mechanism of Action: TrkA Receptor Activation
PPM is hypothesized to act as a small molecule agonist at the TrkA receptor. Like its endogenous ligand NGF, PPM is presumed to bind to the extracellular domain of TrkA, inducing receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[2][12] This phosphorylation event serves as a docking site for various adaptor proteins, leading to the activation of two principal downstream signaling pathways crucial for neuronal function:
-
The PI3K/Akt Pathway: This cascade is a primary driver of cell survival and is neuroprotective. Activated TrkA recruits and activates Phosphatidylinositol 3-kinase (PI3K), which in turn phosphorylates and activates Akt (Protein Kinase B). Akt proceeds to phosphorylate and inactivate several pro-apoptotic proteins, thereby promoting cell survival.[1][12]
-
The Ras/MAPK (ERK) Pathway: This pathway is centrally involved in neuronal differentiation, including the promotion of neurite outgrowth.[1] Activated TrkA recruits adaptor proteins like Shc, which leads to the activation of the small G-protein Ras. Ras then initiates a phosphorylation cascade that results in the activation of Extracellular signal-regulated kinases (ERK1/2). Activated ERK translocates to the nucleus to regulate gene expression necessary for neuritogenesis.[1][13]
III. Compound Handling and Stock Solution Preparation
Proper handling and preparation of PPM are critical for obtaining reproducible results. As with many bioactive small molecules, PPM is likely soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and poorly soluble in aqueous solutions.[14]
Table 1: Recommended Storage and Handling of PPM
| Parameter | Recommendation | Rationale & Best Practices |
| Storage (Powder) | Store at -20°C, desiccated and protected from light. | Prevents degradation from moisture, light, and thermal cycling. Follow manufacturer's specific guidelines if available. |
| Solvent for Stock | Anhydrous, cell culture grade DMSO. | DMSO is a versatile solvent for many organic compounds and is generally tolerated by cells at low final concentrations.[15][16] |
| Stock Concentration | 10-50 mM | A high concentration allows for small volumes to be used in experiments, minimizing the final solvent concentration. |
| Stock Solution Storage | Aliquot into single-use volumes and store at -80°C for up to 6 months. | Avoids repeated freeze-thaw cycles which can lead to compound degradation and precipitation.[15][16] |
| Final DMSO Conc. | < 0.5% (v/v) , ideally ≤ 0.1% (v/v). | High concentrations of DMSO can be cytotoxic and may affect cellular processes, confounding results. Always include a vehicle control (medium with the same final DMSO concentration) in all experiments.[16][17] |
Protocol 1: Preparation of a 10 mM PPM Stock Solution in DMSO
-
Pre-handling: Before opening, gently tap the vial of PPM powder to ensure all contents are at the bottom.[14]
-
Calculation: Calculate the volume of DMSO required.
-
Formula: Volume (µL) = [Mass (mg) / Molecular Weight ( g/mol )] x 100
-
Example (assuming MW = 227.69 g/mol for hydrochloride salt): For 1 mg of PPM, Volume = [1 / 227.69] x 100 = 439.2 µL of DMSO.
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial. Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[17]
-
Aliquoting: Dispense the stock solution into sterile, single-use microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C.
IV. Application 1: Induction of Neurite Outgrowth in PC12 Cells
PC12 cells, derived from a rat pheochromocytoma, are a well-established model for studying neuronal differentiation. Upon stimulation with NGF or its mimetics, they cease proliferation and extend neurites, resembling sympathetic neurons.[18][19] This assay is ideal for quantifying the neurotrophic potential of PPM.
Protocol 2: PC12 Neurite Outgrowth Assay
Materials:
-
PC12 cells
-
Collagen IV-coated 96-well plates
-
Growth Medium: RPMI-1640 with 10% Horse Serum (HS), 5% Fetal Bovine Serum (FBS)
-
Differentiation Medium: RPMI-1640 with 1% HS
-
PPM stock solution (10 mM in DMSO)
-
NGF (Positive Control, e.g., 50 ng/mL final concentration)
-
Phase-contrast microscope with imaging capabilities
Procedure:
-
Cell Plating (Day 0): a. Seed PC12 cells onto a Collagen IV-coated 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of Growth Medium. b. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment (Day 1): a. Prepare serial dilutions of PPM in Differentiation Medium. (e.g., 0.1, 1, 10, 50, 100 µM). Prepare a vehicle control (medium with 0.1% DMSO) and a positive control (medium with 50 ng/mL NGF). b. Carefully aspirate the Growth Medium from the cells. c. Gently add 100 µL of the appropriate treatment or control medium to each well.
-
Incubation and Imaging (Days 2-5): a. Incubate the plate at 37°C, 5% CO₂. b. Every 48 hours, carefully replace the medium with fresh treatment/control medium. c. At desired time points (e.g., 48, 72, 96 hours), acquire images of multiple fields per well using a phase-contrast microscope.[20]
-
Analysis: a. A cell is considered "neurite-bearing" if it possesses at least one neurite equal to or longer than the diameter of its cell body.[19] b. For each condition, count the total number of cells and the number of neurite-bearing cells from multiple images. Calculate the percentage of differentiated cells. c. Alternatively, use image analysis software (e.g., ImageJ with NeuronJ plugin) to quantify total neurite length per cell. d. Plot the results as a dose-response curve to determine the EC₅₀ of PPM.
V. Application 2: Neuroprotection Assay in SH-SY5Y Cells
To evaluate PPM's potential to protect neurons from cell death, an assay using the human neuroblastoma cell line SH-SY5Y and the neurotoxin 1-methyl-4-phenylpyridinium (MPP+) is recommended. MPP+ induces Parkinson's-like neurodegeneration by inhibiting complex I of the mitochondrial electron transport chain, leading to oxidative stress and apoptosis.[21][22][23] A successful neuroprotective agent will rescue cells from MPP+-induced death.
Protocol 3: MPP+ Neuroprotection Assay
Materials:
-
SH-SY5Y cells
-
96-well cell culture plates
-
Culture Medium: DMEM/F12 with 10% FBS
-
MPP+ iodide stock solution
-
PPM stock solution (10 mM in DMSO)
-
Cell viability reagent (e.g., MTT, Resazurin, or Calcein-AM)
Procedure:
-
Cell Plating (Day 0): a. Seed SH-SY5Y cells in a 96-well plate at 1.5 x 10⁴ cells/well in 100 µL of Culture Medium. b. Incubate for 24 hours at 37°C, 5% CO₂.
-
Pre-treatment with PPM (Day 1): a. Prepare dilutions of PPM in fresh Culture Medium (e.g., 0.1 to 100 µM). b. Remove the old medium and add 100 µL of the PPM-containing medium or vehicle control to the appropriate wells. c. Incubate for 24 hours. This allows time for PPM to activate pro-survival pathways.[21]
-
Neurotoxin Challenge (Day 2): a. Prepare a working solution of MPP+ in Culture Medium. The final concentration must be optimized, but typically ranges from 0.5 to 2 mM.[21][22] b. Add the MPP+ solution to all wells except for the "untreated control" wells. c. Incubate for an additional 24 hours.
-
Assessment of Cell Viability (Day 3): a. Carefully remove the medium from all wells. b. Perform a cell viability assay according to the manufacturer's instructions (e.g., MTT assay).[24] c. Read the absorbance or fluorescence on a plate reader.
-
Analysis: a. Normalize all readings to the "untreated control" wells (set to 100% viability). b. Compare the viability of cells treated with "MPP+ alone" to those pre-treated with various concentrations of PPM + MPP+. c. A significant increase in viability in the PPM pre-treated groups indicates a neuroprotective effect.
VI. Application 3: Verification of TrkA Activation by Western Blot
To confirm that PPM's biological effects are mediated through its hypothesized target, it is essential to measure the phosphorylation of TrkA. Western blotting is the standard method for detecting this post-translational modification. An antibody specific to TrkA phosphorylated at tyrosine 490 (p-TrkA Tyr490) is recommended, as this site is crucial for activating the downstream Ras/MAPK pathway.[25][26]
Protocol 4: Western Blot for Phospho-TrkA
Materials:
-
PC12 or SH-SY5Y cells
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-TrkA (Tyr490), anti-total-TrkA
-
HRP-conjugated secondary antibody
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis: a. Plate cells in 6-well plates and grow to 80-90% confluency. b. Starve cells in low-serum medium for 4-6 hours to reduce basal receptor activity. c. Treat cells with PPM (at an effective concentration determined from previous assays, e.g., 10 µM), NGF (positive control), or vehicle (negative control) for a short duration (e.g., 5, 15, 30 minutes). d. Immediately place plates on ice, aspirate medium, and wash once with ice-cold PBS. e. Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[27] f. Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
SDS-PAGE and Transfer: a. Determine protein concentration (e.g., BCA assay). Load 20-40 µg of protein per lane on an SDS-PAGE gel. b. Perform electrophoresis to separate proteins by size. c. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% BSA in TBS-T for 1 hour at room temperature.[28] b. Incubate the membrane with the primary antibody against p-TrkA (e.g., 1:1000 dilution in 5% BSA) overnight at 4°C with gentle agitation.[28] c. Wash the membrane 3x for 5 minutes each with TBS-T. d. Incubate with HRP-conjugated secondary antibody (1:2000 in 5% BSA) for 1 hour at room temperature. e. Wash the membrane 3x for 5 minutes each with TBS-T.
-
Detection and Analysis: a. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system. b. To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody for total-TrkA or a loading control like GAPDH. c. An increase in the p-TrkA band intensity in PPM-treated cells relative to the vehicle control would support the hypothesis that PPM activates the TrkA receptor.
VII. Safety and Handling Precautions
Researchers must adhere to standard laboratory safety practices. The toxicological properties of this compound have not been fully characterized. However, compounds containing a piperazine moiety require careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[29][30][31]
-
Handling: Handle the compound powder in a chemical fume hood or a ventilated enclosure to avoid inhalation of dust.[32] Avoid all personal contact.[30]
-
Spills: In case of a spill, clean up immediately using appropriate procedures to avoid generating dust.[30]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[32]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[32]
-
Ingestion/Inhalation: Move to fresh air and seek immediate medical attention.
-
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
VIII. References
-
1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity. (2018). Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
-
Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: a non-selective α-adrenoceptor antagonist. (n.d.). PubMed. [Link]
-
Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates. (n.d.). National Institutes of Health. [Link]
-
TrkA signaling pathway. Composite scheme of the main signaling pathways... (n.d.). ResearchGate. [Link]
-
Small-Molecule Trk Agonists: Where Do We Go from Here? (2018). Journal of Medicinal Chemistry. [Link]
-
Induction of Neurite Outgrowth in PC12 Cells Treated with Temperature-Controlled Repeated Thermal Stimulation. (2015). PLOS ONE. [Link]
-
Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. (n.d.). Carl ROTH. [Link]
-
Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities. (2023). National Institutes of Health. [Link]
-
SMALL MOLECULES. (n.d.). Captivate Bio. [Link]
-
(4-(Bis(4-Fluorophenyl)Methyl)Piperazin-1-yl)(Cyclohexyl)Methanone Hydrochloride (LDK1229): A New Cannabinoid CB1 Receptor Inverse Agonist from the Class of Benzhydryl Piperazine Analogs. (n.d.). PubMed Central. [Link]
-
Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. (2021). PubMed. [Link]
-
Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (n.d.). Emulate Bio. [Link]
-
Neuroprotective and Neurorestorative Effects of Holothuria scabra Extract in the MPTP/MPP+-Induced Mouse and Cellular Models of Parkinson's Disease. (2020). Frontiers in Marine Science. [Link]
-
A novel method of neural differentiation of PC12 cells by using Opti-MEM as a basic induction medium. (2017). Spandidos Publications. [Link]
-
TRK RECEPTORS: ROLES IN NEURONAL SIGNAL TRANSDUCTION. (n.d.). Annual Reviews. [Link]
-
A small molecule TrkB/TrkC neurotrophin receptor co-activator with distinctive effects on neuronal survival and process outgrowth. (2016). Neuropharmacology. [Link]
-
[O-methyl-11C]2-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl). (2007). National Center for Biotechnology Information. [Link]
-
A Novel Small Molecule Neurotrophin-3 Analogue Promotes Inner Ear Neurite Outgrowth and Synaptogenesis In vitro. (2021). Frontiers in Cellular Neuroscience. [Link]
-
Can you help me with a western blot for phosphoTrkB and TrkB? (2015). ResearchGate. [Link]
-
Neurite Outgrowth and Cell Health Analysis Protocol. (n.d.). Sartorius. [Link]
-
Parkinson's Disease MPP+ in vitro Model. (n.d.). NeuroProof. [Link]
-
Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity. (2009). Bioorganic & Medicinal Chemistry. [Link]
-
Neurotrophin Signaling Pathway. (n.d.). Creative Diagnostics. [Link]
-
A small molecule TrkB/TrkC neurotrophin receptor co-activator with distinctive effects on neuronal survival and process outgrowth. (2016). ResearchGate. [Link]
-
Nerve Growth Factor Receptor TrkA, a New Receptor in Insulin Signaling Pathway in PC12 Cells. (2013). Journal of Biological Chemistry. [Link]
-
High-Resolution Respirometry Reveals MPP+ Mitochondrial Toxicity Mechanism in a Cellular Model of Parkinson’s Disease. (2021). MDPI. [Link]
-
Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. (2018). ResearchGate. [Link]
-
Small-molecule TrkB receptor agonists improve motor function and extend survival in a mouse model of Huntington's disease. (2014). Proceedings of the National Academy of Sciences. [Link]
-
Signal-transduction pathway of the TrkA tyrosine kinase... (n.d.). ResearchGate. [Link]
-
Differentiating PC12 cells to evaluate neurite densities through live-cell imaging. (2023). STAR Protocols. [Link]
-
MPP+-induced cytotoxicity in neuroblastoma cells: Antagonism and reversal by guanosine. (2008). Brain Research. [Link]
-
Piperazine - HAZARD SUMMARY. (n.d.). New Jersey Department of Health. [Link]
-
Assessment of Chemical Effects on Neurite Outgrowth in PC12 Cells Using High Content Screening. (2007). Toxicological Sciences. [Link]
-
General Protocol for Western Blotting. (n.d.). Bio-Rad. [Link]
Sources
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Nerve Growth Factor Receptor TrkA, a New Receptor in Insulin Signaling Pathway in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A small molecule TrkB/TrkC neurotrophin receptor co-activator with distinctive effects on neuronal survival and process outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small-molecule TrkB receptor agonists improve motor function and extend survival in a mouse model of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: a non-selective α-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates potential application in symptomatic and neuroprotective therapy for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (4-(Bis(4-Fluorophenyl)Methyl)Piperazin-1-yl)(Cyclohexyl)Methanone Hydrochloride (LDK1229): A New Cannabinoid CB1 Receptor Inverse Agonist from the Class of Benzhydryl Piperazine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
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- 15. captivatebio.com [captivatebio.com]
- 16. medchemexpress.cn [medchemexpress.cn]
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- 19. spandidos-publications.com [spandidos-publications.com]
- 20. Assessment of chemical effects on neurite outgrowth in PC12 cells using high content screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. MPP+-induced cytotoxicity in neuroblastoma cells: Antagonism and reversal by guanosine - PMC [pmc.ncbi.nlm.nih.gov]
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- 26. Phospho-TrkA (Tyr490) Antibody | Cell Signaling Technology [cellsignal.com]
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- 29. carlroth.com [carlroth.com]
- 30. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 31. nj.gov [nj.gov]
- 32. chemicalbook.com [chemicalbook.com]
Topic: Protocol for the Preparation, Handling, and Verification of Piperazin-1-yl(pyridin-4-yl)methanone Solutions
An Application Note from the Office of the Senior Application Scientist
Abstract
This comprehensive application note provides a detailed protocol for the preparation of solutions of Piperazin-1-yl(pyridin-4-yl)methanone (also known as 1-Isonicotinoylpiperazine). Designed for researchers in drug discovery and chemical biology, this guide moves beyond a simple list of steps to explain the scientific rationale behind key decisions in solvent selection, solution handling, and stability assessment. It establishes a self-validating framework to ensure the accuracy, reproducibility, and integrity of experimental results derived from the use of this compound.
Introduction and Scientific Context
This compound is a heterocyclic compound featuring a piperazine ring acylated with an isonicotinoyl group. The piperazine moiety is a well-established pharmacophore and a versatile building block in medicinal chemistry, frequently incorporated into molecules targeting a wide range of biological systems.[1][2] Given its structural motifs, this compound and its derivatives are often investigated in the development of novel therapeutic agents.[3]
Accurate solution preparation is the bedrock of reliable in vitro and in vivo experimentation. Errors in concentration, degradation of the compound, or unexpected precipitation can lead to misleading data and compromise research outcomes. This guide provides the necessary protocols to mitigate these risks.
Compound Specifications and Physicochemical Properties
A thorough understanding of the compound's properties is essential for its proper handling.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [4] |
| Common Synonyms | 1-Isonicotinoylpiperazine, 1-(4-Pyridinecarbonyl)piperazine | [4][5] |
| CAS Number | 39640-04-5 | [4][6][7] |
| Molecular Formula | C₁₀H₁₃N₃O | [4][7] |
| Molecular Weight | 191.23 g/mol | [4][5][7] |
| Appearance | White to light yellow powder or crystalline solid. | [8] |
| Boiling Point | 369°C at 760 mmHg | [4][7] |
| Density | 1.167 g/cm³ | [4][7] |
Note on Salt Forms: This compound may be supplied as a free base or as a hydrochloride (HCl) or dihydrochloride salt.[4][9][10] Salt forms typically exhibit enhanced aqueous solubility but will result in an acidic solution. Verify the specific form of the material from your supplier, as this critically impacts molecular weight calculations and solubility characteristics.
Critical Safety Protocols
Justification: The parent compound, piperazine, presents significant health hazards.[11][12] Assuming similar risks for its derivatives is a mandatory precautionary measure.
-
Hazard Profile:
-
Mandatory Handling Procedures:
-
Engineering Controls: All handling of the solid compound and concentrated solutions MUST be performed in a certified chemical fume hood to prevent inhalation.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves at all times. Change gloves immediately if contaminated.
-
Eye Protection: Chemical safety goggles are required. A face shield should be worn when handling larger quantities of the solid.
-
Lab Coat: A flame-retardant lab coat must be worn and kept fully fastened.
-
-
Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible.[13][14]
-
Waste Disposal: Dispose of all waste in accordance with local, state, and federal regulations for hazardous chemical waste.
-
Materials and Equipment
-
This compound (verify form: free base or salt)
-
Analytical balance (4-decimal place)
-
Spatula and weighing paper/boat
-
Appropriate volumetric flasks (Class A)
-
Glass vials with PTFE-lined caps
-
Micropipettes (P1000, P200, P20)
-
Vortex mixer
-
Bath sonicator
-
Solvents (ACS grade or higher):
-
Dimethyl sulfoxide (DMSO), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethanol (200 proof, absolute)
-
Sterile deionized water
-
Phosphate-buffered saline (PBS) or other relevant aqueous buffers
-
Solvent Selection and Solubility Strategy
Expert Rationale: The choice of solvent is the most critical variable in solution preparation. A poor choice can lead to incomplete dissolution, precipitation, or compound degradation. The goal is typically to prepare a high-concentration, stable stock solution in an organic solvent, which can then be diluted into aqueous media for experiments.
-
Primary Stock Solutions (High Concentration):
-
DMSO: This is the recommended primary solvent. Its high polarity and aprotic nature are well-suited for dissolving a wide range of organic molecules. It is also miscible with most aqueous buffers, facilitating the preparation of working solutions.
-
DMF: An alternative to DMSO, though it is more toxic and has a lower boiling point.
-
-
Secondary/Working Solutions (Low Concentration):
-
Aqueous Buffers (e.g., PBS, HEPES): The ultimate goal for most biological assays. The hydrochloride salt form of the compound will likely have higher solubility in these buffers than the free base.
-
Cell Culture Media (e.g., DMEM): Be aware that media are complex mixtures containing salts, proteins, and other components that can affect solubility and stability.[15]
-
Ethanol/Water Mixtures: Can be used if DMSO is incompatible with an assay.
-
Pre-Protocol Validation: Before committing the bulk of your material, it is imperative to perform a small-scale solubility test.
-
Weigh ~1-2 mg of the compound into a small glass vial.
-
Add the chosen solvent (e.g., DMSO) in 50 µL increments.
-
Vortex and sonicate briefly after each addition until the solid is fully dissolved.
-
This determines the approximate concentration at which the compound is soluble and ensures your planned stock concentration is achievable.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the preparation of 5 mL of a 10 mM stock solution. Adjust volumes and mass as required.
Causality: A 10 mM stock is a standard concentration in drug discovery, providing a convenient starting point for serial dilutions while minimizing the volume of organic solvent introduced into aqueous assays.
Pre-computation
-
Verify Molecular Weight (MW): Use the MW specific to your compound's form (free base = 191.23 g/mol ).
-
Calculate Required Mass:
-
Mass (g) = Concentration (mol/L) × Volume (L) × MW ( g/mol )
-
Mass (mg) = 10 mM × (5 mL / 1000 mL/L) × 191.23 g/mol × 1000 mg/g
-
Mass = 9.56 mg
-
Step-by-Step Procedure
-
Weighing: Tare an analytical balance with a clean weigh boat. Carefully weigh out 9.56 mg of this compound solid inside a chemical fume hood.
-
Transfer: Carefully transfer the weighed solid into a 5 mL Class A volumetric flask. Tap the weigh boat to ensure all powder is transferred.
-
Initial Dissolution: Add approximately 3.5 to 4 mL of anhydrous DMSO to the volumetric flask.
-
Promote Dissolution: Cap the flask securely and vortex for 30-60 seconds. If particulates remain, place the flask in a bath sonicator for 5-10 minutes. Rationale: Sonication uses high-frequency sound waves to create micro-cavitations, which provides energy to break apart the crystal lattice of the solid and enhance solvation without applying potentially degrading heat.
-
Visual Confirmation: Inspect the solution against a bright background to ensure all solid material has dissolved and the solution is clear.
-
Final Volume Adjustment: Once fully dissolved, carefully add DMSO dropwise until the bottom of the meniscus aligns with the 5 mL calibration mark on the flask.
-
Homogenization: Cap the flask and invert it 10-15 times to ensure the final solution is homogeneous.
-
Aliquoting and Storage: Transfer the solution into several smaller, amber glass or polypropylene vials with PTFE-lined caps. Aliquoting into single-use volumes (e.g., 50-100 µL) is critical to prevent degradation from repeated freeze-thaw cycles.
-
Labeling and Storage: Label each vial clearly with the compound name, concentration (10 mM), solvent (DMSO), and date. Store immediately at -20°C or -80°C, protected from light.[13][14]
Figure 1: Workflow for preparing a concentrated stock solution.
Protocol 2: Preparation of a 10 µM Aqueous Working Solution
This protocol describes the dilution of the 10 mM DMSO stock into an aqueous buffer (e.g., PBS) to a final volume of 10 mL.
-
Calculate Dilution: A 1:1000 dilution is required (10 mM -> 10 µM).
-
Volume of Stock: For a 10 mL final volume, you will need 10 µL of the 10 mM stock solution.
-
Procedure: a. Dispense 9,990 µL (9.99 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4) into a 15 mL conical tube. b. Set a micropipette to 10 µL and withdraw the 10 mM DMSO stock solution. c. Dispense the stock solution directly into the aqueous buffer while the tube is actively being vortexed.
-
Causality: Adding the concentrated organic stock to a rapidly mixing aqueous phase is crucial. This technique, known as "plunging," promotes rapid dispersion and minimizes localized high concentrations of the compound, which can cause it to precipitate out of solution. d. Continue vortexing for an additional 10-15 seconds. e. This working solution should be prepared fresh before each experiment and should not be stored for extended periods unless stability has been confirmed.
-
Solution Verification and Stability Assessment
Trustworthiness: Assuming a prepared solution is accurate and stable is a significant scientific risk. This section provides a framework for verifying solution integrity, adapted from established industry practices.[15]
Concentration and Purity Verification
Immediately after preparation, the concentration of the stock solution should be verified.
-
Method: High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS) are the gold standards.[15]
-
Procedure: A small aliquot of the stock is diluted to a known theoretical concentration (e.g., 10 µM) and compared against a standard curve of the solid compound prepared in the same solvent. This confirms the initial weighing and dissolution were accurate and that the compound is intact.
Stability in Experimental Conditions
The stability of the compound in your final assay buffer or cell culture medium is not guaranteed. A simple stability study is highly recommended.[15]
-
Objective: To determine the rate of degradation of the compound under experimental conditions (e.g., at 37°C in cell culture medium).
-
Procedure:
-
Spike the test medium (e.g., DMEM + 10% FBS) with the compound to the final working concentration (e.g., 10 µM).
-
Aliquot the mixture into several sterile, low-binding tubes.
-
Immediately process one aliquot for T=0 analysis by LC-MS. This is your 100% reference.
-
Incubate the remaining tubes at 37°C in a 5% CO₂ incubator.
-
At subsequent time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot and analyze it by LC-MS.
-
Analysis: Calculate the percentage of the parent compound remaining at each time point relative to T=0. This will inform the maximum valid duration for your experiments.
-
Figure 2: Workflow for assessing compound stability in experimental media.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Solid will not dissolve in DMSO. | Planned concentration exceeds solubility limit; Poor quality solvent (contains water). | Perform a new small-scale solubility test to find the true limit; Use fresh, anhydrous DMSO; Apply gentle warming (to 30-40°C) with caution, then cool to room temp before final volume adjustment. |
| Solution is cloudy or has a precipitate after dilution into aqueous buffer. | Compound has precipitated; The percentage of organic solvent is too high; Buffer pH is incompatible. | Prepare a more dilute stock solution to lower the final DMSO %; Vortex vigorously during addition ("plunging"); Check the pH of the final solution; Consider using a surfactant like Tween-20 (0.01%) if compatible with the assay. |
| LC-MS analysis shows a lower concentration than expected. | Inaccurate weighing; Incomplete dissolution; Compound adsorbed to plasticware.[15] | Re-prepare the solution, carefully checking all steps; Use glass or low-binding plasticware; Ensure complete dissolution with sonication. |
| Compound concentration decreases over time in the stability assay. | Chemical instability (e.g., hydrolysis); Enzymatic degradation by serum components.[15] | Shorten the duration of the experiment; Consider using serum-free media or heat-inactivated serum if the instability is rapid. |
References
-
PubChem. (4-Pyridin-2-yl-piperazin-1-yl)-o-tolyl-methanone | C17H19N3O | CID 706992.[Link]
-
PubChem. Basic Blue 41 | C20H26N4O6S2 | CID 83008.[Link]
-
RCSB PDB. B41 Ligand Summary Page.[Link]
-
Organic Syntheses. Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile.[Link]
-
MolPort. {4-[(4-methylphenyl)methyl]piperazin-1-yl}(pyridin-4-yl)methanone--oxalic acid (1/1).[Link]
-
Mol-Instincts. Piperazines database - synthesis, physical properties.[Link]
-
ResearchGate. A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride.[Link]
-
ACD/Labs. Rule C-41 (Subtractive Nomenclature).[Link]
-
Queen Mary University of London. Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013.[Link]
-
PubMed. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands.[Link]
-
Wikipedia. IUPAC nomenclature of organic chemistry.[Link]
-
CentAUR. 4-(3-((Pyridin-4-ylmethyl)amino)-[4][14][16]triazolo[4,3-b][4][14][16]triazin-6- yl)phenol: an improved anticancer agent in hepatocellu.[Link]
-
PubMed Central (PMC). N,N-Disubstituted Piperazines: Synthesis and Affinities at α4β2 and α7* Neuronal Nicotinic Acetylcholine Receptors.* [Link]
-
PubChem. 1-(Piperidin-4-yl)piperazine | C9H19N3 | CID 15386099.[Link]
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Organic Chemistry Portal. Synthesis of piperazines.[Link]
-
National Institutes of Health (NIH). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors.[Link]
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B-Raf IN 8: A Chemical Probe for Interrogating the MAPK Signaling Pathway
Introduction: The Critical Role of B-Raf in Cellular Signaling and Oncology
The mitogen-activated protein kinase (MAPK) signaling pathway is a cornerstone of cellular communication, governing fundamental processes such as cell growth, proliferation, differentiation, and survival.[1][2] Central to this cascade is the B-Raf serine/threonine-protein kinase, a key signaling node that, when dysregulated, can drive oncogenesis.[3][4] Activating mutations in the BRAF gene, particularly the V600E substitution, are prevalent in a significant percentage of human cancers, including melanoma, colorectal cancer, and thyroid cancer, leading to constitutive activation of the MAPK/ERK pathway and uncontrolled cell proliferation.[5][6]
B-Raf IN 8 has emerged as a potent and valuable chemical probe for studying the intricacies of the MAPK pathway. Its inhibitory action on B-Raf kinase activity allows researchers to dissect the downstream consequences of B-Raf signaling, validate its role as a therapeutic target, and explore mechanisms of drug resistance. This guide provides an in-depth overview of B-Raf IN 8, including its mechanism of action, detailed protocols for its use in biochemical and cellular assays, and best practices for data interpretation.
B-Raf IN 8: Chemical Properties and Mechanism of Action
B-Raf IN 8 is a potent inhibitor of B-Raf kinase with a reported half-maximal inhibitory concentration (IC₅₀) of 70.65 nM in biochemical assays.[7][8] By targeting the catalytic activity of B-Raf, this small molecule effectively blocks the phosphorylation of its downstream substrate, MEK, thereby attenuating the entire MAPK signaling cascade.[5]
| Property | Value | Source |
| IUPAC Name | 5-(4-((4-methoxyphenyl)imino)methyl)phenyl)-4,5-dihydro-2H-pyridazin-3-one | [7] |
| CAS Number | 1215313-19-1 | [7] |
| Molecular Formula | C₁₈H₁₇N₃O₂ | [5] |
| Molecular Weight | 307.35 g/mol | [5] |
| Biochemical IC₅₀ (B-Raf) | 70.65 nM | [7][8] |
Mechanism of Action:
The primary mechanism of action for B-Raf IN 8 is the inhibition of B-Raf kinase activity. In cells harboring B-Raf mutations, this leads to a reduction in the phosphorylation of MEK and ERK, the subsequent downstream kinases in the MAPK pathway. This blockade of signal transduction ultimately results in the inhibition of cell proliferation and the induction of apoptosis in cancer cells dependent on the B-Raf signaling pathway.[9]
The MAPK/ERK signaling pathway and the inhibitory action of B-Raf IN 8.
Protocols for In Vitro Characterization
Stock Solution Preparation
Proper solubilization and storage of B-Raf IN 8 are critical for obtaining reproducible results.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO)
-
Procedure: To prepare a 10 mM stock solution, dissolve 3.07 mg of B-Raf IN 8 (MW: 307.35) in 1 mL of high-purity DMSO.[5]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Note on DMSO Concentration: For cell-based assays, it is crucial to maintain a final DMSO concentration that is non-toxic to the cells, typically below 0.1%.[5] Always include a vehicle control (DMSO alone at the highest concentration used) in your experiments to account for any solvent effects.
Biochemical Kinase Inhibition Assay
This protocol outlines a general method to determine the IC₅₀ of B-Raf IN 8 against B-Raf kinase. The assay typically measures the phosphorylation of a substrate, such as MEK1, by B-Raf.
Workflow for an in vitro B-Raf kinase inhibition assay.
Materials:
-
Recombinant B-Raf enzyme
-
MEK1 substrate
-
ATP
-
Assay buffer (specific composition may vary depending on the detection method)
-
B-Raf IN 8 stock solution
-
384-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of B-Raf IN 8 from the 10 mM DMSO stock in assay buffer. A common starting concentration for the dilution series is 100 µM.[5]
-
Enzyme and Inhibitor Addition: Add 2.5 µL of the diluted B-Raf IN 8 or DMSO (vehicle control) to the wells of a 384-well plate. Add 5 µL of diluted B-Raf enzyme solution to each well.
-
Pre-incubation: Gently mix and incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the kinase reaction by adding 2.5 µL of a solution containing the MEK1 substrate and ATP. The final ATP concentration should be at or near its Km for B-Raf to ensure accurate IC₅₀ determination.
-
Kinase Reaction: Incubate the plate for 60 minutes at 30°C.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cell-Based Proliferation Assay (MTT Assay)
This protocol is designed to assess the anti-proliferative effects of B-Raf IN 8 on cancer cell lines. The MTT assay measures cell viability by the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.
Cellular Activity of B-Raf IN 8:
| Cell Line | Cancer Type | IC₅₀ (µM) | Source |
| HEPG-2 | Hepatocellular Carcinoma | 9.78 | [7][8] |
| HCT-116 | Colon Carcinoma | 13.78 | [7][8] |
| MCF-7 | Breast Cancer | 18.52 | [7][8] |
| PC-3 | Prostate Cancer | 29.85 | [7][8] |
Materials:
-
Cancer cell line of interest (e.g., A375 for B-Raf V600E mutant melanoma)
-
Complete culture medium
-
96-well plates
-
B-Raf IN 8 stock solution
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[5]
-
Compound Treatment: The next day, treat the cells with a serial dilution of B-Raf IN 8. Prepare dilutions in culture medium from your DMSO stock. Add 100 µL of the 2x final concentration to the appropriate wells. Include a vehicle control group.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.[5]
-
MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for an additional 3-4 hours.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Kinase Selectivity Profiling: Understanding Off-Target Effects
While B-Raf IN 8 is a potent B-Raf inhibitor, it is essential to characterize its selectivity profile against a panel of other kinases to understand potential off-target effects.[3][10] A highly selective probe is crucial for attributing observed biological effects specifically to the inhibition of the intended target.
General Protocol for Kinase Selectivity Profiling:
Kinase selectivity is typically assessed by screening the inhibitor against a large panel of purified kinases at a fixed concentration or by determining the IC₅₀ for each kinase.[11] Several commercial services offer kinase profiling panels.
-
Primary Screen: Screen B-Raf IN 8 at a single, high concentration (e.g., 1 or 10 µM) against a broad kinase panel. The percentage of inhibition for each kinase is determined.
-
IC₅₀ Determination: For any kinases that show significant inhibition in the primary screen (e.g., >50% inhibition), a full dose-response curve is generated to determine the precise IC₅₀ value.
-
Data Interpretation: The selectivity of B-Raf IN 8 can be quantified using various metrics, such as the selectivity score (S-score), which is the number of kinases inhibited below a certain threshold divided by the total number of kinases tested.[3] A lower S-score indicates higher selectivity.
Note: As of the writing of this guide, a comprehensive public kinase selectivity profile for B-Raf IN 8 is not available. Researchers are strongly encouraged to perform such profiling to ensure the specificity of their findings.
In Vivo Applications: From Bench to Preclinical Models
While specific in vivo studies for B-Raf IN 8 are not extensively documented in publicly available literature, this section provides a general framework for designing and conducting in vivo experiments with B-Raf inhibitors.
Animal Models:
-
Xenograft Models: Human cancer cell lines with known B-Raf mutations (e.g., A375) are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).[12][13]
-
Genetically Engineered Mouse Models (GEMMs): Mice engineered to express oncogenic B-Raf mutations in specific tissues provide a more physiologically relevant model of tumor development.[1][14]
Formulation and Administration:
-
The formulation of a B-Raf inhibitor for in vivo use depends on its physicochemical properties. Poorly soluble compounds may require formulation as a suspension or in a vehicle containing solubilizing agents like PEG, Tween 80, or Cremophor EL.[15]
-
The route of administration is typically oral (gavage) or intraperitoneal injection.
Pharmacokinetics and Pharmacodynamics:
-
Pharmacokinetics (PK): It is essential to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitor to establish an appropriate dosing regimen.[16][17] This involves measuring the concentration of the compound in plasma and tissues over time.
-
Pharmacodynamics (PD): To confirm target engagement in vivo, researchers should assess the inhibition of the MAPK pathway in tumor tissue. This is typically done by measuring the levels of phosphorylated ERK (p-ERK) by western blotting or immunohistochemistry.[18]
General In Vivo Study Design:
-
Dose-Finding Study: Determine the maximum tolerated dose (MTD) of B-Raf IN 8.
-
Efficacy Study: Treat tumor-bearing animals with B-Raf IN 8 at one or more doses below the MTD.
-
Tumor Growth Monitoring: Measure tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, collect tumors and other tissues for PD analysis (e.g., p-ERK levels), histological examination, and analysis of biomarkers of apoptosis and proliferation.
Sources
- 1. Mouse models for BRAF-induced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BRAF Inhibition Increases Tumor Infiltration by T cells and Enhances the Anti-tumor Activity of Adoptive Immunotherapy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Mouse models for BRAF-induced cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Systemic in vitro and in vivo evaluation for determining the feasibility of making an amorphous solid dispersion of a B-Raf (rapidly accelerated fibrosarcoma) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Population pharmacokinetics of dabrafenib, a BRAF inhibitor: effect of dose, time, covariates, and relationship with its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dose selection, pharmacokinetics, and pharmacodynamics of BRAF inhibitor dabrafenib (GSK2118436) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Characterizing Piperazin-1-yl(pyridin-4-yl)methanone in Drug Discovery
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing and executing robust biochemical and cell-based assays for the characterization of Piperazin-1-yl(pyridin-4-yl)methanone . As a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH), this compound holds significant therapeutic potential. These protocols are designed to ensure scientific rigor, reproducibility, and a clear understanding of the underlying principles for confident assessment of its inhibitory activity.
Introduction to this compound and its Target: FAAH
This compound is a small molecule inhibitor of Fatty Acid Amide Hydrolase (FAAH). FAAH is an integral membrane enzyme belonging to the serine hydrolase family.[1] It is a critical regulator in the endocannabinoid system, responsible for the degradation of fatty acid amides like the endogenous cannabinoid anandamide (AEA) and the sleep-inducing oleamide.[2] By hydrolyzing these signaling lipids, FAAH terminates their action at cannabinoid receptors (CB1 and CB2) and other targets, which modulate physiological processes including pain, inflammation, and neurotransmission.[2][3]
Inhibition of FAAH prevents the breakdown of anandamide and other bioactive amides, leading to their accumulation and enhanced signaling. This mechanism is a compelling therapeutic strategy for conditions such as neuropathic pain, anxiety, and inflammatory disorders. Therefore, accurate and reliable methods to quantify the inhibitory potential of compounds like this compound are essential for advancing preclinical drug discovery programs.
These application notes detail two primary methodologies:
-
A direct, in vitro biochemical assay to determine the compound's potency (IC50) against purified FAAH enzyme.
-
A cell-based assay to assess the compound's efficacy in a more physiologically relevant context.
Core Principle of the Fluorometric FAAH Assay
The methodologies described herein are based on a well-established fluorometric approach.[3] The assay utilizes a synthetic substrate, such as AMC-arachidonoyl amide or arachidonoyl-7-amino-4-methyl-coumarin amide (AAMCA), which is not fluorescent itself.[4][5] In the presence of active FAAH, the enzyme hydrolyzes the amide bond, releasing the highly fluorescent product 7-amino-4-methylcoumarin (AMC).[4][6]
The rate of AMC production is directly proportional to FAAH activity. By measuring the increase in fluorescence over time, we can quantify the enzyme's catalytic rate. When an inhibitor like this compound is introduced, it will reduce the rate of substrate hydrolysis, resulting in a decreased fluorescence signal. The potency of the inhibitor is then determined by measuring the concentration required to reduce enzyme activity by 50% (IC50).
Caption: Principle of the fluorometric FAAH inhibition assay.
Protocol 1: In Vitro FAAH Inhibition Assay (Biochemical)
This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of this compound against recombinant human FAAH in a 96-well plate format.
Materials and Reagents
| Reagent | Recommended Supplier | Notes |
| Recombinant Human FAAH | Cayman Chemical | Store at -80°C. Avoid repeated freeze-thaw cycles. |
| FAAH Assay Buffer (10X) | Cayman Chemical | Final concentration (1X): 125 mM Tris-HCl, pH 9.0, 1 mM EDTA.[7] |
| FAAH Fluorometric Substrate (e.g., AAMCA) | Cayman Chemical | Provided in a solvent like ethanol. Store at -20°C, protected from light.[7] |
| This compound | In-house/Supplier | Prepare a concentrated stock (e.g., 10 mM) in DMSO. |
| Positive Control Inhibitor (e.g., JZL 195) | Cayman Chemical | For assay validation.[4] |
| DMSO, Anhydrous | Sigma-Aldrich | For compound dilution. |
| 96-well solid white, flat-bottom microplates | Corning | White plates are essential for minimizing background in fluorescence assays. |
| Deionized Water | In-house | High purity water is required for buffer preparation. |
Experimental Workflow
Caption: Workflow for the in vitro FAAH inhibition assay.
Step-by-Step Procedure
-
Buffer Preparation: Prepare 1X FAAH Assay Buffer by diluting the 10X stock with deionized water. Keep chilled on ice.[7]
-
Compound Plate Preparation:
-
Perform a serial dilution of this compound. Start with a high concentration (e.g., 1 mM) and perform 1:3 or 1:10 dilutions in DMSO to create a 10-point concentration curve.
-
Further dilute these DMSO stocks into 1X Assay Buffer to achieve the desired final assay concentrations. Ensure the final DMSO concentration in the assay well does not exceed 1%.
-
-
Plate Layout: Design the 96-well plate layout. It is critical to include the following controls in triplicate:
-
100% Activity Control (Vehicle): Contains enzyme and vehicle (e.g., 1% DMSO) but no inhibitor.
-
Inhibitor Wells: Contains enzyme and serially diluted this compound.
-
Positive Control: Contains enzyme and a known FAAH inhibitor at a concentration that gives >90% inhibition.
-
No Enzyme Control (Background): Contains substrate and vehicle but no FAAH enzyme. This is used for background subtraction.
-
-
Reagent Addition:
-
Add 80 µL of 1X Assay Buffer to the "No Enzyme" wells.
-
Add 70 µL of 1X Assay Buffer to the 100% Activity and Positive Control wells.
-
Add 70 µL of the appropriate compound dilutions to the inhibitor wells.
-
Add 10 µL of vehicle (e.g., 1% DMSO in buffer) to the 100% Activity and No Enzyme wells.
-
-
Enzyme Addition:
-
Dilute the FAAH enzyme stock in ice-cold 1X FAAH Assay Buffer to the desired working concentration.
-
Add 10 µL of the diluted FAAH enzyme to all wells except the "No Enzyme" control wells.
-
-
Pre-incubation: Gently tap the plate to mix and pre-incubate for 5-10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[7]
-
Reaction Initiation:
-
Prepare the FAAH substrate solution by diluting the stock in ethanol or as per the manufacturer's protocol.[7]
-
Initiate the enzymatic reaction by adding 10 µL of the diluted FAAH substrate to all wells. This brings the total volume to 100 µL.
-
-
Incubation: Cover the plate and incubate for 30 minutes at 37°C, protected from light.[7]
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[4][6]
Protocol 2: Cell-Based FAAH Activity Assay
This protocol measures the activity of this compound on endogenous FAAH within a cellular environment. This provides a more physiologically relevant assessment of compound efficacy, accounting for cell permeability and potential off-target effects.
Additional Materials
| Reagent/Material | Notes |
| Cell Line (e.g., HEK293, Neuro2a, or others) | Choose a cell line known to express sufficient levels of endogenous FAAH. |
| Cell Culture Medium (e.g., DMEM) with FBS and Pen/Strep | Standard cell culture reagents. |
| Phosphate-Buffered Saline (PBS) | For cell washing. |
| Cell Lysis Buffer | Ice-cold buffer (e.g., RIPA or Tris-HCl with protease inhibitors). |
| BCA Protein Assay Kit | To normalize FAAH activity to total protein content.[3] |
Step-by-Step Procedure
-
Cell Culture and Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium. A typical concentration range to test would be from 0.1 nM to 100 µM.[3]
-
Include a vehicle control (e.g., 0.1% DMSO) and a positive control inhibitor.[3]
-
Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the compound dilutions or controls.
-
Incubate for a predetermined time (e.g., 1-4 hours) to allow for compound uptake and target engagement.
-
-
Cell Lysis:
-
Lysate Collection and Clarification:
-
Collect the cell lysates and transfer them to microfuge tubes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.[3]
-
Carefully transfer the supernatant (clarified lysate) to a new, pre-chilled 96-well plate.
-
-
Protein Quantification:
-
Determine the total protein concentration of each lysate using a BCA Protein Assay Kit, following the manufacturer’s instructions. This is crucial for normalizing the FAAH activity measurements.[3]
-
-
FAAH Activity Measurement:
-
In a new 96-well white, flat-bottom plate, add 10-20 µg of protein from each cell lysate to individual wells.[3]
-
Adjust the volume in each well to 50 µL with 1X FAAH Assay Buffer.
-
Initiate the reaction by adding 50 µL of a 2X FAAH substrate master mix (prepared according to the biochemical assay protocol).
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity kinetically over 30-60 minutes, with readings taken every 1-2 minutes (Ex: 340-360 nm, Em: 450-465 nm).[2][3]
-
Data Analysis and Interpretation
-
Background Subtraction: For both assays, subtract the average fluorescence value of the "No Enzyme" or "Lysis Buffer Only" control wells from all other readings.
-
Calculate Percent Inhibition: Use the following formula to determine the percentage of FAAH activity inhibited at each compound concentration: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_Vehicle - Signal_Background))
-
IC50 Determination:
-
Plot the Percent Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R).
-
The IC50 value is the concentration of the inhibitor that produces 50% inhibition of FAAH activity.
-
Expected Results and Data Presentation
The results should demonstrate a concentration-dependent inhibition of FAAH activity. A successful experiment will yield a sigmoidal curve from which a precise IC50 value can be derived.
| Parameter | Example Value | Interpretation |
| IC50 (Biochemical) | 15 nM | The concentration of compound required to inhibit 50% of purified enzyme activity. |
| IC50 (Cell-Based) | 50 nM | The concentration required to inhibit 50% of enzyme activity within a cell. |
| Hill Slope | ~1.0 | Suggests a standard 1:1 binding interaction between the inhibitor and the enzyme. |
| R² of Curve Fit | >0.98 | Indicates a good fit of the data to the dose-response model. |
Note: The difference between biochemical and cell-based IC50 values is expected, as the latter is influenced by factors such as cell membrane permeability and compound stability in the cellular milieu.
References
-
Creative BioMart. (n.d.). FAAH Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Angelucci, C. B., Giacominelli-Stuffler, R., & Maccarrone, M. (2023). Fluorimetric Assay of FAAH Activity. Methods in Molecular Biology. Retrieved from [Link]
Sources
- 1. mybiosource.com [mybiosource.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. FAAH Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 6. Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit | Cayman Chemical | Biomol.com [biomol.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
The Versatile Piperazin-1-yl(pyridin-4-yl)methanone Scaffold: A Gateway to Novel Therapeutics
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
The confluence of a piperazine ring and a pyridine moiety within a single molecular framework gives rise to the piperazin-1-yl(pyridin-4-yl)methanone core, a structure of significant interest in contemporary drug discovery. Both piperazine and pyridine are independently recognized as "privileged structures" in medicinal chemistry. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, offers a unique combination of structural rigidity, a high polar surface area, and the capacity for hydrogen bond donation and acceptance. These characteristics often translate to improved aqueous solubility, oral bioavailability, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1] The pyridine ring, an aromatic heterocycle, serves as a versatile pharmacophoric element, capable of engaging in various non-covalent interactions with biological targets.
This guide provides an in-depth exploration of the this compound scaffold, detailing its synthetic accessibility, diverse applications across multiple therapeutic areas, and protocols for the evaluation of its derivatives.
Therapeutic Landscape: A Scaffold of Diverse Biological Activities
The inherent structural and physicochemical attributes of the this compound core have enabled its derivatization to yield compounds with a broad spectrum of pharmacological activities. Key therapeutic areas where this scaffold has demonstrated significant potential include oncology, neuroscience, and infectious diseases.
Oncology: A Framework for Antiproliferative Agents
The this compound scaffold has emerged as a valuable template for the design of novel anticancer agents. Its derivatives have shown promise in targeting various hallmarks of cancer, including uncontrolled cell proliferation and aberrant signaling pathways.
One notable application is in the development of enzyme inhibitors. For instance, derivatives of the related phenyl(piperazin-1-yl)methanone structure have been identified as reversible inhibitors of monoacylglycerol lipase (MAGL).[2][3][4] MAGL is a key enzyme in the endocannabinoid system, and its inhibition has shown therapeutic potential in cancer by modulating pro-tumorigenic signaling pathways.[3][4] Certain derivatives have demonstrated promising antiproliferative activity against breast and ovarian cancer cell lines.[2][3][4]
Furthermore, the piperazine moiety is a common feature in a number of approved kinase inhibitors used in cancer therapy, highlighting the importance of this heterocycle in the design of targeted oncology drugs.[5] The adaptability of the this compound core allows for its incorporation into more complex structures, such as those designed to target specific oncogenic proteins. For example, hybrid molecules combining this scaffold with a quinoline moiety have been investigated for their potent anticancer activity against renal cell carcinoma.[6]
Neuroscience: Modulating Central Nervous System Targets
The ability of the piperazine ring to cross the blood-brain barrier has made it a cornerstone in the development of centrally acting drugs.[7] Derivatives of the this compound scaffold have been explored for a range of neurological and psychiatric disorders.
In the context of neurodegenerative diseases, such as Alzheimer's disease, derivatives of (4-ethyl-piperazin-1-yl)-phenylmethanone have demonstrated neuroprotective properties against beta-amyloid-induced toxicity.[8] These compounds have been shown to reverse ATP depletion in neuronal cells, suggesting a protective effect on mitochondrial function.[8]
The scaffold is also prevalent in the design of antidepressants. For example, (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone has been identified as a novel 5-HT3 receptor antagonist with antidepressant-like activity in rodent models. Additionally, derivatives of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one have been synthesized and evaluated as potential selective serotonin reuptake inhibitors (SSRIs).[9] A notable example of a drug candidate containing a related core structure is Amdiglurax (NSI-189), which is under investigation for the treatment of major depressive disorder and is described as a hippocampal neurogenesis stimulant.[10]
Other Therapeutic Avenues
Historically, piperazine and its salts have been used as anthelmintic agents to treat parasitic worm infections.[11][12] The mechanism of action involves the paralysis of parasites by blocking acetylcholine at the myoneural junction, mediated through its agonist effects on the GABA receptor.[11] While this application is not specific to the this compound core, it underscores the inherent biological activity of the piperazine ring. The pyridinone component of the scaffold is also associated with a range of biological activities, including anti-inflammatory effects.[13]
Synthetic Strategies and Protocols
The synthesis of this compound and its derivatives is generally straightforward, relying on well-established amide bond formation reactions.
General Synthetic Workflow
The following diagram illustrates a typical workflow for the synthesis and derivatization of the this compound scaffold.
Caption: Synthetic workflow for the core scaffold and its derivatization.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the parent scaffold via amide coupling of isonicotinic acid and piperazine.
Materials:
-
Isonicotinic acid
-
Piperazine (use a molar excess, e.g., 4 equivalents, to favor mono-acylation)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Methanol (as eluent)
Procedure:
-
To a solution of isonicotinic acid (1 equivalent) in anhydrous DCM, add EDC (1.2 equivalents) and HOBt (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve piperazine (4 equivalents) in anhydrous DCM and add DIPEA (3 equivalents).
-
Slowly add the piperazine solution to the activated isonicotinic acid mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in ethyl acetate to afford the desired product.
Rationale: The use of EDC and HOBt as coupling agents efficiently forms an active ester of isonicotinic acid, which readily reacts with the primary amine of piperazine to form the stable amide bond. A large excess of piperazine is used to minimize the formation of the di-acylated byproduct.
Protocol 2: N-Alkylation for Derivative Synthesis
This protocol outlines a general procedure for the N-alkylation of the this compound core to introduce various substituents.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide) (1.1 equivalents)
-
Potassium carbonate (K2CO3) (2 equivalents)
-
Anhydrous Acetonitrile (ACN)
-
Water
-
Ethyl acetate
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous ACN, add K2CO3 (2 equivalents) and the alkyl halide (1.1 equivalents).
-
Stir the reaction mixture at room temperature or heat to 50-60 °C for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Biological Evaluation Protocols
The biological activity of novel this compound derivatives can be assessed using a variety of in vitro and in vivo assays.
Protocol 3: In Vitro Antiproliferative Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the ability of a compound to inhibit the proliferation of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound and a vehicle control (e.g., DMSO).
-
Remove the culture medium and add fresh medium containing the different concentrations of the test compound to the wells.
-
Incubate the plate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength (typically 570 nm).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation
The biological activity of a series of derivatives should be summarized in a clear and concise table to facilitate structure-activity relationship (SAR) analysis.
| Compound ID | R-Group | Target | IC50 (µM) |
| 1a | -H | MAGL | 15.2 |
| 1b | -CH2Ph | MAGL | 8.5 |
| 1c | -SO2Ph | MAGL | 6.1[2][3] |
| 2a | -H | MDA-MB-231 (Cell Line) | >100 |
| 2b | -CH2Ph | MDA-MB-231 (Cell Line) | 55.8 |
| 2c | -SO2Ph | MDA-MB-231 (Cell Line) | 31.0[3] |
Note: The data in this table is illustrative and based on findings for related phenyl(piperazin-1-yl)methanone derivatives to demonstrate the principle of SAR.
Conclusion and Future Perspectives
The this compound scaffold is a testament to the power of privileged structures in medicinal chemistry. Its synthetic tractability and the diverse biological activities of its derivatives make it a highly attractive starting point for the development of novel therapeutics. Future research will likely focus on the exploration of novel substitutions on both the piperazine and pyridine rings to fine-tune the pharmacological properties and target selectivity of these compounds. The application of computational methods, such as virtual screening and molecular docking, will continue to play a crucial role in the rational design of new derivatives with enhanced potency and improved pharmacokinetic profiles.[2][3][4] As our understanding of the molecular basis of diseases deepens, the versatility of the this compound scaffold will undoubtedly be leveraged to create the next generation of targeted therapies.
References
-
Granchi, C., Rizzolio, F., Caligiuri, I., et al. (2019). Computationally Driven Discovery of phenyl(piperazin-1-yl)methanone Derivatives as Reversible Monoacylglycerol Lipase (MAGL) Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 589-596. Available from: [Link]
-
Romanelli, M. N., Braconi, L., Gabellini, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5563. Available from: [Link]
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Song, M. X., Wu, J., & Deng, R. (2020). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 8, 603. Available from: [Link]
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Granchi, C., Rizzolio, F., Caligiuri, I., et al. (2019). Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 589–596. Available from: [Link]
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ResearchGate. (n.d.). The medicinal chemistry of piperazines: A review. Retrieved from [Link]
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Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
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Ismaili, L., Refouvelet, B., Benchekroun, M., et al. (2009). Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity. Bioorganic & Medicinal Chemistry, 17(3), 1356-1365. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
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Barrow, J. C., Rittle, K. E., Ngo, P., et al. (2017). Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. Bioorganic & Medicinal Chemistry Letters, 27(15), 3355-3359. Available from: [Link]
-
Molbase. (n.d.). {4-[(4-methylphenyl)methyl]piperazin-1-yl}(pyridin-4-yl)methanone--oxalic acid (1/1). Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Available from: [Link]
-
IRIS UniPA. (2023). Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. Available from: [Link]
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Fei, J., et al. (2021). Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. European Journal of Medicinal Chemistry, 223, 113644. Available from: [Link]
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Chahal, J., Kumar, A., & Gupta, A. (2012). Antidepressant-like activity of (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone (4a), a novel 5-HT(3) receptor antagonist: an investigation in behaviour-based rodent models of depression. Indian Journal of Pharmacology, 44(5), 560–565. Available from: [Link]
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MDPI. (2018). Exploring the Phe-Gly Dipeptide-Derived Piperazinone Scaffold in the Search for Antagonists of the Thrombin Receptor PAR1. Available from: [Link]
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MDPI. (2009). methanone. Available from: [Link]
-
Al-Omary, F. A. M., Abou-zeid, L. A., Nagi, M. N., et al. (2016). Synthesis and potential antitumor activity of 7-(4-substituted piperazin-1-yl)-4-oxoquinolines based on ciprofloxacin and norfloxacin scaffolds: in silico studies. Molecules, 21(10), 1378. Available from: [Link]
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PubChem. (n.d.). Piperazine. Retrieved from [Link]
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de Oliveira, R., de Freitas, R. M., & de Lima, M. C. A. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 4-19. Available from: [Link]
- Benchchem. (n.d.). A Technical Guide to the Synthesis of (4- Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin. Retrieved from https://www.benchchem.com/product/b1154
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Wikipedia. (n.d.). Amdiglurax. Retrieved from [Link]
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Scotton, M., Evrard, G., Carpy, A., et al. (1986). Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists. Journal of Medicinal Chemistry, 29(8), 1551-1555. Available from: [Link]: [Link]
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- 13. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
Troubleshooting & Optimization
"Piperazin-1-yl(pyridin-4-yl)methanone" solubility issues and solutions
Welcome to the technical support guide for Piperazin-1-yl(pyridin-4-yl)methanone. This document provides in-depth troubleshooting for common solubility challenges encountered by researchers and drug development professionals. Our goal is to equip you with the foundational knowledge and practical protocols to overcome these hurdles efficiently.
Frequently Asked Questions (FAQs)
Q1: My this compound won't dissolve in aqueous buffers for my biological assay. What is the underlying issue?
A: The structure of this compound contains two basic nitrogen centers: one on the piperazine ring and another on the pyridine ring. In neutral or alkaline aqueous solutions, these nitrogen atoms are largely un-ionized, rendering the molecule less polar and thus poorly soluble in water.[1] The solubility of such basic compounds is highly dependent on the pH of the medium.[2][3] At a pH below the compound's pKa (the pH at which it is 50% ionized), the nitrogen atoms become protonated, forming a more soluble salt form.[1]
Q2: I'm observing precipitation when I dilute my DMSO stock solution of the compound into my aqueous assay buffer. How can I prevent this?
A: This is a classic problem known as "crashing out," which occurs when a compound that is soluble in a concentrated organic solvent (like DMSO) is rapidly diluted into an aqueous system where its solubility is much lower. Here are several strategies to mitigate this:[1]
-
Optimize DMSO Concentration: Keep the final concentration of DMSO in your assay as high as experimentally tolerable (typically under 0.5% to avoid artifacts in biological assays), as this can help maintain solubility.[4]
-
Modify the Dilution Method: Instead of a single, large dilution step, try a serial or stepwise dilution. This can sometimes prevent the compound from reaching a supersaturated state that leads to rapid precipitation.
-
Adjust Buffer pH: If your assay permits, acidifying the aqueous buffer can significantly increase the compound's kinetic solubility by promoting the formation of the protonated, more soluble species.[4]
Q3: What are the best initial solvents to try for creating a stock solution?
A: For creating a high-concentration stock solution, water-miscible organic solvents are the preferred choice.[4] The most common starting points are:
-
Dimethyl Sulfoxide (DMSO): Generally the first choice due to its strong solubilizing power for a wide range of organic molecules.
-
Ethanol or Methanol: Also effective, but may be more volatile.[5][6]
-
Polyethylene Glycol (PEG): Particularly PEG 300 or 400 can be useful, especially for in vivo formulations.[4]
It is crucial to determine the compound's solubility in these solvents to prepare an accurate and stable stock solution.
Troubleshooting Workflows & Protocols
Issue 1: Inconsistent Results in Cell-Based Assays
Inconsistent or lower-than-expected activity in biological assays is often the first sign of solubility problems. The compound may be precipitating in the assay medium, leading to an effective concentration that is much lower than the nominal concentration.
Caption: Troubleshooting workflow for inconsistent assay results.
This protocol provides an estimate of the concentration at which your compound begins to precipitate under your specific experimental conditions.[4]
Materials:
-
This compound
-
100% DMSO
-
Your specific aqueous assay buffer (e.g., PBS, DMEM)
-
96-well plate (clear bottom)
-
Plate reader capable of measuring turbidity or light scatter at ~620 nm
Procedure:
-
Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).
-
In a 96-well plate, add your assay buffer to a series of wells.
-
Add small volumes of the DMSO stock solution to the buffer to create a range of final compound concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is constant across all wells.
-
Include a set of wells with buffer and the same final DMSO concentration as a vehicle control.
-
Incubate the plate under your standard assay conditions (e.g., 37°C for 1 hour).
-
Measure the absorbance or light scatter at 620 nm. The concentration at which you see a significant increase in signal compared to the vehicle control is the approximate kinetic solubility limit.
Issue 2: Poor Bioavailability in Preclinical Studies
Low oral bioavailability can often be traced back to poor aqueous solubility, which limits the dissolution of the compound in the gastrointestinal tract.[7]
The following table summarizes common and advanced techniques to enhance the solubility of basic compounds like this compound. Over 70% of new chemical entities suffer from poor aqueous solubility, making these strategies critical in drug development.[7]
| Technique | Mechanism of Action | Advantages | Considerations | References |
| pH Adjustment | Converts the basic compound to its protonated, ionized (salt) form, which is more soluble in water. | Simple, cost-effective, and highly effective for ionizable compounds. | The pH must be compatible with the administration route and stable in the formulation. | [2] |
| Salt Formation | Creates a stable, solid salt form of the compound with an acidic counterion (e.g., HCl, mesylate), which often has a higher intrinsic solubility and dissolution rate. | Can dramatically increase solubility and improve handling properties. A robust and widely used method. | Requires screening to find the optimal salt form with good stability and non-toxic counterions. | [4][8][9] |
| Co-solvents | Utilizes water-miscible organic solvents (e.g., PEG, ethanol) to increase the solubilizing capacity of the aqueous vehicle. | Effective for increasing the concentration in liquid formulations. | The amount of organic solvent may be limited by toxicity, especially for parenteral routes. | [4] |
| Complexation with Cyclodextrins | The hydrophobic compound is encapsulated within the hydrophobic inner cavity of a cyclodextrin molecule, forming a soluble inclusion complex. | Can significantly increase aqueous solubility without chemically modifying the drug. | The size of the drug molecule must fit the cyclodextrin cavity. Can be a more expensive option. | [1][4] |
| Particle Size Reduction | Decreasing the particle size (micronization or nanosuspension) increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation. | Improves dissolution rate and can increase bioavailability. | Requires specialized equipment (e.g., mills, homogenizers). May not increase equilibrium solubility. | [7][10] |
| Amorphous Solid Dispersions | The crystalline drug is converted to a higher-energy amorphous state and dispersed within a polymer matrix. This amorphous form has a higher apparent solubility. | Can achieve a state of supersaturation, significantly boosting dissolution and absorption. | Amorphous forms can be physically unstable and may recrystallize over time. | [2][7] |
This protocol helps identify a suitable salt form to improve the solubility and dissolution properties of your compound.
Materials:
-
This compound (free base)
-
A selection of pharmaceutically acceptable acids (e.g., hydrochloric acid, methanesulfonic acid, sulfuric acid) as solutions in a suitable solvent (e.g., isopropanol, ethanol).
-
Solvents for slurrying (e.g., acetonitrile, ethanol).
-
Vials, magnetic stirrer, and filtration apparatus.
Procedure:
-
Stoichiometric Addition: Dissolve a known amount of the free base in a minimal amount of a suitable solvent. Add a stoichiometric equivalent (e.g., 1.0 or 1.1 equivalents) of the acid solution. Stir and observe for precipitation. If a solid forms, isolate it by filtration, wash with the solvent, and dry.
-
Slurry Conversion: In a vial, create a slurry of the free base in a solvent where it is sparingly soluble. Add a stoichiometric amount of the acid.
-
Equilibration: Seal the vial and stir the slurry at a constant temperature (e.g., room temperature or 40°C) for 24-72 hours to allow the system to reach equilibrium.[1]
-
Isolation & Analysis: Isolate the resulting solid by filtration and dry it.
-
Characterization: Analyze the new solid using techniques like Powder X-ray Diffraction (PXRD) to confirm if a new crystalline salt has formed.
-
Solubility Testing: Determine the aqueous solubility of the new salt form using the protocol described above (Protocol 1) and compare it to the free base.
Caption: Decision tree for selecting a solubility enhancement strategy.
References
- Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives. (n.d.). Benchchem.
- Formulation Methods for Poorly Soluble Drugs. (2025).
- Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
- Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. (n.d.). Benchchem.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
- An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. (n.d.). ResearchGate.
- General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. (n.d.).
- Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. (n.d.). PMC - NIH.
- Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (n.d.). MDPI.
- Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. (n.d.). MDPI.
- An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. (2022, May 14). PubMed.
- Piperazine. (n.d.). Solubility of Things.
- Piperazine. (n.d.). PubChem - NIH.
- What are the physical properties of piperazine? (2025). Blog.
- [4-[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]piperazin-1-yl]. (n.d.). PubChem.
- Piperazine. (n.d.). Wikipedia.
- (4-Pyridin-2-yl-piperazin-1-yl)-o-tolyl-methanone. (n.d.). PubChem.
- Discovery of Tetracyclic Derivatives as Highly Potent, Selective, and Bioavailable PKMYT1 Inhibitors for Cancer Therapy. (2025). Journal of Medicinal Chemistry - ACS Publications.
- (4-Pyridin-2-ylphenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone. (n.d.). PubChem.
- Pyridine. (n.d.). Solubility of Things.
- Study of pH-dependent drugs solubility in water. (2025). ResearchGate.
- Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(4-fluorophenyl)-1-piperazinyl]-. (n.d.). PubChem.
- Pyridine and Pyridine Derivatives. (n.d.). ResearchGate.
- Di(pyridin-2-yl)methanone. (n.d.). Sigma-Aldrich.
- Solubility and energy analysis for CO2 absorption in piperazine derivatives and their mixtures. (2025). ResearchGate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemrealm.com [chemrealm.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. ycdehongchem.com [ycdehongchem.com]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. researchgate.net [researchgate.net]
- 9. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. — Spoke Sciences [spokesciences.com]
Technical Support Center: Synthesis of Piperazin-1-yl(pyridin-4-yl)methanone
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the synthesis of Piperazin-1-yl(pyridin-4-yl)methanone. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve the yield and purity of this important chemical scaffold. The synthesis, while conceptually a straightforward amide coupling, presents specific challenges, primarily related to achieving selective mono-acylation of the piperazine ring. This document provides in-depth troubleshooting, frequently asked questions, and detailed protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in the synthesis of this compound?
The primary cause of low yields is the formation of the undesired di-acylated byproduct, 1,4-bis(pyridin-4-ylcarbonyl)piperazine . Since piperazine has two nucleophilic secondary amine groups, it can react with two equivalents of the activated isonicotinic acid. This side reaction consumes starting material and complicates purification, leading to significant product loss. A secondary cause is the difficulty in purifying the polar product from starting materials and reaction byproducts.
Q2: How can I selectively achieve mono-acylation of piperazine?
There are two primary strategies to favor mono-acylation over di-acylation:
-
Using a Large Excess of Piperazine: By using a significant excess of piperazine (e.g., 5-10 equivalents), the statistical probability of an activated isonicotinic acid molecule encountering an already acylated piperazine is greatly reduced. The unreacted piperazine can then be removed during aqueous workup.
-
Using a Mono-Protected Piperazine: This is the most reliable method for ensuring selectivity. Using a starting material like tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) ensures that only one nitrogen atom is available for acylation.[1] The protecting group is then removed in a subsequent step to yield the final product. This approach offers superior control and generally results in a cleaner reaction profile, simplifying purification.
Q3: Which coupling agent is best for forming the amide bond between isonicotinic acid and piperazine?
The choice of coupling agent is critical and depends on factors like scale, budget, and desired purity. Common options include:
-
Carbodiimides (e.g., EDC, DCC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a popular choice because its urea byproduct is water-soluble, simplifying its removal during workup.[1][2] It is often used with an additive like 1-hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions.[1][3]
-
Acid Chlorides: Isonicotinic acid can be converted to isonicotinoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is highly reactive and readily couples with piperazine, often in the presence of a non-nucleophilic base like triethylamine to scavenge the HCl byproduct.[4] This method is robust but requires an extra synthetic step and handling of moisture-sensitive reagents.
-
Modern Urionium/Phosphonium Reagents (e.g., HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and fast but are more expensive, making them more suitable for small-scale or difficult couplings.
For most applications, the EDC/HOBt system offers a good balance of reactivity, cost, and ease of workup .[1]
Troubleshooting Guide
This section addresses specific experimental issues in a problem-cause-solution format.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inefficient Carboxylic Acid Activation: The coupling agent is old, hydrated, or not potent enough. | • Ensure the coupling agent (e.g., EDC) is fresh and has been stored under anhydrous conditions.• Confirm your solvent (e.g., DCM, DMF) is anhydrous.• Consider switching to a more powerful coupling agent like HATU for difficult reactions. |
| 2. Poor Solubility: Isonicotinic acid or piperazine salt is not fully dissolved in the reaction solvent. | • Switch to a more polar aprotic solvent like N,N-Dimethylformamide (DMF).• Gently warm the mixture to aid dissolution before adding the coupling agent, then cool to the target reaction temperature. | |
| Major Impurity is the Di-acylated Byproduct | 1. Incorrect Stoichiometry: An insufficient excess of piperazine was used in the direct coupling method. | • If using unprotected piperazine, increase the excess to at least 5-10 equivalents.• Alternatively, use high-dilution conditions and add the activated isonicotinic acid solution slowly to a solution of excess piperazine. |
| 2. Lack of Selectivity (Definitive Fix): The direct coupling method is inherently prone to di-acylation. | • Adopt the mono-protection strategy. Use N-Boc-piperazine as the starting material to guarantee mono-acylation.[1] This is the most robust solution for achieving high purity. | |
| Difficult Purification | 1. Removing Excess Piperazine: Piperazine is basic and water-soluble, but can be difficult to remove completely. | • During aqueous workup, wash the organic layer with a dilute acid solution (e.g., 1M citric acid or 0.5M HCl) to protonate and extract the excess piperazine into the aqueous phase. Caution: The product also has basic nitrogens (pyridine and piperazine), so harsh acidic washes may lead to product loss in the aqueous layer. Careful pH control is necessary. |
| 2. Removing Coupling Agent Byproducts: The urea byproduct from DCC (DCU) is poorly soluble in many organic solvents. | • If using DCC, filter the crude reaction mixture to remove the precipitated DCU before workup.• Preferentially use EDC , as the corresponding urea byproduct is water-soluble and easily removed with an aqueous wash.[1] | |
| 3. Co-elution on Silica Gel: The product, starting material, and byproducts have similar polarities. | • Use a gradient elution system, starting with a less polar solvent and gradually increasing polarity (e.g., Dichloromethane -> 5-10% Methanol in Dichloromethane).• Add a small amount of triethylamine or ammonia to the eluent (~0.5-1%) to prevent peak tailing of the basic compounds on the acidic silica gel. |
Visualized Synthetic Strategies
The choice between direct coupling and a protection-based strategy is a critical decision point in this synthesis. The following workflow outlines these two paths.
Caption: Comparison of synthetic workflows for this compound.
Detailed Experimental Protocols
Method A: Mono-Protection Strategy (Highest Purity)
This two-step method is highly recommended for achieving excellent purity and predictable yields.
Step 1: Synthesis of tert-butyl 4-(pyridin-4-ylcarbonyl)piperazine-1-carboxylate
Caption: Simplified mechanism of EDC/HOBt mediated amide bond formation.
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add isonicotinic acid (1.0 eq), N-Boc-piperazine (1.05 eq), and 1-hydroxybenzotriazole (HOBt) (1.1 eq).
-
Dissolve the solids in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M concentration relative to the acid).
-
Cool the mixture to 0 °C in an ice bath.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride (1.1 eq) portion-wise to the stirred solution. If the starting acid is not a free base, add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (1.2 eq).[1]
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: e.g., Hexane/Ethyl Acetate gradient) to yield the pure N-Boc protected product.
Step 2: Boc-Deprotection to Yield this compound
Procedure:
-
Dissolve the purified tert-butyl 4-(pyridin-4-ylcarbonyl)piperazine-1-carboxylate (1.0 eq) in a minimal amount of Dichloromethane (DCM).
-
Add an excess of Trifluoroacetic acid (TFA) (e.g., 10-20 eq, or a 20-50% solution of TFA in DCM) and stir at room temperature for 1-3 hours.[1] Alternatively, a solution of 4M HCl in 1,4-dioxane can be used.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
To obtain the free base, dissolve the residue in DCM and wash carefully with a saturated aqueous sodium bicarbonate solution until the aqueous layer is basic. Separate the organic layer, dry over Na₂SO₄, filter, and concentrate to yield the final product. For the salt form (e.g., hydrochloride), triturate the residue with diethyl ether to precipitate the salt and collect by filtration.
Summary of Synthetic Approaches
| Parameter | Method A: Mono-Protection Strategy | Method B: Excess Piperazine Strategy |
| Key Reagents | Isonicotinic Acid, N-Boc-Piperazine, EDC/HOBt, TFA/HCl | Isonicotinic Acid, Piperazine, EDC/HOBt |
| Piperazine Stoich. | ~1.05 equivalents | 5-10 equivalents |
| Number of Steps | 2 (Coupling, Deprotection) | 1 (Coupling) |
| Typical Yield | High (70-90% over two steps) | Variable, often moderate (30-60%) |
| Purity Profile | Very clean, minimal side products | Contains di-acylated byproduct |
| Purification | Straightforward chromatography and/or extraction | Challenging (acid wash + careful chromatography) |
| Pros | • High purity and reliability• Predictable results | • Fewer steps• More atom economical |
| Cons | • Additional synthetic step• Higher cost of N-Boc-piperazine | • Risk of di-acylation• Lower yields and difficult purification |
References
-
Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]
-
Synthesis of piperazines. Organic Chemistry Portal. [Link]
-
Common strategies in amidation of isonitriles. ResearchGate. [Link]
-
Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. European Journal of Medicinal Chemistry. [Link]
-
AMIDE REACTIONS OF IZONICOTINE ACID WITH SOME AROMATIC AMINES. CyberLeninka. [Link]
-
Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry. [Link]
-
AMIDE REACTIONS OF IZONICOTINE ACID WITH SOME AROMATIC AMINES (Text of a scientific article on the specialty). CyberLeninka. [Link]
-
methanone. MDPI. [Link]
-
Computationally Driven Discovery of phenyl(piperazin-1-yl)methanone Derivatives as Reversible Monoacylglycerol Lipase (MAGL) Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. Bulletin of the Karaganda university. [Link]
Sources
Technical Support Center: Purification of Piperazin-1-yl(pyridin-4-yl)methanone
Welcome to the technical support guide for Piperazin-1-yl(pyridin-4-yl)methanone. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the purification of this versatile synthetic building block. As a key intermediate in the synthesis of numerous pharmacologically active molecules, its purity is paramount.[1][2][3] This guide provides field-proven insights and step-by-step protocols to troubleshoot common purification hurdles, ensuring the integrity of your downstream applications.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind each issue and providing robust solutions.
Issue 1: My final product is an oil or a waxy solid, not the expected crystalline material. How can I induce solidification?
Answer:
The failure of this compound to solidify is a frequent issue, typically stemming from the presence of impurities that inhibit the formation of a crystal lattice.[4][5]
Primary Causes & Solutions:
-
Residual Solvents: Even trace amounts of reaction solvents (like DMF, DCM) or extraction solvents can prevent crystallization.
-
Solution: Dry the crude product thoroughly under high vacuum, potentially with gentle heating (e.g., 30-40°C), for several hours to remove volatile residues.
-
-
Process-Related Impurities: Unreacted starting materials (e.g., piperazine, isonicotinic acid derivatives) or side-products can act as contaminants.
-
Solution 1: Trituration. This is the most direct method to induce crystallization and remove soluble impurities.
-
Place the oil/waxy solid in a flask.
-
Add a solvent in which the desired product is poorly soluble but the impurities are soluble (e.g., diethyl ether, hexane, or a mixture like ethyl acetate/hexane).
-
Stir or sonicate the mixture vigorously. The product should precipitate as a solid.
-
Filter the solid, wash with a small amount of the cold trituration solvent, and dry under vacuum.
-
-
Solution 2: Re-evaluation of Purity. If trituration fails, the impurity level may be too high, requiring further chromatographic purification before attempting crystallization again.
-
Issue 2: My yield is significantly low after aqueous work-up and extraction. Where is my product going?
Answer:
Low recovery is often due to the amphiphilic and basic nature of the molecule. The pyridine and piperazine moieties can be protonated, increasing the aqueous solubility of the compound, especially under acidic conditions.
Primary Causes & Solutions:
-
Protonation During Extraction: If the reaction is quenched with an acidic solution, or if acidic byproducts are present (e.g., HCl from an acid chloride reaction), your product will partition into the aqueous layer as a salt.
-
Solution: pH-Controlled Extraction. After the initial reaction quench, carefully basify the aqueous layer with a suitable base (e.g., saturated sodium bicarbonate, sodium carbonate, or dilute NaOH) to a pH of 9-10. This deprotonates the nitrogen atoms, making the compound less water-soluble and more soluble in organic solvents like dichloromethane (DCM) or ethyl acetate. Always check the pH of the aqueous phase before extraction.
-
-
Insufficient Extraction: The compound may have moderate water solubility even in its free-base form.
Issue 3: I am seeing significant tailing/streaking during silica gel column chromatography. How can I get sharp, well-defined peaks?
Answer:
This is a classic problem when purifying basic compounds on standard, slightly acidic silica gel. The basic nitrogen atoms in your molecule interact strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to poor separation and band broadening.
Primary Causes & Solutions:
-
Strong Analyte-Stationary Phase Interaction: The Lewis basic sites on your molecule bind to the acidic silica gel.
-
Solution 1: Mobile Phase Modification. Deactivate the silica gel by adding a small amount of a basic modifier to your eluent system.[7]
-
Triethylamine (TEA): Add 0.5-2% TEA to your mobile phase (e.g., DCM/Methanol or Ethyl Acetate/Hexane). The TEA will preferentially bind to the acidic sites on the silica, allowing your compound to elute more symmetrically.
-
Ammonia: For highly basic compounds, using a mobile phase saturated with ammonia can be effective. A common system is DCM/Methanol/Ammonium Hydroxide (e.g., 90:10:1).
-
-
Solution 2: Use an Alternative Stationary Phase.
-
Alumina (basic or neutral): Alumina is a good alternative to silica for purifying basic compounds.
-
Treated Silica: Commercially available amine-treated or end-capped silica gel can also be used to minimize tailing.
-
-
Issue 4: My purified product is still contaminated with unreacted piperazine. How can I remove it?
Answer:
Piperazine is a common starting material and can be difficult to remove due to its high polarity and basicity.
Primary Causes & Solutions:
-
High Polarity of Piperazine: Piperazine often sticks to the baseline or streaks on a silica column.
-
Solution 1: Aqueous Wash. Before chromatography, dissolve the crude product in an organic solvent (like DCM or ethyl acetate) and wash it multiple times with water. Piperazine has high water solubility and will be largely removed in the aqueous phase.[8][9]
-
Solution 2: Acidic Wash. A more effective method is to wash the organic solution with a dilute acid (e.g., 1M HCl). The piperazine will be protonated and extracted into the aqueous layer. Caution: Your product will also be protonated, so this method risks product loss unless you subsequently re-basify the aqueous layer and back-extract. This is best used if there is a significant difference in basicity between your product and piperazine.
-
Solution 3: Optimized Chromatography. Using the modified mobile phases described in Issue 3 will help to elute your product cleanly away from the highly polar piperazine, which will remain at the baseline or elute much later.
-
Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to confirm the purity of this compound? A1: A combination of methods is recommended. High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (LC-MS) detector is ideal for determining purity and identifying impurities.[10] Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy is essential for structural confirmation and can also reveal the presence of impurities if they are at a significant level (>1%).
Q2: What is the expected solubility profile of this compound? A2: As a molecule containing both aromatic and aliphatic amine functionalities, it is expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and chlorinated solvents like DCM.[8][9] Its solubility in water is likely to be pH-dependent, with increased solubility at lower pH due to salt formation. It will have low solubility in non-polar solvents like hexane and diethyl ether.
Q3: What are the recommended storage conditions for the purified compound? A3: The compound contains basic nitrogen atoms that can be sensitive to air and atmospheric CO₂. It should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry, and dark place to prevent degradation.[2][3]
Q4: I need to recrystallize my final product. What solvent systems should I try? A4: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated.[4]
-
Single Solvents: Ethanol, isopropanol, or acetonitrile are good starting points.
-
Solvent/Anti-Solvent Systems: A common and effective approach is to dissolve the compound in a minimal amount of a "good" solvent (like hot ethanol or ethyl acetate) and then slowly add a "poor" or "anti-solvent" (like water, hexane, or diethyl ether) until the solution becomes turbid. Allowing this mixture to cool slowly will promote crystal growth. A good system to try is Ethanol/Water or Ethyl Acetate/Hexane.
Data Summary & Protocols
Table 1: Common Impurities and Their Origins
| Impurity Name | Structure | Common Origin |
| Piperazine | Unreacted starting material.[11] | |
| Isonicotinic Acid | Unreacted starting material or hydrolysis of an activated ester/acid chloride. | |
| 1,4-bis(pyridin-4-ylcarbonyl)piperazine | Side-product from the reaction of the product with another molecule of the activated isonicotinic acid derivative, or reaction of piperazine at both nitrogens.[7] |
Protocol 1: Flash Column Chromatography with Basic Modifier
This protocol is designed to purify the title compound while mitigating on-column tailing.
-
Prepare the Column: Dry-pack a silica gel column or use a pre-packed cartridge of appropriate size.
-
Prepare the Sample: Dissolve the crude this compound in a minimal amount of the mobile phase or DCM. Adsorb this solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.
-
Select the Mobile Phase: A common eluent system is a gradient of methanol in dichloromethane (DCM). Start with 100% DCM and gradually increase the methanol concentration (e.g., 0-10%).
-
Add the Modifier: To this mobile phase, add 1% triethylamine (TEA) by volume (e.g., 10 mL of TEA for every 990 mL of eluent).
-
Run the Column: Equilibrate the column with the starting mobile phase (e.g., DCM with 1% TEA). Apply the sample and begin elution, collecting fractions.
-
Monitor Fractions: Monitor the collected fractions by Thin Layer Chromatography (TLC) or LC-MS to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent and TEA under reduced pressure.
Diagram 1: Purification Workflow
This diagram illustrates a typical purification sequence for this compound.
Caption: General experimental workflow for purification.
Diagram 2: Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common purification issues.
Caption: Troubleshooting decision tree for purification.
References
- Der Pharma Chemica. (n.d.). Synthesis, Characterization and Crystal Structures of [4-substituted(aryl)- piperazin-1-yl](thieno[2,3 -c]pyridin-5-yl)methanone.
- Benchchem. (n.d.). Technical Support Center: Crystallization of 3-piperazin-1-yl-1H-pyridazin-6-one.
- Benchchem. (n.d.). Stability of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone in cell culture media over time.
-
ResearchGate. (2025). Synthesis, Characterization and Crystal Structures of methanone derivatives. Retrieved from Google Search.
-
MDPI. (n.d.). methanone. Retrieved from Google Search.
- PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- Fisher Scientific. (n.d.). 1-(4-Pyridyl)piperazine, 97%.
-
NIH PubChem. (n.d.). Piperazine. Retrieved from [Link].
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link].
- Google Patents. (n.d.). Crystalline forms of piperazine-1,4-diylbis((6-(1h-benzoi[d]imidazo-2-yl)pyridin-2yl)methanone) as lancl2 modulators.
- PubMed. (2021). Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs.
-
NIH PubChem. (n.d.). (4-Pyridin-2-yl-piperazin-1-yl)-o-tolyl-methanone. Retrieved from [Link].
-
Solubility of Things. (n.d.). Piperazine. Retrieved from [Link].
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- NIH. (n.d.). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate.
- Benchchem. (n.d.). A Technical Guide to the Synthesis of (4- Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin.
- Benchchem. (n.d.). Technical Support Center: Synthesis of (4- Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin.
- The Royal Society of Chemistry. (n.d.). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Contents.
- {4-[(4-methylphenyl)methyl]piperazin-1-yl}(pyridin-4-yl)methanone--oxalic acid (1/1). (n.d.).
- {4-[(pyridin-4-yl)methyl]piperazin-1-yl}(3,4,5-trimethoxyphenyl)methanone--oxalic acid (1/1) - Compound... (n.d.).
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link].
- A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018).
- SciSpace. (2013). Impurities in Pharmaceuticals- A Review.
-
NIH PubChem. (n.d.). (4-Pyridin-2-ylphenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone. Retrieved from [Link].
- NIH PMC. (n.d.). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin.
- JOCPR. (n.d.). Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug.
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(4-Pyridyl)piperazine, 97% | Fisher Scientific [fishersci.ca]
- 3. 1-(4-Pyridyl)piperazine | 1008-91-9 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. CA3196954A1 - Crystalline forms of piperazine-1,4-diylbis((6-(1h-benzoi[d]imidazo-2-yl)pyridin-2yl)methanone) as lancl2 modulators - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
Technical Support Center: Optimizing Reaction Conditions for Piperazin-1-yl(pyridin-4-yl)methanone
Welcome to the technical support center for the synthesis of piperazin-1-yl(pyridin-4-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this crucial amide coupling reaction. Our goal is to equip you with the scientific rationale behind experimental choices, enabling you to overcome common challenges and achieve high-yield, high-purity synthesis.
Introduction: The Chemistry at Hand
The synthesis of this compound is a classic example of an amide bond formation, a cornerstone reaction in medicinal chemistry. The primary challenge lies in efficiently coupling the relatively unreactive isonicotinic acid with the difunctional nucleophile, piperazine, while avoiding common side reactions and simplifying purification. This guide addresses the most frequently encountered issues in a practical question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Low yields in this amide coupling can stem from several factors, primarily related to inefficient activation of the carboxylic acid or suboptimal reaction conditions.
Possible Causes & Solutions:
-
Inefficient Carboxylic Acid Activation: Isonicotinic acid requires activation to become a potent electrophile for the amine to attack. If using a mild coupling reagent, the activation may be incomplete.
-
Solution: Switch to a more powerful coupling reagent. For instance, if you are using a carbodiimide like EDC with HOBt and getting low yields, consider upgrading to a uronium/aminium salt like HATU ([1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) or a phosphonium salt like PyBOP ([Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate]). These reagents are known for their high efficiency, especially with challenging substrates.[1]
-
-
Suboptimal Base Selection: The choice of base is critical. It neutralizes the acid formed during the reaction and can influence the reactivity of the amine.
-
Solution: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) . This prevents the base from competing with piperazine as a nucleophile. Triethylamine (TEA) can also be used but may sometimes lead to side reactions.[1]
-
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to unconsumed starting materials.
-
Solution: A slight excess of the amine (piperazine or mono-Boc-piperazine, ~1.1 to 1.2 equivalents) is often beneficial to drive the reaction to completion. The coupling reagent is typically used in a slight excess as well (~1.1 to 1.2 equivalents).
-
-
Solvent Issues: The solubility of all reactants is paramount for a successful reaction.
-
Solution: Dimethylformamide (DMF) is a common and effective solvent for this type of coupling due to its high polarity and ability to dissolve most reactants.[1] Anhydrous (dry) DMF is recommended as water can hydrolyze the activated carboxylic acid intermediate.
-
Q2: I'm observing a significant amount of a di-substituted piperazine byproduct. How can I favor mono-acylation?
This is a very common issue when using piperazine, as both nitrogen atoms are nucleophilic.
Core Strategy: The Use of a Protecting Group
The most robust and widely accepted method to ensure mono-acylation is to use a starting material where one of the piperazine nitrogens is temporarily blocked by a protecting group.
-
Recommended Approach: Use tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) as your starting material. The Boc (tert-butoxycarbonyl) group effectively renders one nitrogen non-nucleophilic, directing the acylation to the free secondary amine. The Boc group can then be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid (TFA) in dichloromethane (DCM)) to yield the desired product.[2]
Q3: My purification by column chromatography is difficult. The product either streaks on the column or is hard to separate from byproducts. What can I do?
The basic nature of both the piperazine and pyridine moieties in your product can lead to strong interactions with the acidic silica gel, causing streaking and poor separation.[3]
Chromatography Optimization Strategies:
-
Tailing Suppression: To mitigate the interaction with silica gel, add a small amount of a basic modifier to your eluent system.
-
Recommendation: Add 0.5-1% triethylamine or a few drops of ammonium hydroxide to your mobile phase (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in methanol). This will neutralize the acidic sites on the silica, leading to sharper peaks and better separation.
-
-
Alternative Stationary Phases: If silica gel proves too problematic, consider using a less acidic stationary phase like alumina (basic or neutral).
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase HPLC can be an excellent alternative.
-
Mobile Phase Tip: When using reverse-phase HPLC, adding an ion-pairing agent like 0.1% trifluoroacetic acid (TFA) to the mobile phase (typically acetonitrile/water) can improve peak shape for basic compounds.[3]
-
-
Removal of Coupling Byproducts:
-
EDC/DCU: If you use EDC, the byproduct is a water-soluble urea, which can often be removed with an aqueous workup. If you use DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can be removed by filtration.
-
HATU/HOBt Byproducts: These are generally water-soluble and can be removed with a standard aqueous workup (washing the organic layer with dilute acid, then a saturated sodium bicarbonate solution, followed by brine).[4]
-
Q4: I'm using a carbodiimide reagent like EDC and notice an extra peak in my LC-MS that corresponds to a byproduct. What could it be?
When using carbodiimides, a common side reaction is the formation of an N-acylurea byproduct . This occurs when the highly reactive O-acylisourea intermediate rearranges instead of reacting with the amine.[5]
Mitigation Strategy:
-
The Role of Additives: The formation of N-acylurea can be significantly suppressed by adding 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) .[4] These additives react with the O-acylisourea to form an active ester, which is more stable towards rearrangement but still highly reactive with the amine.
Caption: Formation of N-acylurea byproduct.
Q5: I'm using HATU. What is the best order of addition for the reagents?
The order of addition when using uronium/aminium reagents like HATU is crucial to avoid a key side reaction: guanidinylation of the amine. This occurs when the amine reacts directly with HATU, forming an unreactive guanidinium species and terminating the reaction for that molecule.
Recommended Procedure (Pre-activation):
-
In a flask, dissolve the isonicotinic acid and HATU in anhydrous DMF.
-
Add DIPEA to the solution.
-
Stir this mixture at room temperature for 15-30 minutes. This "pre-activation" step allows for the formation of the highly reactive HOAt-ester of isonicotinic acid.
-
Finally, add your piperazine derivative to the pre-activated mixture.
This sequence ensures that the HATU is consumed in activating the carboxylic acid before it has a chance to react with the more nucleophilic piperazine.[6]
Caption: Recommended order of addition for HATU coupling.
Summary of Recommended Reaction Conditions
The following table provides a starting point for optimizing your reaction. Remember that the ideal conditions may vary based on the specific scale and purity requirements of your experiment.
| Parameter | Recommendation | Rationale & References |
| Piperazine Reagent | N-Boc-piperazine | Prevents di-acylation, ensuring mono-substitution.[2] |
| Coupling Reagent | HATU (for high efficiency) or EDC/HOBt (cost-effective) | HATU is highly effective for challenging couplings.[1] The EDC/HOBt system is a reliable standard that minimizes N-acylurea formation.[4] |
| Base | N,N-Diisopropylethylamine (DIPEA) | Sterically hindered, non-nucleophilic base prevents side reactions.[1] |
| Solvent | Anhydrous Dimethylformamide (DMF) | Excellent solubility for most reactants in amide coupling.[1] |
| Stoichiometry | Isonicotinic Acid (1.0 eq), N-Boc-piperazine (1.1 eq), Coupling Reagent (1.1 eq), DIPEA (2.0-3.0 eq) | A slight excess of the amine and coupling reagent helps drive the reaction to completion.[1] |
| Temperature | 0 °C to Room Temperature | Start the reaction at 0 °C, especially during base addition, then allow it to warm to room temperature.[4] |
| Work-up | Dilute with Ethyl Acetate, wash with aq. NaHCO₃ and brine. | Standard aqueous workup to remove water-soluble byproducts and unreacted starting materials.[4] |
| Purification | Silica Gel Chromatography with 0.5-1% Triethylamine in eluent | The basic additive improves peak shape and reduces tailing for basic compounds.[3] |
Experimental Protocols
Protocol 1: HATU-Mediated Coupling (High-Efficiency Method)
-
To a solution of isonicotinic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq).
-
Add DIPEA (2.5 eq) to the reaction mixture at room temperature and stir for 20 minutes to pre-activate the acid.
-
Add a solution of N-Boc-piperazine (1.1 eq) in anhydrous DMF to the mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: EDC/HOBt-Mediated Coupling (Cost-Effective Method)
-
To a solution of isonicotinic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF, add DIPEA (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) to the solution and stir for 20 minutes at 0 °C.
-
Add N-Boc-piperazine (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
- Gandeepan, P., & Li, C. J. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 55(17), 2829-2832.
- Perry, R. J. (1985). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Industrial & Engineering Chemistry Product Research and Development, 24(3), 445-448.
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4837, Piperazine. [Link]
- Godfrey, N. H. F. (1959). U.S. Patent No. 2,919,275. Washington, DC: U.S.
-
Reddit. (2022). r/Chempros - HATU coupling - what's the best order?[Link]
- Mallikarjuna, M., Padmashali, B., & Sandeep, T. (2018). Acid amine coupling of (1h-indole-6-yl) ppiperazin-1-yl) methanone with substituted acids using HATU coupling reagent and their antimicrobial and antioxidant activity. International Journal of Pharmaceutical Sciences and Research, 9(7), 2879-2885.
-
SIELC Technologies. (n.d.). Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column. [Link]
-
Solubility of Things. (n.d.). Piperazine. [Link]
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]
- Vasanthakumar, G. R., Patil, B. S., & Suresh Babu, V. V. (2002). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Journal of the Chemical Society, Perkin Transactions 1, (20), 2087-2089.
- Todd, R. C., et al. (2014). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments, (87), 51421.
- Mamedov, I. A., et al. (2021). AMIDE REACTIONS OF IZONICOTINE ACID WITH SOME AROMATIC AMINES. SCIENTIFIC WORK, 74(1), 10-14.
- Pelliccia, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5486.
- Cislak, F. E. (1956). U.S. Patent No. 2,748,137. Washington, DC: U.S.
- Singh, R., et al. (2022). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology, 10, 934509.
Sources
"Piperazin-1-yl(pyridin-4-yl)methanone" stability and degradation
Here is the technical support center for "Piperazin-1-yl(pyridin-4-yl)methanone" stability and degradation.
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation profile of this compound. Our goal is to equip you with the knowledge to ensure the integrity of your experiments, troubleshoot unexpected results, and confidently interpret your data.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural liabilities of this compound that I should be aware of?
A: The molecule's structure contains three key functional groups, each with its own stability profile: an amide linkage, a piperazine ring, and a pyridine ring. The primary point of failure under common experimental conditions is the amide bond . Amide bonds, while significantly more stable than esters, are susceptible to hydrolysis under strongly acidic or basic conditions, especially when heated.[1][2] This cleavage would result in the formation of isonicotinic acid and piperazine. The pyridine ring introduces susceptibility to photodegradation, while the piperazine ring can be prone to oxidation.
Q2: My assay results are showing decreased potency over time. Could this be due to compound degradation?
A: Yes, a time-dependent loss of potency is a classic indicator of compound instability.[3] If the compound degrades in your assay medium, its effective concentration decreases over the course of the experiment, leading to an underestimation of its true biological activity.[3] The most probable cause is hydrolytic cleavage of the amide bond, especially if your medium is buffered at a non-neutral pH or if the experiment is conducted over an extended period at 37°C. We strongly recommend performing a stability check in your specific cell culture medium, as components in the media or serum can sometimes catalyze degradation.[3]
Q3: How should I prepare and store stock solutions of this compound?
A: For maximum stability, stock solutions should be prepared in an anhydrous, aprotic solvent such as DMSO or DMF. Aliquot the stock solution into single-use volumes in low-binding tubes and store them at -20°C or, ideally, -80°C. Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation. When preparing aqueous working solutions, use buffers at or near neutral pH (6.8-7.4) and prepare them fresh for each experiment. Do not store the compound in aqueous solutions for extended periods.
Q4: I see an unexpected peak growing in my LC-MS analysis of an older sample. What could it be?
A: The appearance of new peaks is a strong sign of degradation. Based on the structure, the most likely degradation products from hydrolysis are isonicotinic acid and piperazine . You can confirm this by running authentic standards of these two compounds if available. Other possibilities include N-oxides of the piperazine or pyridine rings if the sample was exposed to oxidizing conditions, or photoproducts if exposed to light. A forced degradation study (see Protocol 2) can help you preemptively identify and characterize these potential degradants.[4][5]
Q5: Is this compound sensitive to light?
A: The pyridine moiety in the molecule makes it potentially susceptible to photolytic degradation.[6][7] Aromatic heterocyclic systems can absorb UV radiation, leading to the formation of reactive species and subsequent degradation.[8] To mitigate this risk, all solutions containing the compound should be protected from light by using amber vials or by wrapping containers in aluminum foil. When working on the bench, minimize exposure to direct overhead light.
Visualizing the Primary Degradation Pathway
The most common non-metabolic degradation pathway for this molecule is hydrolysis of the amide bond.
Caption: Primary hydrolytic degradation of the parent compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Results / Loss of Potency | 1. Compound Degradation: Hydrolysis in aqueous assay buffer or media.[3] 2. Improper Storage: Repeated freeze-thaw cycles; long-term storage in aqueous solution. 3. Adsorption: Compound sticking to plasticware.[3] | 1. Prepare fresh working solutions for each experiment from a frozen, anhydrous stock. 2. Perform a stability study in your specific assay buffer (see Protocol 3). 3. Use low-binding plates and tubes for all solutions.[3] 4. Ensure stock solutions are stored at -80°C in single-use aliquots. |
| Appearance of New Peaks in HPLC/LC-MS | 1. Hydrolysis: Sample left at room temp or in non-neutral pH buffer.[1][9] 2. Oxidation: Sample exposed to air/oxidizing agents.[10] 3. Photodegradation: Sample exposed to UV or ambient light.[6][11] | 1. Re-analyze a freshly prepared sample to confirm the peak is not an artifact. 2. Conduct a forced degradation study to identify likely degradants (see Protocol 2). 3. Ensure proper sample handling: protect from light, use freshly prepared mobile phases, and analyze promptly. |
| Solution Discoloration or Precipitation | 1. Degradation: Formation of colored degradation products. 2. Poor Solubility: Compound precipitating out of aqueous solution.[3] | 1. Discard the solution. Discoloration is a definitive sign of chemical change. 2. Check the solubility of the compound in your chosen buffer system. You may need to add a small percentage of an organic co-solvent like DMSO if it does not interfere with your assay. |
Experimental Protocols
Protocol 1: Recommended Handling and Storage Procedures
-
Receiving the Compound: Upon receipt, store the solid compound in a desiccator at 4°C or -20°C, protected from light.
-
Preparing Stock Solutions:
-
Use an anhydrous aprotic solvent such as DMSO.
-
Prepare a concentrated stock (e.g., 10-50 mM).
-
Use volumetric flasks for accuracy.
-
-
Storing Stock Solutions:
-
Aliquot the stock solution into single-use volumes in amber or foil-wrapped, low-adsorption microcentrifuge tubes.
-
Store aliquots at -80°C for long-term stability.
-
-
Preparing Working Solutions:
-
Thaw a single aliquot of the stock solution immediately before use.
-
Dilute to the final concentration in your experimental buffer or medium.
-
Vortex thoroughly to ensure complete dissolution.
-
Use the working solution promptly and discard any unused portion. Do not store aqueous solutions.
-
Protocol 2: Forced Degradation Study Workflow
A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[4][12] The goal is to achieve 5-20% degradation.
Caption: Workflow for a comprehensive forced degradation study.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound. A 50:50 mixture of acetonitrile and water is a good starting point to ensure solubility.
-
Acid Hydrolysis: Mix the sample solution 1:1 with 0.2 M HCl (to get a final concentration of 0.1 M HCl). Incubate at 60°C.
-
Base Hydrolysis: Mix the sample solution 1:1 with 0.2 M NaOH (to get a final concentration of 0.1 M NaOH). Incubate at 60°C.
-
Oxidative Degradation: Mix the sample solution 1:1 with 6% H₂O₂ (to get a final concentration of 3% H₂O₂). Keep at room temperature, protected from light.
-
Photolytic Degradation: Expose the solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Thermal Degradation: Incubate both the solid compound and the solution at 60°C in a calibrated oven.
-
Analysis: At specified time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot. For acid/base samples, neutralize them before analysis. Analyze all samples, including a non-stressed control (t=0), by a suitable stability-indicating HPLC or LC-MS method.
Protocol 3: General Stability Assessment in Experimental Media
This protocol helps determine if the compound is stable for the duration of your specific in vitro experiment.[3]
-
Preparation: Spike your complete cell culture medium (including serum, if used) with the compound to your highest final assay concentration. Also prepare a control sample in a simple phosphate-buffered saline (PBS) solution.
-
Incubation: Aliquot the spiked media and PBS into sterile, low-binding tubes. Place them in your cell culture incubator (e.g., 37°C, 5% CO₂) for the maximum duration of your assay (e.g., 0, 2, 8, 24, 48 hours).
-
Sample Collection: At each time point, remove an aliquot. Immediately stop any potential degradation by adding 3 volumes of ice-cold acetonitrile to precipitate proteins and quench enzymatic activity.
-
Processing: Vortex the samples, then centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet precipitated proteins.
-
Analysis: Transfer the supernatant to HPLC vials and analyze by LC-MS or HPLC-UV to quantify the remaining parent compound.
-
Interpretation: Calculate the percentage of the compound remaining at each time point relative to the amount at time zero. A loss of >10-15% over the experiment's duration may indicate that stability issues are impacting your results.
Summary of Expected Stability
The following table provides a predictive summary of the stability of this compound under various stress conditions, based on the known chemistry of its functional groups.
| Stress Condition | Parameter | Expected Stability | Primary Degradation Pathway |
| Hydrolytic | 0.1 M HCl, 60°C, 24h | Labile | Amide Bond Cleavage[1][13] |
| Hydrolytic | 0.1 M NaOH, 60°C, 24h | Labile | Amide Bond Cleavage[1][9] |
| Hydrolytic | pH 7.4 Buffer, 37°C, 48h | Generally Stable | Slow Amide Hydrolysis |
| Oxidative | 3% H₂O₂, RT, 24h | Moderately Labile | N-oxidation of Piperazine/Pyridine |
| Photolytic | ICH Q1B Conditions | Moderately Labile | Pyridine Ring Degradation[6][8] |
| Thermal | 60°C, 48h (Solid) | Stable | None Expected |
| Thermal | 60°C, 48h (Aqueous Solution) | Moderately Labile | Acceleration of Hydrolysis[14] |
References
-
Wikipedia. Amide. [Link]
-
Stack Exchange. Why do amides require much harsher conditions for hydrolysis than esters?. [Link]
-
Fiveable. Hydrolysis of Amides Definition. [Link]
-
MDPI. Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. [Link]
-
PubMed. [Biodegradation of pyridine under UV irradiation]. [Link]
-
ResearchGate. Influence of piperidine ring on stability and reactivity of piperine. [Link]
-
ResearchGate. Biodegradation of pyridine under UV irradiation | Request PDF. [Link]
-
YouTube. Amides Explained: Preparation, Hydrolysis and Reduction | Organic Chemistry. [Link]
-
Semantic Scholar. [Biodegradation of pyridine under UV irradiation]. [Link]
-
Semantic Scholar. UV photolysis for accelerating pyridine biodegradation. [Link]
-
PubMed. Stability of Synthetic Piperazines in Human Whole Blood. [Link]
-
University of Regina. On the hydrolysis mechanisms of amides and peptides. [Link]
-
ScienceDirect. Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. [Link]
-
Spectroscopy Online. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]
-
ResearchGate. Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines | Request PDF. [Link]
-
University of Texas at Austin. Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. [Link]
-
Royal Society of Chemistry. Analytical Methods. [Link]
-
Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link]
-
Semantic Scholar. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. [Link]
Sources
- 1. Amide - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. biomedres.us [biomedres.us]
- 5. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. [Biodegradation of pyridine under UV irradiation]. | Semantic Scholar [semanticscholar.org]
- 12. pharmtech.com [pharmtech.com]
- 13. fiveable.me [fiveable.me]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Piperazin-1-yl(pyridin-4-yl)methanone
Welcome to the technical support resource for the synthesis of Piperazin-1-yl(pyridin-4-yl)methanone. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic route and minimize the formation of unwanted by-products.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing probable causes and actionable solutions.
Issue 1: Low Yield and a Significant Amount of a Higher Molecular Weight Impurity
Symptom: Your final product shows a low yield, and analytical data (e.g., LC-MS, TLC) indicates the presence of a major by-product with a molecular weight corresponding to the addition of two isonicotinoyl groups to piperazine.
Probable Cause: The primary challenge in this synthesis is often the formation of the di-acylated by-product, 1,4-bis(pyridin-4-ylcarbonyl)piperazine.[1] This occurs because piperazine is a symmetrical diamine with two nucleophilic secondary amine groups, both of which can react with the electrophilic isonicotinoyl chloride.
Solutions:
-
Stoichiometric Control: Employ a molar excess of piperazine relative to isonicotinoyl chloride. A common starting point is using 2 to 4 equivalents of piperazine. This statistically favors the mono-acylation reaction.
-
Slow Addition of Acyl Chloride: Add the isonicotinoyl chloride (or a solution of it) dropwise to the reaction mixture containing piperazine at a low temperature (e.g., 0-5 °C). This maintains a low concentration of the acylating agent, reducing the likelihood of a second acylation event.
-
Choice of Reaction Conditions: The Schotten-Baumann reaction, which utilizes a two-phase system (e.g., dichloromethane and water) with a base, is a standard method for this type of acylation.[2][3] The base neutralizes the HCl by-product, preventing the protonation of the piperazine and driving the reaction forward.[4]
Issue 2: Presence of Isonicotinic Acid in the Final Product
Symptom: Your purified product is contaminated with isonicotinic acid, which can be detected by techniques like HPLC or by observing an acidic pH during aqueous work-up.
Probable Cause: Isonicotinoyl chloride is highly reactive and susceptible to hydrolysis in the presence of water, reverting to isonicotinic acid.[5][6] This can occur if the starting material has degraded due to improper storage or if there is moisture in the reaction solvents or reagents.
Solutions:
-
Use High-Purity, Anhydrous Reagents: Ensure that the isonicotinoyl chloride is of high purity and has been stored under anhydrous conditions. Use dry solvents for the reaction.
-
Aqueous Work-up with Mild Base: During the work-up procedure, wash the organic layer containing the product with a mild aqueous base solution, such as sodium bicarbonate or sodium carbonate. This will deprotonate the acidic isonicotinic acid, making it soluble in the aqueous phase and thus easily separated from the desired product in the organic layer.
Issue 3: The Reaction Fails to Go to Completion or Proceeds Very Slowly
Symptom: Reaction monitoring by TLC or HPLC shows a significant amount of unreacted piperazine and/or isonicotinoyl chloride even after an extended reaction time.
Probable Cause:
-
Insufficient Base: The acylation reaction produces one equivalent of hydrochloric acid, which can react with the unreacted piperazine to form a non-nucleophilic ammonium salt.[4] If an insufficient amount of base is present to neutralize this acid, the reaction will stall.
-
Low Reaction Temperature: While a low temperature is initially used to control selectivity, it may also slow down the reaction rate.
Solutions:
-
Ensure Adequate Base: Use at least one equivalent of a base (e.g., sodium hydroxide, triethylamine) for each equivalent of acyl chloride to neutralize the generated HCl. In Schotten-Baumann conditions, an aqueous solution of a base like sodium hydroxide is typically used.[3]
-
Temperature Control: After the slow addition of the acyl chloride at a low temperature, allow the reaction mixture to gradually warm to room temperature to ensure the reaction goes to completion.[3] Monitor the progress using an appropriate analytical technique.
Summary of Troubleshooting Strategies
| Problem | Probable Cause(s) | Recommended Solutions |
| Low Yield & Di-acylation | Excess of acylating agent, rapid addition | Use an excess of piperazine, slow addition of isonicotinoyl chloride at low temperature. |
| Isonicotinic Acid Contamination | Hydrolysis of isonicotinoyl chloride | Use anhydrous reagents and solvents, perform a basic aqueous wash during work-up. |
| Incomplete Reaction | Insufficient base, low temperature | Use at least one equivalent of base, allow the reaction to warm to room temperature after the initial addition. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
The most prevalent method is the N-acylation of piperazine with isonicotinoyl chloride or its hydrochloride salt.[1] This reaction is typically performed under Schotten-Baumann conditions, which involve an acyl chloride reacting with an amine in the presence of a base.[2][3]
Q2: How can I best achieve selective mono-acylation of piperazine?
Several strategies can be employed to favor mono-acylation:
-
Use an excess of piperazine: This increases the statistical probability of the acyl chloride reacting with an unacylated piperazine molecule.
-
Slow, controlled addition of the acyl chloride: This prevents localized high concentrations of the acylating agent.
-
Low reaction temperature: Performing the initial addition at 0-5 °C can help control the reactivity.
-
In-situ protection: In some cases, using one equivalent of a strong acid to form the mono-protonated piperazine salt can be used to deactivate one of the nitrogen atoms, though this can be more complex to control.
Q3: What are the recommended solvents and bases for this synthesis?
A biphasic solvent system, such as dichloromethane or diethyl ether and water, is often used for the Schotten-Baumann reaction.[3] This allows the organic reactants to be in one phase while the aqueous base neutralizes the HCl by-product. Common bases include sodium hydroxide, potassium carbonate, or organic bases like triethylamine or pyridine.[7]
Q4: How can I effectively monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a quick and effective method. Use a suitable mobile phase (e.g., a mixture of dichloromethane and methanol) to separate the starting materials (piperazine and isonicotinoyl chloride), the desired product, and the di-acylated by-product. The product and by-product can be visualized under UV light. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.[8]
Q5: What are the most suitable methods for purifying the final product?
-
Extraction and Washing: A standard aqueous work-up involving washing with a mild base (to remove isonicotinic acid) and brine is the first step.
-
Crystallization: The crude product can often be purified by recrystallization from a suitable solvent, such as ethanol, ethyl acetate, or a mixture of solvents.
-
Column Chromatography: If crystallization is ineffective at removing the di-acylated by-product, silica gel column chromatography is a reliable method.[9]
Q6: Which analytical techniques are best for confirming the purity and identity of the final product?
A combination of techniques should be used:
-
HPLC: To determine the purity of the compound by assessing the peak area.[8][10]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any by-products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product.
Visualizations and Protocols
Reaction Pathways
Caption: Desired mono-acylation vs. undesired di-acylation pathway.
Troubleshooting Workflow
Sources
- 1. benchchem.com [benchchem.com]
- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 3. grokipedia.com [grokipedia.com]
- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 5. Page loading... [wap.guidechem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of Piperazin-1-yl(pyridin-4-yl)methanone
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering challenges with the crystallization of Piperazin-1-yl(pyridin-4-yl)methanone (CAS: 39640-04-5). The following content is structured in a question-and-answer format to provide direct, actionable solutions to common experimental issues.
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, is not crystallizing from solution. What are the first steps I should take?
Failure to crystallize is typically a problem of insufficient supersaturation, nucleation, or purity.
-
Verify Supersaturation: Your solution may not be adequately supersaturated. The ideal solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at room or lower temperatures.[1] If the solution remains clear upon cooling, you may have used too much solvent.
-
Solution: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration.[1] Allow it to cool slowly again.
-
-
Induce Nucleation: Crystal growth requires an initial starting point (a nucleus). If spontaneous nucleation doesn't occur, it must be induced.
-
Scratching Method: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic glass fragments serve as nucleation sites.[1]
-
Seeding: If you have a previous batch of crystals, add a single, tiny seed crystal to the cooled solution. This will act as a template for crystal growth.[1][2]
-
-
Assess Purity: Impurities can act as crystallization inhibitors, disrupting the formation of a well-ordered crystal lattice.[3][4] The purer your starting material, the better the chances of successful crystallization.[3]
-
Solution: If you suspect impurities, consider re-purifying the material using column chromatography before attempting crystallization again.
-
Q2: Instead of crystals, my compound is "oiling out" and forming a second liquid phase. Why is this happening and how can I fix it?
"Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, forming a molten liquid instead of solid crystals.[1][5] This is a common problem with compounds that have relatively low melting points or when the solution is cooled too quickly from a high-boiling point solvent.
-
Causality: The high concentration of the solute in the hot solution leads to a saturation point that is still above the compound's melting temperature.
-
Troubleshooting Steps:
-
Re-dissolve: Heat the mixture to re-dissolve the oil into the solvent.
-
Add More Solvent: Add a small amount of additional hot solvent to lower the saturation temperature.[1][5]
-
Cool Slowly: Allow the solution to cool much more slowly. Insulating the flask with glass wool or paper towels can promote gradual cooling, giving the molecules time to orient themselves into a crystal lattice rather than crashing out as a liquid.[5][6]
-
Change Solvents: Consider using a solvent with a lower boiling point.
-
Q3: Crystals are forming, but they appear very rapidly as a fine powder or small needles. How can I improve the crystal quality?
Rapid crystallization traps impurities and solvent within the crystal lattice, leading to poor quality, low purity, and often, the formation of small, poorly-defined crystals or agglomerates.[6][7] The goal is to slow down the crystal growth process.
-
Causality: The solution is too highly supersaturated, or it is cooling too quickly. An ideal crystallization process should show initial crystal formation over 5-15 minutes and continue for 20 minutes or longer.[6]
-
Solutions:
-
Increase Solvent Volume: Reheat the solution to dissolve the solid, then add a small excess of solvent (e.g., 5-10% more). This slightly reduces the supersaturation level, which will slow down the nucleation and growth rate upon cooling.[6]
-
Control Cooling Rate: Move the flask from the heat source to a benchtop insulated with a cork ring or folded paper towels. Avoid placing it directly on a cold surface. For very sensitive crystallizations, using a dewar with warm water that cools slowly can provide excellent control.
-
Q4: My final crystal yield is very low. What factors could be responsible and how can I improve recovery?
A low yield indicates that a significant amount of your compound remains dissolved in the mother liquor.
-
Possible Causes & Solutions:
-
Excess Solvent: Using too much solvent is the most common cause.[1] While a slight excess can improve crystal quality (see Q3), a large excess will keep too much compound in solution.
-
Sub-optimal Solvent Choice: The solvent may be too "good," meaning your compound has significant solubility even at low temperatures. A better solvent system will show a very steep solubility curve with respect to temperature.
-
Incomplete Crystallization: Ensure you have allowed sufficient time for crystallization and have cooled the solution to a low enough temperature (e.g., in an ice bath) to maximize precipitation before filtration.[1]
-
Recovery from Mother Liquor: If you suspect significant product loss, you can recover it from the mother liquor. Concentrate the filtrate by rotary evaporation and attempt a second crystallization (a "second crop"). Note that this crop may be less pure than the first.[1]
-
Q5: I've heard about polymorphism with pharmaceutical compounds. Is this a concern for this compound and how do I control it?
Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice.[2][8] Different polymorphs can have vastly different physical properties, including solubility, stability, and bioavailability, which is a critical concern in drug development.[4][9]
-
Likelihood: Many organic molecules, especially those with flexible conformations and hydrogen bonding sites like this compound, can exhibit polymorphism.
-
Controlling Polymorphism: The specific polymorph obtained depends on kinetic and thermodynamic factors during crystallization.
-
Solvent: The choice of solvent is paramount. Polar, aprotic, and protic solvents can interact differently with the solute, favoring different packing arrangements.[2]
-
Temperature: The cooling rate and final temperature can influence which polymorph nucleates and grows.
-
Seeding: Seeding with a crystal of the desired polymorph can be a highly effective way to ensure consistency between batches.[2]
-
Characterization: It is crucial to characterize your crystalline product using techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and microscopy to identify the polymorphic form and ensure batch-to-batch consistency.
-
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting common crystallization problems.
Caption: A workflow for troubleshooting crystallization issues.
Experimental Protocols
Protocol 1: Solvent Screening for this compound
The choice of solvent is the most critical factor for successful crystallization.[1] This protocol allows for rapid screening of multiple solvents.
-
Preparation: Place ~15-20 mg of your compound into several small test tubes.
-
Solvent Addition: To each tube, add a different candidate solvent (see table below) dropwise at room temperature. Swirl after each drop.
-
Room Temp Solubility Test:
-
If the compound dissolves in < 0.5 mL of solvent, the solvent is likely too good , and the compound will be too soluble for good recovery. Reject this solvent for single-solvent crystallization.
-
If the compound does not dissolve, proceed to the next step.
-
-
Hot Solubility Test: Heat the tubes that did not dissolve at room temperature in a sand or water bath. Continue adding the solvent dropwise until the compound just dissolves.
-
Cooling Test: Remove the tubes from the heat and allow them to cool slowly to room temperature, then place them in an ice bath.
-
Selection: The ideal solvent is one that required heating to dissolve the compound and produced a good yield of crystals upon cooling.
Table 1: Candidate Solvents for Screening
| Solvent | Class | Boiling Point (°C) | Properties & Considerations |
| Ethanol | Protic | 78 | Good general-purpose solvent, often effective for polar compounds. |
| Isopropanol | Protic | 82 | Similar to ethanol but can offer different solubility profiles. |
| Acetonitrile | Polar Aprotic | 82 | Can be effective for moderately polar compounds. |
| Ethyl Acetate | Polar Aprotic | 77 | Good for compounds of intermediate polarity. |
| Toluene | Non-polar | 111 | May be useful if compound has significant non-polar character. |
| Water | Protic | 100 | Given the pyridine and piperazine nitrogens, solubility is possible, especially if the compound is in a salt form. Can also be used as an anti-solvent. |
| Heptane/Hexane | Non-polar | 98 / 69 | Likely to be poor solvents; primarily useful as anti-solvents in a mixed-solvent system. |
Protocol 2: Standard Cooling Crystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the chosen solvent in portions, heating the mixture to a gentle boil with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on an insulated surface.[5] Do not disturb the flask during this period.[3]
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold crystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
References
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
Zhanghua. (2025). Crystallization Challenges in Pharmaceutical Products. [Link]
-
PubChem. * (4-Pyridin-2-yl-piperazin-1-yl)-o-tolyl-methanone*. [Link]
-
Achieve Chem. (2024). What Problems Might Occur If Crystallization Occurs Too Rapidly?. [Link]
-
wikiHow. (2024). 9 Ways to Crystallize Organic Compounds. [Link]
-
Der Pharma Chemica. (2016). Synthesis, Characterization and Crystal Structures of methanone derivatives. [Link]
-
University of Geneva. Guide for crystallization. [Link]
-
Syrris. Pharmaceutical Crystallization in drug development. [Link]
-
University of Florida - Center for Xray Crystallography. (2015). Crystal Growing Tips. [Link]
-
ResearchGate. (2016). Synthesis, Characterization and Crystal Structures of methanone derivatives. [Link]
-
National Center for Biotechnology Information (PMC - NIH). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. [Link]
-
Neuland Labs. (2023). The Crucial Role of Crystallization in Drug Substances Development. [Link]
-
Mol-Instincts. Piperazines database - synthesis, physical properties. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. filter-dryer.com [filter-dryer.com]
- 3. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 4. Crystallization in the Drug Substance Development | Neuland Labs [neulandlabs.com]
- 5. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. achievechem.com [achievechem.com]
- 8. Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. syrris.com [syrris.com]
Technical Support Center: Scaling Up Piperazin-1-yl(pyridin-4-yl)methanone Synthesis
Introduction
Welcome to the technical support center for the synthesis of Piperazin-1-yl(pyridin-4-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals who are looking to transition this synthesis from bench-scale to larger, pilot, or manufacturing scales. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to troubleshoot and optimize this process effectively. This document is structured in a question-and-answer format to directly address common challenges encountered during scale-up.
Core Reaction Overview
The most prevalent and industrially viable route to this compound involves the acylation of piperazine with an activated derivative of isonicotinic acid, typically isonicotinoyl chloride. This reaction, while straightforward in principle, presents several challenges during scale-up related to stoichiometry control, byproduct formation, and product isolation.
Troubleshooting and FAQs
Issue 1: Low Yield and Purity After Initial Scale-Up
Question: We successfully synthesized this compound on a 10g scale with an 85% yield. However, upon scaling to 500g, our yield dropped to 50%, and the product is contaminated with a significant byproduct. What could be the cause?
Answer: This is a classic scale-up challenge. The drop in yield and purity is most likely due to two interconnected factors: inadequate temperature control and issues with reactant stoichiometry on a localized level.
-
Thermal Management: The acylation of piperazine is an exothermic reaction. On a small scale, the high surface-area-to-volume ratio of the flask allows for efficient heat dissipation to the surroundings. When you scale up, the volume increases cubically while the surface area only increases squarely. This leads to inefficient heat removal, causing a rise in the internal reaction temperature.[1] This temperature spike can accelerate side reactions.
-
Byproduct Formation - The Double Acylation Problem: The most common byproduct in this synthesis is the N,N'-bis(isonicotinoyl)piperazine. This occurs when a single piperazine molecule reacts with two molecules of the isonicotinoyl chloride. At elevated temperatures, the reaction rate increases, and if there are localized areas of high acyl chloride concentration during addition, the formation of this byproduct is favored.
Troubleshooting Steps:
-
Controlled Reagent Addition: Instead of adding the isonicotinoyl chloride all at once, use a syringe pump or a pressure-equalizing dropping funnel to add it slowly and sub-surface to a vigorously stirred solution of piperazine. This maintains a low, steady concentration of the acylating agent, minimizing the chance of double acylation.
-
Enhanced Cooling: Ensure your reactor is equipped with an efficient cooling system (e.g., a jacketed reactor with a chiller). Monitor the internal reaction temperature with a thermocouple, not just the bath temperature.[1] Aim to maintain the temperature at the optimized lab-scale condition (e.g., 0-5 °C) throughout the addition.
-
Stoichiometry and Base: While a slight excess of piperazine is often used on a small scale to ensure full consumption of the more expensive acylating agent, on a larger scale, this can complicate downstream purification. Consider using a 1:1 molar ratio and adding a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct. This prevents the formation of piperazine hydrochloride salts which have different solubility and reactivity profiles.
Issue 2: Product Isolation and Purification Challenges
Question: Our final product is an oil/gummy solid that is difficult to handle and purify by crystallization. How can we improve the physical form of the product and effectively remove unreacted piperazine?
Answer: This is a common issue, often related to residual solvent and the hygroscopic nature of both the product and piperazine. Unreacted piperazine, being a base, can also interfere with crystallization.
Troubleshooting Steps:
-
Work-up Optimization:
-
After the reaction is complete, perform an aqueous wash. If you used an excess of piperazine, a dilute acid wash (e.g., 1M HCl) can be used to extract the unreacted piperazine into the aqueous layer. Be cautious with the pH; your product is also a base and will be extracted if the pH is too low. A pH of 5-6 is often a good target.
-
Follow with a wash using a saturated sodium bicarbonate solution to remove any residual acid and then a brine wash to aid in the separation of the organic and aqueous layers.
-
-
Crystallization/Precipitation as a Salt: The free base of this compound can be challenging to crystallize. A highly effective method for both purification and obtaining a stable, crystalline solid is to form a salt.[2] The hydrochloride salt is a common choice.[3]
-
Protocol for HCl Salt Formation: After the aqueous work-up and drying of the organic layer (e.g., over MgSO₄ or Na₂SO₄), concentrate the solution. Redissolve the crude product in a suitable solvent like isopropanol (IPA) or acetone. Slowly add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol or ethereal HCl) until precipitation is complete. The resulting solid can then be collected by filtration, washed with a cold solvent, and dried.
-
-
Solvent Selection for Recrystallization: If you wish to crystallize the free base, a solvent screen is essential. Mixtures of solvents are often effective. For example, dissolving the crude product in a minimal amount of a good solvent (like methanol or dichloromethane) and then slowly adding a poor solvent (like hexanes or diethyl ether) until turbidity persists can induce crystallization.
Experimental Protocols
Lab-Scale Synthesis (10g)
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add piperazine (22.4 g, 0.26 mol, 2.5 eq) and dichloromethane (DCM, 200 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve isonicotinoyl chloride hydrochloride (18.5 g, 0.104 mol, 1.0 eq) in DCM (100 mL) and add it to the dropping funnel.
-
Add the isonicotinoyl chloride solution dropwise to the stirred piperazine solution over 1 hour, maintaining the internal temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Proceed with aqueous work-up as described in the purification section.
Scale-Up Synthesis (500g)
-
Charge a 20 L jacketed glass reactor equipped with an overhead stirrer, a thermocouple, and a reagent addition pump with a solution of piperazine (1.12 kg, 13.0 mol, 2.5 eq) in DCM (10 L).
-
Start the chiller and bring the internal temperature of the reactor to 0 °C.
-
In a separate vessel, carefully prepare a solution of isonicotinoyl chloride hydrochloride (925 g, 5.2 mol, 1.0 eq) in DCM (5 L).
-
Using the addition pump, add the isonicotinoyl chloride solution to the reactor sub-surface over 3-4 hours. Carefully monitor the addition rate to ensure the internal temperature does not exceed 5 °C.
-
After the addition is complete, maintain the temperature at 5 °C for 1 hour, then allow the mixture to slowly warm to room temperature and stir overnight.
-
Confirm reaction completion via in-process control (e.g., HPLC).
-
Proceed with a scaled-up aqueous work-up and salt formation for purification.
Data Presentation
| Parameter | Lab-Scale (10g) | Scale-Up (500g) | Rationale for Change |
| Isonicotinoyl Chloride | 1.0 eq | 1.0 eq | Stoichiometry remains constant. |
| Piperazine | 2.5 eq | 2.5 eq (or 1.1 eq with base) | Excess piperazine drives the reaction but complicates purification on a large scale. Using a base is a common alternative. |
| Solvent Volume | ~30 mL / g | ~30 mL / g | Concentration should be kept similar to avoid changes in reaction kinetics, though slight adjustments may be needed for slurry management.[1] |
| Addition Time | 1 hour | 3-4 hours | Slower addition is critical for managing the exotherm on a larger scale. |
| Temperature Control | Ice Bath | Jacketed Reactor with Chiller | Passive cooling is insufficient for large volumes; active and monitored cooling is required.[1] |
Visualization of Key Processes
Reaction Pathway and Side Reaction
Caption: A decision tree for troubleshooting common issues when scaling up the synthesis.
Safety Considerations for Scale-Up
Scaling up introduces significant safety challenges that must be addressed proactively.
-
Piperazine Handling: Piperazine is a corrosive solid and can cause skin and eye burns. [4][5]It is also a respiratory sensitizer. When handling large quantities, always use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and respiratory protection in a well-ventilated area or fume hood. [4][6]
-
Exotherm Control: As discussed, the primary hazard is a thermal runaway reaction. [1]A robust cooling system and controlled addition rate are your primary engineering controls. Have a quench plan in place (e.g., a pre-chilled solvent or a non-reactive acid) in case of an uncontrolled temperature rise.
-
Reagent Quality: Ensure that the reagents used for the scale-up are from the same or a similarly validated supplier as the lab-scale synthesis. Impurities in starting materials can have a much more significant impact on a larger scale. [1]
References
- Benchchem. (n.d.). Technical Support Center: Synthesis of 3-piperazin-1-yl-1H-pyridazin-6-one.
- Santa Cruz Biotechnology. (n.d.). Piperazine Safety Data Sheet.
- University of Illinois Division of Research Safety. (2019, September 18). Scale-up Reactions.
- Fisher Scientific. (2010, November 24). Piperazine Safety Data Sheet.
- Benchchem. (n.d.). A Technical Guide to the Synthesis of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone.
- Benchchem. (n.d.). Essential Safety and Logistical Information for Handling Piperazin-2-one-d6.
- Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
- Google Patents. (n.d.). Purification of piperazine.
- Advanced ChemBlocks. (n.d.). (Piperazin-1-yl)(pyridin-4-yl)methanone hydrochloride.
Sources
- 1. - Division of Research Safety | Illinois [drs.illinois.edu]
- 2. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 3. (Piperazin-1-yl)(pyridin-4-yl)methanone hydrochloride 95% | CAS: 163839-68-7 | AChemBlock [achemblock.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Bioassay Interference for Piperazin-1-yl(pyridin-4-yl)methanone
Welcome to the technical support center for researchers utilizing Piperazin-1-yl(pyridin-4-yl)methanone and related chemical scaffolds in bioassays. This guide is designed for drug discovery professionals and scientists to navigate the complexities of potential bioassay interference, ensuring the integrity and validity of your experimental results. Apparent bioactivity can often stem from compound-dependent assay artifacts rather than specific, on-target modulation.[1][2] This resource provides a structured approach to identifying and mitigating these common pitfalls.
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, shows activity in my primary screen. How do I know if it's a genuine hit?
A1: Initial hits from a primary screen require rigorous validation to rule out assay interference.[1][3] It is essential to perform orthogonal or secondary assays that employ different detection technologies or principles.[2][4] This helps confirm that the observed activity is target-specific and not an artifact of the primary assay format. A high-quality hit should demonstrate reproducible activity, a clear dose-response relationship, and confirmed target engagement in subsequent biophysical or cell-based assays.[4][5]
Q2: What are the most common reasons a compound like this might produce a false-positive result?
A2: False positives can arise from several common mechanisms of assay interference:[6][7]
-
Compound Aggregation: Many small molecules form colloidal aggregates at micromolar concentrations typically used in screening. These aggregates can non-specifically sequester and denature proteins, leading to apparent inhibition.[8][9]
-
Interference with Detection: The compound may intrinsically absorb light or fluoresce at the wavelengths used for assay readout, directly confounding the signal.[10][11][12]
-
Chemical Reactivity: Some chemical motifs can react non-specifically and covalently with proteins, leading to irreversible inhibition that is not therapeutically relevant.[6][13]
-
Redox Activity: Compounds capable of redox cycling can disrupt assay chemistry, particularly in assays measuring NAD(P)H or using redox-sensitive reporters like resazurin.[6]
Q3: My dose-response curve for this compound has an unusually steep Hill slope. What could this indicate?
A3: An abnormally steep Hill slope is a classic hallmark of compound aggregation.[8] This occurs because aggregation is a cooperative process that happens above a critical aggregation concentration (CAC).[8] Below the CAC, there is little to no activity, while above it, aggregate formation leads to a sharp, dramatic increase in signal change, mimicking a potent response.
Q4: I suspect my compound is interfering with my fluorescence-based assay. What is the first step to confirm this?
A4: The first step is to perform a direct interference check. Measure the fluorescence of your compound in the assay buffer at various concentrations, but without the biological target (e.g., enzyme, receptor).[2] This should be done using the same excitation and emission wavelengths as your primary assay. A significant signal from the compound alone indicates autofluorescence.[2][11] Conversely, if you add your compound to a solution already containing the fluorescent product of your assay and see a signal decrease, this points to fluorescence quenching.[10]
In-Depth Troubleshooting Guides
If initial FAQs suggest potential interference, the following guides provide detailed workflows to diagnose and mitigate the issue.
Guide 1: Investigating and Mitigating Compound Aggregation
Compound aggregation is a prevalent cause of non-specific activity in high-throughput screening (HTS).[8][14] Aggregates act as large, hydrophobic "sponges" that can adsorb and partially denature proteins, leading to inhibition.[8][9]
Workflow for Diagnosing Aggregation
Caption: Workflow for identifying aggregation-based interference.
Detailed Protocols
1. Detergent Counter-Screen:
-
Principle: Non-ionic detergents like Triton X-100 or Tween-20 disrupt the formation of colloidal aggregates.[8] A true inhibitor's activity should be insensitive to detergent, whereas an aggregator's activity will be significantly diminished or eliminated.[15]
-
Protocol:
-
Prepare two sets of assay buffers: one standard buffer and one supplemented with 0.01% (v/v) Triton X-100.
-
Run the dose-response experiment for this compound in parallel using both buffer conditions.
-
Include a known non-aggregating inhibitor as a control; its potency should not be significantly affected by the detergent.
-
Interpretation: A rightward shift of >10-fold in the IC50 value in the presence of detergent strongly suggests aggregation.[8]
-
2. Dynamic Light Scattering (DLS):
-
Principle: DLS is a biophysical technique that measures particle size distribution in a solution.[8] It can directly detect the formation of sub-micron aggregates.[16]
-
Protocol:
-
Prepare solutions of this compound in the assay buffer at concentrations spanning its apparent IC50.
-
Use a DLS instrument to measure particle size. Ensure the buffer is filtered to remove dust.
-
Interpretation: The appearance of particles in the 50-1000 nm range that is dependent on compound concentration is direct evidence of aggregation.[8][9]
-
| Method | Principle | Typical Concentration | Expected Result for Aggregator |
| Detergent Screen | Disrupts aggregate formation | 0.01% Triton X-100 | >10-fold loss in potency |
| DLS | Measures particle size | 1-50 µM | Particles of 50-1000 nm detected |
| Centrifugation | Pellets large aggregates | 1-50 µM | Loss of inhibitory activity in supernatant[8] |
| β-Lactamase Assay | Non-specific enzyme inhibition | 1-50 µM | Inhibition of β-lactamase activity[8] |
Guide 2: Diagnosing Interference with Assay Detection Systems
Compounds can directly interfere with the optical properties of an assay, a common issue in fluorescence- and absorbance-based readouts.[12][17]
Workflow for Diagnosing Optical Interference
Caption: Workflow for identifying optical interference.
Detailed Protocols
1. Autofluorescence / Intrinsic Color Check:
-
Principle: To determine if the test compound itself emits fluorescence or absorbs light at the assay wavelengths.[10][12]
-
Protocol:
-
Prepare serial dilutions of this compound in assay buffer in the appropriate microplate (e.g., black plate for fluorescence).
-
Include wells with buffer only (blank).
-
Read the plate on a plate reader using the exact same filter sets/wavelengths and gain settings as the primary assay.
-
Interpretation: A concentration-dependent increase in signal compared to the blank indicates autofluorescence (or colorimetric interference).[2] This signal must be subtracted from the primary assay data or the hit should be deprioritized.
-
2. Quenching / Absorbance Interference Check:
-
Principle: To determine if the test compound absorbs the excitation or emission light, leading to a false decrease in signal (quenching).[11]
-
Protocol:
-
First, run the biochemical reaction of your assay to completion in a set of wells to generate a stable signal from the fluorescent or colored product.
-
Add serial dilutions of this compound to these wells.
-
Read the plate immediately and compare the signal to control wells where only vehicle (e.g., DMSO) was added.
-
Interpretation: A concentration-dependent decrease in the signal indicates that the compound is quenching the fluorophore or absorbing light from the chromophore.[10]
-
| Interference Type | Test Principle | Observation |
| Autofluorescence | Compound + Buffer | Signal increases with compound concentration |
| Quenching | Compound + Fluorescent Product | Signal decreases with compound concentration |
| Light Scatter | Compound + Buffer (Nephelometry) | Signal increases with compound concentration |
Guide 3: Pan-Assay Interference Compounds (PAINS)
Some chemical substructures are known to be "frequent hitters" in HTS campaigns due to non-specific mechanisms like reactivity or redox activity. These are known as Pan-Assay Interference Compounds (PAINS).[6][18] While the piperazine-pyridine core is not a classic PAINS alert itself, it is crucial to be aware of this phenomenon.
-
Identification: The primary method for identifying PAINS is computational. Substructure filters can be applied to screening libraries to flag compounds containing known problematic motifs.[14][18]
-
Trustworthiness: It is important to note that PAINS filters are cautionary tools, not definitive judgments.[14][18] A compound containing a PAINS substructure is not automatically a false positive, but it warrants a higher degree of scrutiny and more rigorous validation with orthogonal assays.[18]
Final Recommendations
When faced with a potential artifact from this compound, a systematic, evidence-based approach is critical.
-
Acknowledge the Possibility: Be aware that assay interference is a common problem in drug discovery and not a reflection of poor experimental technique.[1]
-
Use Controls: Always include appropriate controls. For aggregation, use a non-aggregating control and test with detergent. For fluorescence, measure compound-only controls.[2][8]
-
Confirm with Orthogonal Assays: The most reliable way to validate a hit is to reproduce its activity in an assay with a different readout technology (e.g., confirm a fluorescence-based hit with an SPR or thermal shift assay).[19]
-
Document and Report: Thoroughly document all troubleshooting experiments. This information is invaluable for prioritizing compounds and preventing wasted resources on promiscuous or interfering molecules.[1]
By following these guidelines, researchers can confidently distinguish true, optimizable hits from misleading assay artifacts, ultimately improving the efficiency and success rate of their drug discovery programs.
References
-
Assay Interference by Aggregation. (2017). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
Baell, J. B., & Nissink, J. W. M. (2018). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 13(1), 36–44. [Link]
-
Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. [Link]
-
Alves, I. D. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Pharmacogenomics & Pharmacoproteomics, 6(2). [Link]
-
Grienke, U., et al. (2020). Pan-assay interference compounds – Knowledge and References. Taylor & Francis Online. [Link]
-
EFMC Best Practices in Medicinal Chemistry Working Group. (2021). Webinar (Part Seven: Integrated Hit Generation Strategies). YouTube. [Link]
-
Baell, J. B., & Nissink, J. W. M. (2018). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017-Utility and Limitations. PubMed. [Link]
-
de Souza, P. C. T., et al. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery. [Link]
-
Kirchmair, J., et al. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry. [Link]
-
Randle, D. H., et al. (2011). Label-Free Detection of Compound Aggregation Using Corning® Epic® Technology. Corning. [Link]
-
Assay Interference by Chemical Reactivity. (2015). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
Thorne, N., et al. (2012). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. SLAS Discovery. [Link]
-
Vipergen. (n.d.). Hit Identification. [Link]
-
Issad, T. (2016). Fluorescence readouts in HTS: No gain without pain?. ResearchGate. [Link]
-
DrOmics Labs. (2023). Hit Identification: A Crucial Step in Drug Discovery. [Link]
-
Cunningham, B. T., et al. (2011). A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. SLAS Discovery. [Link]
-
Evotec. (2024). How To Optimize Your Hit Identification Strategy. [Link]
-
NMX Research and Solutions. (2021). Flagging Problematic Compounds in Drug Discovery. [Link]
-
Interference with Fluorescence and Absorbance. (2015). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
National Institutes of Health. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. [Link]
-
Sussex Drug Discovery Centre. (2018). Want to disrupt a protein:peptide interaction using HTS? 5 steps to successful FP assay development. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. How To Optimize Your Hit Identification Strategy - Evotec [evotec.com]
- 5. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 6. longdom.org [longdom.org]
- 7. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017-Utility and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. drughunter.com [drughunter.com]
- 16. A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Chromatographic Purification of Piperazin-1-yl(pyridin-4-yl)methanone
Welcome to the technical support center for the chromatographic purification of Piperazin-1-yl(pyridin-4-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying this polar, basic compound. Here, we move beyond simple protocols to explain the "why" behind the methods, ensuring you can troubleshoot effectively and optimize your separations.
Introduction: The Challenge of this compound Purification
This compound presents a unique set of purification challenges due to its chemical nature. The presence of two basic nitrogen atoms—one in the piperazine ring and another in the pyridine ring—leads to strong interactions with standard silica gel stationary phases. This can result in a host of chromatographic issues, including poor peak shape, low recovery, and co-elution with impurities. This guide will provide a systematic approach to overcoming these obstacles.
Troubleshooting Common Issues
This section addresses specific problems you may encounter during the purification of this compound and provides actionable solutions.
Issue 1: Significant Peak Tailing in HPLC and Flash Chromatography
Question: Why are the chromatographic peaks for my this compound broad and tailing?
Answer: Peak tailing is a frequent issue when purifying basic compounds like yours.[1] The primary cause is the strong interaction between the basic nitrogen atoms in your molecule and the acidic residual silanol groups on the surface of silica-based stationary phases.[1] This leads to non-ideal chromatographic behavior and broad peaks.[1] Other contributing factors can include column overload, where too much sample is injected, and a mismatch between the solvent your sample is dissolved in and the mobile phase.[1]
Solutions:
-
Mobile Phase Modification:
-
Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA) at a concentration of 0.1-1%, into your mobile phase can significantly improve peak shape.[2] The TEA will preferentially interact with the active silanol sites, effectively masking them from your compound.[1]
-
Adjust pH: Lowering the mobile phase pH to around 2.5-3.0 with an additive like formic acid or trifluoroacetic acid can protonate the silanol groups, minimizing their interaction with your basic analyte.[1] However, be mindful that your compound will also be protonated, which may alter its retention characteristics.
-
-
Stationary Phase Selection:
-
End-Capped Columns: Use a highly end-capped C18 column for reversed-phase HPLC. End-capping minimizes the number of accessible free silanol groups.
-
Alternative Stationary Phases: Consider using neutral or basic alumina for flash chromatography, as these are less acidic than silica gel.[2][3] For HPLC, phenyl or cyano-based columns can offer different selectivity and improved peak shape.
-
Experimental Protocol: Mitigating Peak Tailing with Triethylamine in Flash Chromatography
-
Solvent System Selection: Begin by identifying a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point for moderately polar compounds is a mixture of ethyl acetate and hexanes.[3]
-
TLC with Additive: Prepare a developing chamber with your chosen solvent system and add 0.5-1% triethylamine.
-
Analysis: Run a TLC of your crude material in this modified solvent system. Observe if the spot corresponding to your product is less streaked and has a more defined shape.
-
Column Preparation: Pack a silica gel column with the mobile phase containing triethylamine.
-
Purification: Load your sample and run the column using the optimized mobile phase.
Issue 2: Poor Separation from Polar Impurities
Question: My target compound is co-eluting with highly polar impurities. How can I improve the resolution?
Answer: Co-elution is a common problem when dealing with polar compounds. The solution often lies in altering the selectivity of your chromatographic system.
Solutions:
-
Gradient Elution: Instead of an isocratic elution (constant mobile phase composition), employ a gradient. Start with a less polar mobile phase and gradually increase the polarity. This will help to better separate compounds with different polarities.[4][5]
-
Alternative Chromatographic Modes:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for retaining and separating very polar compounds that are poorly retained in reversed-phase chromatography.[6][7] It uses a polar stationary phase (like bare silica or an amine-bonded phase) with a mobile phase rich in an organic solvent, typically acetonitrile, with a small amount of aqueous buffer.[7][8]
-
Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange properties.[9][10][11] This dual retention mechanism can provide unique selectivity for polar and ionizable compounds like this compound.[9][10][12]
-
Data Presentation: Comparison of Chromatographic Modes
| Chromatographic Mode | Stationary Phase | Mobile Phase | Best For |
| Normal Phase | Silica Gel, Alumina | Non-polar (e.g., Hexane/Ethyl Acetate) | Less polar to moderately polar compounds |
| Reversed Phase | C18, C8, Phenyl | Polar (e.g., Acetonitrile/Water, Methanol/Water) | Non-polar to moderately polar compounds |
| HILIC | Bare Silica, Amine, Diol | High organic with a small amount of aqueous buffer | Highly polar and hydrophilic compounds[6][8][13] |
| Mixed-Mode | C18 with ion-exchange groups | Aqueous/Organic with buffers | Polar, non-polar, and ionizable compounds[10][12] |
Visualization: Workflow for Improving Resolution
Caption: A logical workflow for systematically improving chromatographic resolution.
Issue 3: Low Recovery of the Product
Question: I am losing a significant amount of my compound during purification. What are the likely causes and solutions?
Answer: Low recovery can be attributed to several factors, including irreversible adsorption to the stationary phase or degradation of the compound on the acidic silica gel.[1]
Solutions:
-
Passivation of Silica Gel: Before loading your sample, flush the silica gel column with the mobile phase containing a small amount of triethylamine. This will "deactivate" the acidic silanol sites, reducing the chances of your compound irreversibly binding.[4]
-
Use of an Alternative Stationary Phase: As mentioned before, neutral or basic alumina can be a good alternative to silica gel for acid-sensitive or highly basic compounds.[3]
-
Dry Loading: If your compound has poor solubility in the mobile phase, it can precipitate at the top of the column. To avoid this, consider dry loading. Dissolve your crude product in a suitable solvent (e.g., dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully loaded onto the top of your column.
-
2D TLC to Check for Stability: To determine if your compound is degrading on the silica plate, you can perform a 2D TLC.[14]
-
Spot your sample in the bottom-left corner of a square TLC plate.
-
Develop the plate in a suitable solvent system.
-
Remove the plate, dry it completely, and rotate it 90 degrees counter-clockwise.
-
Develop the plate again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it is degrading, you will see additional spots below the diagonal.[14]
-
Visualization: High-Level Troubleshooting Workflow
Caption: A high-level workflow for troubleshooting common chromatography issues.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for flash chromatography of this compound?
A: Given the polar nature of the compound, a good starting point would be a mixture of a moderately polar solvent and a more polar one. For normal phase chromatography, consider starting with 100% ethyl acetate and gradually adding methanol. A 5% methanol in dichloromethane or ethyl acetate is also a reasonable starting point.[3] Always perform TLC first to determine an appropriate solvent system that gives your target compound an Rf value of approximately 0.2 to 0.35.[3]
Q2: How does the pH of the mobile phase in reversed-phase HPLC affect the retention of this compound?
A: The mobile phase pH is a critical parameter. The pyridine moiety has a pKa of around 5-6.[1]
-
At low pH (e.g., < 3): The pyridine nitrogen will be protonated, making the molecule more polar and thus less retained on a C18 column. The piperazine nitrogen will also be protonated.
-
At mid-range pH (around the pKa): You may see poor peak shape due to the compound existing in both protonated and neutral forms. This pH range should generally be avoided with standard silica columns.[1]
-
At high pH (e.g., > 8): The compound will be in its neutral, more hydrophobic form, leading to stronger retention on a C18 column. However, this requires a pH-stable column (e.g., a hybrid or polymer-based column) as traditional silica-based columns will dissolve at high pH.
Q3: Can I use a C18 column for purifying such a polar compound?
A: While standard C18 columns are designed for non-polar compounds, they can be used for polar compounds under certain conditions. For a compound like this compound, you may experience poor retention.[15] To increase retention, you can use a highly aqueous mobile phase with a C18 column designed for aqueous stability. Alternatively, as discussed, HILIC or mixed-mode chromatography are often better choices for highly polar compounds.[1][6]
Q4: My compound is a hydrochloride salt. How does this affect purification?
A: If your compound is a hydrochloride salt, it will be highly polar. When you inject this onto a column, the chloride counter-ion can exchange with other anions in the mobile phase, leading to broad or split peaks.[1] If possible, it's best to ensure the mobile phase contains the same counter-ion as your sample.[1] Alternatively, you can often improve peak shape by adding a significant amount of salt (e.g., ammonium acetate) to the mobile phase in HILIC mode.
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Validation & Comparative
A Comparative Guide to Piperazin-1-yl(pyridin-4-yl)methanone and Other Piperazine Derivatives for Drug Discovery
Introduction: The Enduring Significance of the Piperazine Scaffold
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry.[1] Its prevalence in a vast array of clinically successful drugs stems from its unique physicochemical properties. The two nitrogen atoms provide opportunities for substitution, allowing for the fine-tuning of properties such as solubility, basicity, and receptor interaction.[2][3] This structural versatility has led to the development of piperazine-containing drugs across a wide range of therapeutic areas, including antipsychotics, antidepressants, anti-cancer agents, and antivirals.[1] This guide provides a comparative analysis of Piperazin-1-yl(pyridin-4-yl)methanone, a compound of interest for further pharmacological exploration, against two well-established piperazine derivatives: Varenicline and Fluphenazine. We will delve into their mechanisms of action, present relevant experimental data for the established drugs, and provide detailed protocols for the comparative evaluation of this compound.
Compound Profiles
Focus Compound: this compound
This compound, also known as 1-isonicotinoylpiperazine, is a piperazine derivative featuring a pyridine-4-carbonyl group attached to one of the piperazine nitrogens. While extensive public data on its specific biological activity is limited, its structural motifs are present in compounds with known pharmacological effects. For instance, derivatives of phenyl(piperazin-1-yl)methanone have been identified as inhibitors of monoacylglycerol lipase (MAGL), an enzyme implicated in various neurological and inflammatory disorders.[4][5] Furthermore, pyridinylpiperazine structures are found in compounds targeting a range of receptors and enzymes.[6][7] This suggests that this compound holds potential for diverse biological activities, warranting further investigation.
Physicochemical Properties of this compound:
| Property | Value |
| Molecular Formula | C10H13N3O |
| Molecular Weight | 191.23 g/mol |
Comparative Compound 1: Varenicline
Varenicline is a well-known piperazine derivative approved for smoking cessation.[8] Its mechanism of action involves a dual role as a partial agonist and antagonist at the α4β2 nicotinic acetylcholine receptor (nAChR).[8][9] As a partial agonist, it provides a moderate level of stimulation to the receptor, which helps to alleviate withdrawal symptoms and cravings.[9][10] Concurrently, as an antagonist, it blocks nicotine from binding to the receptor, thereby reducing the rewarding effects of smoking.[9]
Comparative Compound 2: Fluphenazine
Fluphenazine is a typical antipsychotic medication belonging to the phenothiazine class, which incorporates a piperazine moiety.[6][11] Its primary mechanism of action is the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[12][13] By blocking these receptors, fluphenazine helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[12] It also exhibits affinity for other receptors, including serotonergic, histaminergic, and adrenergic receptors, which contributes to its overall pharmacological profile and side effects.[12]
Comparative Analysis of Mechanisms of Action
The diverse biological activities of piperazine derivatives are a direct result of the varied functional groups that can be attached to the core ring, leading to interactions with a wide range of biological targets.
Figure 1: Comparative Mechanisms of Action. This diagram illustrates the distinct primary mechanisms of Varenicline and Fluphenazine, and the potential, yet unconfirmed, target classes for this compound based on its structural features.
Supporting Experimental Data
The following table summarizes key in vitro pharmacological data for Varenicline and Fluphenazine, providing a benchmark for the evaluation of this compound.
| Compound | Target | Assay Type | IC50 / Ki | Reference |
| Varenicline | α4β2 nAChR | Radioligand Binding | Ki = 0.15 nM | [14] |
| Fluphenazine | Dopamine D2 Receptor | Radioligand Binding | Ki = 0.4 nM | [6] |
| This compound | To be determined | - | - | - |
Experimental Protocols for Comparative Evaluation
To ascertain the pharmacological profile of this compound and enable a direct comparison with established piperazine derivatives, a series of in vitro assays are recommended. The following protocols are provided as a guide for these investigations.
General Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the effect of the compound on cell viability and provides a measure of its general cytotoxicity.
Figure 2: Workflow for the MTT Cytotoxicity Assay. This diagram outlines the key steps involved in assessing the cytotoxicity of a compound using the MTT assay.
Protocol:
-
Cell Seeding: Plate a suitable cancer or non-cancer cell line in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and the comparator compounds in cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Receptor Binding Assays
Given the prevalence of piperazine derivatives as receptor ligands, it is crucial to screen this compound against a panel of relevant G-protein coupled receptors (GPCRs), particularly those involved in neurotransmission.
a) Dopamine D2 Receptor Binding Assay (Radioligand Competition)
Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand from the dopamine D2 receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes (10-20 µg of protein), a fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation cocktail to the wells and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the test compound and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
b) Serotonin 5-HT2A Receptor Binding Assay (Radioligand Competition)
Principle: Similar to the dopamine D2 receptor assay, this assay assesses the affinity of the test compound for the serotonin 5-HT2A receptor.
Protocol:
-
Membrane Preparation: Use cell membranes from a cell line expressing the human 5-HT2A receptor.
-
Assay Buffer: A suitable buffer would be 50 mM Tris-HCl, pH 7.4.
-
Reaction Mixture: Combine the cell membranes, a fixed concentration of a radioligand such as [3H]-Ketanserin, and varying concentrations of the test compound.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Termination, Filtration, and Washing: Follow the same procedure as for the dopamine D2 receptor assay.
-
Scintillation Counting and Data Analysis: Determine the IC50 and Ki values as described above.
Kinase Inhibition Assay
The presence of the pyridine and piperazine moieties in this compound suggests potential activity as a kinase inhibitor. A general kinase inhibition assay can be performed to screen for this activity.
Figure 3: General Workflow for a Kinase Inhibition Assay. This flowchart depicts the typical steps in an in vitro kinase assay to determine the inhibitory potential of a compound.
Protocol (Example using a Luminescence-based Assay):
-
Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate peptide, ATP, and the test compound in kinase assay buffer.
-
Assay Plate Setup: In a 384-well plate, add the test compound at various concentrations.
-
Kinase Reaction: Add the kinase and substrate to the wells. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent that measures the amount of ADP produced (which is proportional to kinase activity). This is often a luminescence-based reagent.
-
Signal Measurement: Read the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC50 value.
Conclusion: A Roadmap for Future Research
This compound represents a promising, yet underexplored, scaffold for drug discovery. Its structural similarity to known bioactive molecules suggests a high probability of interesting pharmacological activity. This guide provides a framework for the systematic evaluation of this compound, outlining key comparative compounds and detailed experimental protocols. By conducting the described assays, researchers can elucidate the biological targets of this compound, determine its potency and selectivity, and ultimately assess its potential as a lead compound for the development of novel therapeutics. The data generated from these studies will be crucial in building a comprehensive understanding of the structure-activity relationships of pyridinyl-piperazine methanones and will guide the rational design of future generations of piperazine-based drugs.
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Comparative Guide to the Structure-Activity Relationship of Piperazin-1-yl(pyridin-4-yl)methanone Analogs
The piperazin-1-yl(pyridin-4-yl)methanone core is a versatile scaffold in medicinal chemistry, frequently employed in the design of ligands for a variety of biological targets. Its structural features—a central piperazine ring, a carbonyl linker, and a pyridine moiety—offer multiple points for chemical modification, allowing for the fine-tuning of pharmacological properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on this scaffold, with a focus on their development as Histamine H4 Receptor (H4R) antagonists and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. We will delve into the rationale behind specific structural modifications and their impact on potency and selectivity, supported by experimental data.
The Versatile Core: this compound
The piperazine ring is a common motif in drug discovery, known for its favorable pharmacokinetic properties.[1][2][3] The two nitrogen atoms of the piperazine ring provide opportunities for introducing diverse substituents, influencing the molecule's interaction with its biological target. The pyridin-4-yl group, connected via a methanone (ketone) linker, also plays a crucial role in defining the pharmacological profile of these analogs.
I. Analogs as Histamine H4 Receptor (H4R) Antagonists
The histamine H4 receptor is a key player in inflammatory responses, making it an attractive target for the treatment of conditions like atopic dermatitis and allergic asthma.[4][5] Several potent and selective H4R antagonists have been developed based on the this compound scaffold.
Core SAR Insights for H4R Antagonism
The general pharmacophore for H4R antagonists based on this scaffold involves a basic amine (often the piperazine nitrogen), a central aromatic or heteroaromatic core, and a substituted aromatic or heterocyclic group. The this compound unit often serves as a key part of this central core, with modifications on the second nitrogen of the piperazine ring being critical for activity.
A notable example is the development of quinazoline-based H4R inverse agonists, where a 4-(4-methylpiperazin-1-yl)quinazoline core is a recurring feature.[6] While not a direct analog of this compound, the underlying principle of a substituted piperazine connected to a heteroaromatic system is consistent. For instance, the compound 2-(6-chloro-2-(4-methylpiperazin-1-yl)quinazoline-4-amino)-N-phenylethanesulfonamide demonstrates potent H4R affinity (pKi = 8.31) and in vivo anti-inflammatory activity.[6]
Another study identified cis-4-(Piperazin-1-yl)-5,6,7a,8,9,10,11,11a-octahydrobenzofuro[2,3-h]quinazolin-2-amine as a potent H4R antagonist with a Ki of 5.8 nM for the human receptor.[7] This compound also showed efficacy in animal models of inflammatory pain.[7]
Comparative Analysis of H4R Antagonist Analogs
| Compound/Analog Class | Key Structural Features | H4R Affinity (Ki or pKi) | Key Findings & Rationale | Reference |
| Quinazoline Sulfonamides | 4-(4-methylpiperazin-1-yl)quinazoline core with a sulfonamide substituent. | pKi = 8.31 | The sulfonamide moiety is believed to probe a distinct binding pocket in the H4R. Optimization of the sulfonamide substituent led to high affinity. | [6] |
| Octahydrobenzofuroquinazolinamines | A cis-fused octahydrobenzofuro[2,3-h]quinazoline core with a piperazin-1-yl substituent. | Ki = 5.8 nM (human) | The rigid, fused ring system likely provides an optimal conformation for binding to the H4R. | [7] |
| Pyrido[2,3-e]tetrazolo[1,5-a]pyrazine Analogs | A novel chemotype discovered through virtual screening and homology model-guided optimization. | Not specified, but described as potent and highly selective. | This class of compounds demonstrates strong anti-itching and anti-inflammatory activity in animal models. | [4] |
II. Analogs as VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a crucial tyrosine kinase involved in angiogenesis, the formation of new blood vessels.[8] Inhibiting VEGFR-2 is a key strategy in cancer therapy to cut off the blood supply to tumors. The this compound scaffold has been incorporated into various VEGFR-2 inhibitors.
Core SAR Insights for VEGFR-2 Inhibition
In the context of VEGFR-2 inhibitors, the piperazine-pyridine moiety often serves as a "hinge-binding" fragment, interacting with the hinge region of the kinase domain. A common structural motif is a urea or N-acylhydrazone group, which can form critical hydrogen bonds with the DFG (Asp-Phe-Gly) motif in the VEGFR-2 active site.[9][10]
For example, a series of biphenyl-aryl ureas were developed as potent VEGFR-2 inhibitors.[10] In these compounds, a pyridine or a substituted pyridine was introduced as a novel hinge-binding fragment. SAR studies revealed that incorporating a 3-trifluoromethyl and a methylamine carbonyl group on the terminal pyridine could enhance VEGFR-2 inhibitory activity.[10]
Comparative Analysis of VEGFR-2 Inhibitor Analogs
| Compound/Analog Class | Key Structural Features | VEGFR-2 IC50 | Key Findings & Rationale | Reference |
| Biphenyl-Aryl Ureas | Biphenyl core with a urea linker and a terminal pyridine or substituted pyridine as a hinge-binding fragment. | 0.14 nM - 0.36 nM | The urea moiety forms crucial hydrogen bonds with the DFG residues of VEGFR-2. Substitutions on the terminal pyridine significantly impact potency. | [10] |
| N-Phenyl-N'-{4-(4-quinolyloxy)phenyl}ureas | A quinoline ring system connected to a phenylurea moiety. | 0.90 nM | This class of compounds demonstrates high potency and selectivity for VEGFR-2 over other kinases. | [11] |
| N-acylhydrazone Scaffold | N-acylhydrazone (NAH) scaffold designed to interact with the VEGFR-2 active site. | Not specified, but demonstrated effective inhibition of neovascularization. | Molecular docking studies validated the design of these compounds as VEGFR-2 inhibitors. | [8] |
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of these analogs typically involves a coupling reaction between a substituted piperazine and an activated carboxylic acid derivative of pyridine, such as an acid chloride or an ester.
Step-by-step example:
-
Activation of Pyridine-4-carboxylic acid: Pyridine-4-carboxylic acid is converted to its acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane, DCM).
-
Amide Coupling: The resulting pyridine-4-carbonyl chloride is then reacted with a desired mono-substituted piperazine in the presence of a base (e.g., triethylamine, TEA) to neutralize the HCl byproduct. The reaction is typically carried out at room temperature or with gentle heating.
-
Purification: The crude product is purified using standard techniques such as column chromatography on silica gel to yield the final this compound analog.
Visualizing the SAR Landscape
Logical Relationship of SAR in VEGFR-2 Inhibitors
Caption: Key structural modifications leading to potent VEGFR-2 inhibition.
Experimental Workflow for Analog Synthesis and Screening
Caption: General workflow for the synthesis and evaluation of new analogs.
Conclusion
The this compound scaffold is a privileged structure in modern drug discovery, serving as a versatile template for the development of potent and selective ligands against a range of important biological targets. The comparative analysis of its analogs as H4R antagonists and VEGFR-2 inhibitors highlights the critical role of systematic structural modifications in optimizing pharmacological activity. Future research in this area will likely continue to leverage this scaffold to explore new therapeutic opportunities and to refine the properties of existing drug candidates.
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A Comparative Efficacy Analysis of Piperazin-1-yl(pyridin-4-yl)methanone Based Compounds: A Guide for Researchers
The piperazine ring is a quintessential privileged scaffold in medicinal chemistry, prized for its versatile structure and its presence in a multitude of clinically approved drugs.[1][2] Its unique physicochemical properties, including aqueous solubility and the ability to be readily modified, make it an attractive starting point for the development of novel therapeutics.[3][4] This guide provides an in-depth comparative analysis of the efficacy of compounds based on the "Piperazin-1-yl(pyridin-4-yl)methanone" core structure, targeting a range of biological entities implicated in various disease states. We will delve into the experimental data, structure-activity relationships (SAR), and the underlying methodologies used to evaluate these promising compounds.
Reversible Inhibition of Monoacylglycerol Lipase (MAGL)
Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, primarily responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG).[5][6] Its inhibition is a compelling therapeutic strategy for a variety of disorders, including neurodegenerative diseases, cancer, and chronic pain.[5] A recent study identified a novel series of phenyl(piperazin-1-yl)methanone derivatives as reversible MAGL inhibitors through a computationally driven discovery process.[3][5][6][7]
Comparative Efficacy of Phenyl(piperazin-1-yl)methanone Derivatives as MAGL Inhibitors
The following table summarizes the in vitro inhibitory potency of a selection of these compounds against human MAGL. The data clearly illustrates the structure-activity relationship, where modifications to the phenyl ring and the piperazine moiety significantly impact the inhibitory activity.
| Compound ID | Structure | MAGL IC50 (µM)[8] |
| 1 | Phenyl(piperazin-1-yl)methanone | 23.3 ± 4.3 |
| 4 | (4-(7-hydroxynaphthalen-1-yl)piperazin-1-yl)(phenyl)methanone | 6.1 ± 0.6 |
| 5 | (4-(naphthalen-2-yl)piperazin-1-yl)(phenyl)methanone | 31.9 ± 1.7 |
| CAY10499 (Reference) | Covalent MAGL Inhibitor | 0.146 ± 0.010 |
Table 1: Comparative in vitro efficacy of phenyl(piperazin-1-yl)methanone derivatives against MAGL. Data sourced from Poli et al. (2019).[8]
The optimization from the initial hit (compound 1 ) to the more potent derivative (compound 4 ) highlights the importance of the 7-hydroxynaphthalen-1-yl moiety in enhancing the binding affinity to the MAGL active site.[6] The roughly five-fold increase in potency of compound 4 over compound 5 underscores the preference for a specific binding orientation within the enzyme's active site.[6]
Experimental Protocol: In Vitro MAGL Inhibition Assay
The determination of MAGL inhibitory activity is crucial for the evaluation of these compounds. A common and reliable method is the fluorogenic substrate assay.
Principle: This assay utilizes a fluorogenic substrate that is cleaved by MAGL, releasing a fluorescent product. The rate of fluorescence increase is proportional to the enzyme's activity. The presence of an inhibitor will decrease the rate of fluorescence generation.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Assay Buffer: Typically a buffered solution at physiological pH (e.g., 50 mM Tris-HCl, pH 7.4).
-
Enzyme Solution: Purified human MAGL enzyme diluted in assay buffer to a final concentration that yields a linear reaction rate.
-
Substrate Solution: A fluorogenic MAGL substrate (e.g., 4-methylumbelliferyl acetate) dissolved in a suitable solvent like DMSO.
-
Test Compounds: Dissolved in DMSO to create a stock solution, followed by serial dilutions.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of the test compound or vehicle (DMSO) to the wells.
-
Add 48 µL of the enzyme solution to each well and pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 50 µL of the substrate solution to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 465 nm emission for 4-methylumbelliferone) over a set time period (e.g., 30 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve).
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Calculate the IC50 value by fitting the dose-response curve using a suitable nonlinear regression model.
-
MAGL Inhibition and Downstream Signaling
The therapeutic effects of MAGL inhibitors are primarily mediated by the enhancement of endocannabinoid signaling.
Figure 1: Signaling pathway of MAGL inhibition.
Potent Inhibition of Urease
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbamate.[9] In humans, urease produced by bacteria like Helicobacter pylori is a key virulence factor in the pathogenesis of gastritis, peptic ulcers, and even gastric cancer.[9][10] Therefore, the inhibition of urease is a validated strategy for the treatment of these conditions. A series of pyridylpiperazine hybrid derivatives have been synthesized and evaluated for their urease inhibitory activity.[9][10][11]
Comparative Efficacy of Pyridylpiperazine Derivatives as Urease Inhibitors
The following table presents the urease inhibitory activity of a selection of these compounds, demonstrating a wide range of potencies based on the substitutions on the arylacetamide moiety.
| Compound ID | R-group on N-arylacetamide | Urease IC50 (µM)[9] |
| 5b | 2-chlorophenyl | 2.13 ± 0.82 |
| 5c | 3-chlorophenyl | 2.0 ± 0.73 |
| 7e | 3-bromophenyl | 2.24 ± 1.63 |
| Thiourea (Standard) | - | 23.2 ± 11.0 |
Table 2: Comparative in vitro efficacy of pyridylpiperazine derivatives against Jack Bean Urease. Data sourced from Faiz et al. (2024).[9]
The data reveals that compounds with halogen substitutions on the phenyl ring, such as chlorine and bromine, exhibit potent urease inhibition, with IC50 values significantly lower than the standard inhibitor, thiourea.[9] Specifically, compounds 5b , 5c , and 7e are more than 10-fold more potent than thiourea.[9]
Experimental Protocol: In Vitro Urease Inhibition Assay (Indophenol Method)
A widely used method for determining urease activity is the indophenol method, which quantifies the amount of ammonia produced.
Principle: Urease hydrolyzes urea to produce ammonia. The ammonia then reacts with a phenol-hypochlorite solution in the presence of a catalyst (sodium nitroprusside) to form a blue-colored indophenol complex. The absorbance of this complex is measured spectrophotometrically and is directly proportional to the amount of ammonia produced.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Enzyme Solution: Jack Bean Urease solution in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Substrate Solution: Urea solution in the same buffer.
-
Test Compounds: Dissolved in a suitable solvent (e.g., DMSO).
-
Phenol Reagent: A solution of phenol and sodium nitroprusside.
-
Alkali Reagent: A solution of sodium hydroxide and sodium hypochlorite.
-
-
Assay Procedure (96-well plate format):
-
Add 5 µL of the test compound solution to the wells.
-
Add 25 µL of the urease enzyme solution and incubate for a specific duration (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding 55 µL of the urea substrate solution and incubate for another period (e.g., 10 minutes) at 37°C.
-
Add 45 µL of the phenol reagent and 70 µL of the alkali reagent to each well.
-
Incubate the plate for 50 minutes at 37°C to allow for color development.
-
Measure the absorbance at a wavelength of 630 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of urease inhibition for each compound concentration compared to the control (without inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Urease Inhibition Experimental Workflow
Figure 2: Experimental workflow for the in vitro urease inhibition assay.
Targeting the mTOR Signaling Pathway in Cancer
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival.[12] Dysregulation of the mTOR signaling pathway is a common feature in many cancers, making it a prime target for anticancer drug development.[12] The piperazine scaffold is a key feature in several known mTOR inhibitors.[2][13] One highly potent and selective mTOR inhibitor, Torin1, features a related core structure and demonstrates the potential of this chemical space for developing novel anticancer agents.[12]
Structure-Activity Relationship (SAR) of Piperazine-based mTOR Inhibitors
Key findings from the QSAR study suggest that the following molecular descriptors are significantly correlated with the biological inhibitory activity of piperazine derivatives against mTORC1:
-
Electronic Properties: The energy of the lowest unoccupied molecular orbital (ELUMO) and the electrophilicity index.[13]
-
Steric and Physicochemical Properties: Molar refractivity, aqueous solubility, topological polar surface area, and refractive index.[13]
These findings indicate that a careful balance of electronic and physicochemical properties is crucial for designing effective piperazine-based mTOR inhibitors. For instance, optimizing the polar surface area can influence cell permeability and pharmacokinetic properties.[13]
A notable example of a potent mTOR inhibitor with a related scaffold is Torin1.
| Compound | Structure | Cellular mTOR IC50 (nM)[12] |
| Torin1 | 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][5]naphthyridin-2(1H)-one | 2 (mTORC1), 10 (mTORC2) |
Table 3: Cellular potency of Torin1, a potent mTOR inhibitor. Data sourced from Liu et al. (2012).[12]
The development of Torin1, which exhibits picomolar enzymatic and low nanomolar cellular mTOR inhibitory activity, underscores the potential of piperazine-containing scaffolds in targeting this critical cancer pathway.[12]
Experimental Protocol: In Vitro mTOR Kinase Assay
An in vitro kinase assay is essential for determining the direct inhibitory effect of compounds on mTOR.
Principle: This assay measures the phosphotransferase activity of mTOR by quantifying the phosphorylation of a specific substrate. The amount of phosphorylation is detected using a phospho-specific antibody.
Step-by-Step Protocol:
-
Immunoprecipitation of mTORC1:
-
Lyse cells expressing tagged mTOR or a component of the mTORC1 complex (e.g., Raptor).
-
Incubate the cell lysate with an antibody specific to the tag (e.g., anti-FLAG or anti-HA) to immunoprecipitate the mTORC1 complex.
-
-
Kinase Reaction:
-
Wash the immunoprecipitated mTORC1 complex to remove contaminants.
-
Resuspend the complex in a kinase assay buffer.
-
Add the test compound at various concentrations.
-
Add a purified mTOR substrate (e.g., recombinant 4E-BP1) and ATP to initiate the kinase reaction.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
-
Detection of Phosphorylation:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (Western blotting).
-
Probe the membrane with a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-4E-BP1).
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
-
Data Analysis:
-
Quantify the band intensity of the phosphorylated substrate.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
The PI3K/Akt/mTOR Signaling Pathway
Figure 3: Simplified PI3K/Akt/mTOR signaling pathway.
Conclusion
The "this compound" scaffold has proven to be a remarkably versatile and fruitful starting point for the development of potent and selective inhibitors against a range of therapeutically relevant targets. The comparative efficacy data presented in this guide for MAGL and urease inhibitors clearly demonstrate the potential for fine-tuning the biological activity through targeted chemical modifications. While further research is needed to fully explore the potential of this scaffold for mTOR inhibition, the existing data provides a strong rationale for its continued investigation in anticancer drug discovery. The detailed experimental protocols provided herein offer a practical framework for researchers to evaluate the efficacy of their own novel compounds based on this privileged chemical structure.
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Poli, G., Lapillo, M., Jha, V., Mouawad, N., Caligiuri, I., Macchia, M., ... & Granchi, C. (2019). Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 589-596. [Link]
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Poli, G., Lapillo, M., Jha, V., Mouawad, N., Caligiuri, I., Macchia, M., ... & Granchi, C. (2019). Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. ResearchGate. [Link]
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Poli, G., Lapillo, M., Jha, V., Mouawad, N., Caligiuri, I., Macchia, M., ... & Granchi, C. (2019). Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. PubMed. [Link]
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Poli, G., Lapillo, M., Jha, V., Mouawad, N., Caligiuri, I., Macchia, M., ... & Granchi, C. (2019). Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Taylor & Francis Online. [Link]
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Poli, G., Lapillo, M., Jha, V., Mouawad, N., Caligiuri, I., Macchia, M., ... & Granchi, C. (2019). Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. ARPI. [Link]
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Granchi, C., Rizzolio, F., Caligiuri, I., Barsacchi, D., Tuccinardi, T., Martinelli, A., ... & Minutolo, F. (2022). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. ACS Medicinal Chemistry Letters, 13(6), 968-975. [Link]
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Faiz, S., Khan, I., Hassan, M., Aslam, H., Khan, A. U., Wadood, A., ... & Khan, A. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1369974. [Link]
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Faiz, S., Khan, I., Hassan, M., Aslam, H., Khan, A. U., Wadood, A., ... & Khan, A. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. ResearchGate. [Link]
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El-Fattah, M. A. A., & El-Hendawy, M. M. (2024). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. Molecules, 29(5), 1084. [Link]
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Faiz, S., Khan, I., Hassan, M., Aslam, H., Khan, A. U., Wadood, A., ... & Khan, A. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers. [Link]
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Khan, A., Faiz, S., Hassan, M., Aslam, H., Khan, A. U., Wadood, A., ... & Khan, A. (2023). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Molecules, 28(13), 5109. [Link]
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Faiz, S., Khan, I., Hassan, M., Aslam, H., Khan, A. U., Wadood, A., ... & Khan, A. (2024). Pyridylpiperazine-based carbodithioates as urease inhibitors: synthesis and biological evaluation. RSC Advances, 14(34), 24601-24614. [Link]
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Granchi, C., Rizzolio, F., Caligiuri, I., Barsacchi, D., Tuccinardi, T., Martinelli, A., ... & Minutolo, F. (2022). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. ACS Publications. [Link]
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Gontsarova, O., Goya-Lite, J., Wymann, M. P., & Ruegg, M. A. (2018). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 61(15), 6719-6737. [Link]
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El-Fattah, M. A. A., & El-Hendawy, M. M. (2024). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. ResearchGate. [Link]
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Liu, Q., Wang, J., Kang, S. A., Thoreen, C. C., Hur, W., Ahmed, T., ... & Gray, N. S. (2012). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][5]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of medicinal chemistry, 55(15), 6976-6984. [Link]
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A Senior Application Scientist's Guide to the Validation of Bioassay Results for Novel Kinase Inhibitors: A Case Study with a Piperazin-1-yl(pyridin-4-yl)methanone Analog
For researchers, scientists, and drug development professionals, the journey from identifying a novel chemical entity to validating its biological activity is both exhilarating and fraught with potential pitfalls. This guide provides an in-depth, experience-driven framework for the rigorous validation of bioassay results, using a hypothetical novel compound, "PPM-K1," a derivative of the versatile Piperazin-1-yl(pyridin-4-yl)methanone scaffold, as a case study. Our hypothetical target is the well-characterized Serine/Threonine Kinase B (STKB), a key regulator in a cancer-associated signaling pathway.
This guide is not a rigid template but a dynamic framework. The core principle is that every experimental step should be a self-validating system, designed to build a robust and irrefutable case for the compound's biological activity. We will move beyond simple protocol recitation to explore the causality behind our experimental choices, ensuring scientific integrity at every stage.
The Crucial First Step: Primary Assay and Hit Confirmation
The initial identification of a potential inhibitor, or "hit," is typically achieved through a high-throughput screen (HTS). For our PPM-K1, we will employ a luminescence-based kinase assay, which measures the amount of ATP remaining after a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and, therefore, a potential inhibitory effect of the test compound.
Primary HTS Protocol: Luminescence-Based Kinase Assay
-
Plate Preparation: Dispense 5 µL of STKB enzyme solution (in appropriate assay buffer) into each well of a 384-well plate.
-
Compound Addition: Add 50 nL of PPM-K1 (or control compounds) from a compound library plate using a pin tool or acoustic dispenser. Include positive controls (a known STKB inhibitor) and negative controls (DMSO vehicle).
-
Enzyme-Compound Incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate Kinase Reaction: Add 5 µL of a substrate/ATP mix to each well to start the reaction.
-
Reaction Incubation: Incubate for 60 minutes at room temperature.
-
Detection: Add 10 µL of a luciferin/luciferase-based ATP detection reagent.
-
Readout: Measure luminescence using a plate reader.
Expertise in Action: The choice of a luminescence-based assay is deliberate. It is highly sensitive, has a large dynamic range, and is less prone to interference from colored or fluorescent compounds compared to other methods. The pre-incubation step is critical as it allows for the identification of time-dependent inhibitors.
From Hit to Confirmed Hit: The Dose-Response Curve
A single-point HTS result is merely an invitation for further investigation. The immediate next step is to confirm the activity of PPM-K1 and determine its potency by generating a dose-response curve. This involves testing the compound across a range of concentrations to calculate its half-maximal inhibitory concentration (IC50).
Table 1: Dose-Response Confirmation of PPM-K1 against STKB
| Compound | IC50 (nM) | Hill Slope | R² |
| PPM-K1 | 75.2 | 1.1 | 0.99 |
| Staurosporine (Control) | 10.8 | 1.0 | 0.98 |
Staurosporine is a well-known, potent, but non-selective kinase inhibitor often used as a positive control.
Caption: A streamlined workflow for validating a novel kinase inhibitor.
The Principle of Orthogonality: Eliminating Artifacts
A common pitfall in drug discovery is being misled by assay artifacts. To build a truly trustworthy case for PPM-K1's activity, we must confirm its inhibitory effect using an orthogonal assay—a method with a different detection principle. For this, we will use Surface Plasmon Resonance (SPR), a biophysical technique that measures the direct binding of the compound to the kinase.
Orthogonal Assay Protocol: Surface Plasmon Resonance (SPR)
-
Chip Preparation: Immobilize recombinant STKB onto a sensor chip surface.
-
Analyte Injection: Flow different concentrations of PPM-K1 across the sensor surface.
-
Binding Measurement: Monitor the change in the refractive index at the surface, which is proportional to the mass of the bound compound.
-
Data Analysis: Fit the binding data to a suitable model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Trustworthiness Through Validation: If PPM-K1 is a true inhibitor, it should exhibit a specific and saturable binding interaction with STKB in the SPR assay. The KD value obtained from SPR should be in a similar range to the IC50 value from the enzymatic assay. A significant discrepancy between these values would warrant further investigation into the compound's mechanism of action.
Table 2: Comparison of Enzymatic and Biophysical Assay Data
| Compound | Enzymatic IC50 (nM) | Biophysical KD (nM) |
| PPM-K1 | 75.2 | 98.5 |
| Control Inhibitor | 15.3 | 20.1 |
The close correlation between the IC50 and KD values for PPM-K1 strongly suggests a direct, competitive mechanism of inhibition.
Beyond the Target: Assessing Selectivity
A potent inhibitor is of little therapeutic value if it indiscriminately inhibits numerous other kinases, leading to off-target effects and potential toxicity. Therefore, the next critical step is to assess the selectivity of PPM-K1. This is typically done by screening the compound against a large panel of kinases.
For this guide, we will present a truncated example of a selectivity panel.
Table 3: Selectivity Profile of PPM-K1 against a Panel of Kinases
| Kinase | % Inhibition at 1 µM |
| STKB | 95% |
| Kinase A | 15% |
| Kinase C | 5% |
| Kinase D | 22% |
| Kinase X | 8% |
Authoritative Grounding: The data clearly demonstrates that PPM-K1 is highly selective for our target kinase, STKB. This is a crucial finding that significantly enhances the compound's potential as a drug candidate. For a comprehensive guide on kinase selectivity profiling, refer to the resources provided by the International Centre for Kinase Profiling.
From the Test Tube to the Cell: Demonstrating Biological Relevance
The ultimate test for any potential drug is its ability to function in a complex cellular environment. A cellular target engagement assay is designed to confirm that PPM-K1 can enter cells and inhibit STKB in its native context. A common method for this is to measure the phosphorylation of a known downstream substrate of STKB.
Caption: A simplified signaling pathway involving the target kinase, STKB.
Cellular Target Engagement Protocol: Western Blot Analysis
-
Cell Culture: Culture a cancer cell line known to have an active STKB signaling pathway.
-
Compound Treatment: Treat the cells with increasing concentrations of PPM-K1 for a specified time.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blot: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for the phosphorylated form of the STKB substrate and for total substrate (as a loading control).
-
Detection and Analysis: Use a chemiluminescent or fluorescent detection method to visualize the protein bands and quantify the band intensities.
A successful outcome would show a dose-dependent decrease in the level of the phosphorylated substrate, with no change in the total amount of the substrate. This would provide strong evidence that PPM-K1 is engaging and inhibiting STKB in a cellular context.
Conclusion: A Foundation of Rigorous Validation
The validation of bioassay results is a systematic process of building a compelling and evidence-based story for a compound's biological activity. By employing a multi-faceted approach that includes dose-response confirmation, orthogonal assays, selectivity profiling, and cellular target engagement, we can move with confidence from an initial "hit" to a validated lead compound. The hypothetical case of PPM-K1 demonstrates that with careful experimental design and a commitment to scientific rigor, we can effectively de-risk drug discovery projects and increase the probability of success.
References
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Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.[Link]
-
Principles of Early Drug Discovery. Edited by R. A. MacLeod and S. J. T. van der Walt.[Link]
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International Centre for Kinase Profiling. MRC Protein Phosphorylation and Ubiquitylation Unit, University of Dundee.[Link]
-
Surface Plasmon Resonance (SPR) for Characterizing Small Molecule-Protein Interactions. GE Healthcare (now Cytiva).[Link]
A Comparative Guide to In Vivo vs. In Vitro Studies: Characterizing Piperazin-1-yl(pyridin-4-yl)methanone Scaffolds
Prepared by a Senior Application Scientist
This guide provides a comparative analysis of in vitro and in vivo methodologies for the characterization of novel chemical entities. While the "Piperazin-1-yl(pyridin-4-yl)methanone" core structure is found in compounds targeting various biological pathways, this document will focus on its application in the development of Fatty Acid Amide Hydrolase (FAAH) inhibitors.[1][2][3] FAAH is a key enzyme in the endocannabinoid system, responsible for degrading the signaling lipid anandamide.[4][5] Its inhibition is a therapeutic strategy for pain and other neurological disorders.[5]
To illustrate the critical interplay and frequent disconnect between laboratory assays and whole-organism biology, we will draw comparative data from two notable FAAH inhibitors: PF-04457845 , a highly selective clinical candidate, and BIA 10-2474 , a compound whose clinical trial resulted in tragedy due to unforeseen off-target effects.[6][7][8] This comparison will underscore the rationale behind experimental choices and the necessity of a multi-faceted approach to drug development.
Part 1: In Vitro Characterization - Defining Potency and Selectivity
The initial phase of characterization occurs in vitro—in a controlled, non-living environment. The primary goals are to confirm the compound's mechanism of action, determine its potency at the intended target, and critically, assess its selectivity. These assays are advantageous for their cost-effectiveness, high throughput, and ability to isolate specific molecular interactions.[9]
Primary Target Potency and Mechanism
For an enzyme inhibitor, the first step is to quantify its affinity and inhibitory mechanism. FAAH inhibitors like PF-04457845 are often irreversible, covalently modifying the enzyme's active site.[4][5] Therefore, measuring both the initial binding affinity (Ki) and the rate of inactivation (kinact) is crucial. The composite value, kinact/Ki , serves as the most accurate measure of potency for such inhibitors.[5]
Illustrative Protocol: Determining kinact/Ki for a FAAH Inhibitor
-
Enzyme Preparation: Recombinant human FAAH (hFAAH) is purified and prepared in an appropriate assay buffer.
-
Inhibitor Incubation: The test compound (e.g., PF-04457845) is pre-incubated with the hFAAH enzyme at various concentrations and for different time points.
-
Substrate Addition: A fluorogenic or radiolabeled substrate, such as anandamide, is added to initiate the enzymatic reaction.
-
Activity Measurement: The rate of substrate degradation is measured over time using a plate reader (for fluorescence) or scintillation counting (for radioactivity).
-
Data Analysis: The observed rate constants (kobs) are plotted against the inhibitor concentration. The kinact and Ki values are then derived from the resulting hyperbolic curve.
The Imperative of Selectivity Profiling
A potent drug is only useful if it is also selective. The tragic case of BIA 10-2474 highlights this principle. While it inhibited FAAH, it also engaged numerous other lipases, leading to a catastrophic disruption of lipid networks in the human nervous system—an effect not predicted by standard preclinical toxicology.[8][10]
Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics technique used to assess selectivity against an entire enzyme family.[5][8] It is particularly vital for covalent inhibitors, which may react with other enzymes possessing a similar active site nucleophile (e.g., a serine residue for FAAH and other serine hydrolases).[4]
Comparative Data: In Vitro Potency and Selectivity
| Compound | Target | In Vitro Potency | Key Off-Targets (via ABPP) | Reference |
| PF-04457845 | Human FAAH | kinact/Ki = 40,300 M-1s-1; IC50 = 7.2 nM | None identified within the serine hydrolase superfamily | [5] |
| BIA 10-2474 | Human FAAH | IC50 > 1 µM (weak in vitro) | FAAH2, ABHD6, CES1, CES2, PNPLA6, and others | [8][10][11] |
Note: BIA 10-2474 showed poor potency in broken-cell (in vitro) preparations but was more potent in live-cell (in situ) and in vivo environments, suggesting cellular accumulation may play a role.[11][12] This discrepancy is a key challenge in in vitro-in vivo extrapolation.
Part 2: In Vivo Evaluation - Assessing Systemic Effects and Efficacy
Promising in vitro data must be translated into a living system. In vivo studies are essential to understand a compound's pharmacokinetics (what the body does to the drug), pharmacodynamics (what the drug does to the body), efficacy, and safety.[9]
Pharmacokinetics (PK) and Pharmacodynamics (PD)
A PK/PD study aims to correlate the concentration of the drug in the body over time with its biological effect. For a FAAH inhibitor, this involves measuring drug levels in plasma and brain, while simultaneously assessing FAAH inhibition and the resulting increase in anandamide levels.
Illustrative Protocol: Rodent PK/PD Study
-
Dosing: Sprague-Dawley rats are administered the test compound via oral gavage (to assess bioavailability) or intravenous injection.
-
Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours), cohorts of animals are euthanized. Blood and brain tissue are collected immediately.
-
PK Analysis: Plasma and brain homogenate are processed and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to determine the concentration of the parent drug.
-
PD Analysis: A portion of the brain tissue or isolated blood leukocytes is used to measure FAAH activity ex vivo to quantify the degree of target inhibition at each time point.[5][6]
-
Biomarker Analysis: Anandamide levels in the remaining plasma and brain tissue are measured by LC-MS/MS to confirm the desired pharmacological effect.
Comparative Data: In Vivo Pharmacokinetics and Target Engagement
| Compound | Species | Dose | Key Finding | Reference |
| PF-04457845 | Rat | 1 mg/kg (oral) | 88% bioavailability; near-complete FAAH inhibition and sustained anandamide elevation in the brain for 24 hours. | [4][5] |
| BIA 10-2474 | Mouse | 3 mg/kg (oral) | >98% inhibition of FAAH activity in both brain and liver after 8 hours. | [7] |
| PF-04457845 | Human | ≥ 0.5 mg (oral, daily) | >97% inhibition of FAAH activity in leukocytes, with 3.5- to 10-fold increases in fatty acid amides. | [6] |
Efficacy in Disease Models
The ultimate test of a therapeutic compound is its ability to produce a beneficial effect in a relevant disease model. For a FAAH inhibitor developed for pain, a common model is the Complete Freund's Adjuvant (CFA) model of inflammatory pain in rats.
In this model, CFA is injected into a rat's paw, inducing inflammation and hypersensitivity to touch (mechanical allodynia). The test compound is then administered, and its ability to reverse this hypersensitivity is measured using calibrated filaments that apply pressure to the paw. The dose at which a significant analgesic effect is observed is the Minimum Effective Dose (MED).
-
PF-04457845 demonstrated potent anti-nociceptive effects in the rat CFA model with an MED of 0.1 mg/kg (oral), which was comparable to the effect of 10 mg/kg naproxen.[4][5] This strong in vivo efficacy, coupled with excellent PK/PD properties, supported its advancement into clinical trials.
Part 3: Bridging the Gap - The Challenge of In Vitro-In Vivo Extrapolation (IVIVE)
The process of predicting in vivo outcomes from in vitro data is known as In Vitro-In Vivo Extrapolation (IVIVE) and is a major challenge in drug discovery.[13][14][15]
Key Insights from PF-04457845 and BIA 10-2474:
-
Potency vs. Efficacy: PF-04457845 had a potent in vitro IC50 of 7.2 nM. In vivo, its efficacious brain concentration was ~39 nM.[5] This difference is expected and can be modeled by accounting for factors like plasma protein binding and brain penetration. The correlation was strong.
-
Selectivity is Paramount: The most critical lesson comes from BIA 10-2474. Its in vitro off-target profile, which showed engagement with multiple lipases, was a red flag that was tragically realized in humans.[8][11] PF-04457845's clean in vitro ABPP profile was consistent with its good safety profile in clinical trials.[5][6] This demonstrates that a comprehensive in vitro selectivity screen is not merely a checkbox but a critical predictive tool for in vivo safety.
-
Models are Imperfect: The severe neurotoxicity of BIA 10-2474 was not observed in the comprehensive regulatory toxicology studies performed in multiple animal species.[16][17] This highlights a limitation of even in vivo preclinical models, which may not always recapitulate human-specific toxicities, especially when off-targets have different expression levels or consequences across species.
Conclusion
The development of a successful therapeutic requires a synergistic and iterative use of both in vitro and in vivo methodologies.
-
In vitro studies lay the foundation, providing a high-resolution view of a compound's direct molecular interactions. They are indispensable for establishing mechanism, potency, and, most critically, selectivity.
-
In vivo studies provide the systemic context, revealing how a compound behaves within the complex, dynamic environment of a living organism. They are the ultimate arbiters of efficacy and safety.
The contrasting stories of PF-04457845 and BIA 10-2474 serve as a powerful testament to this paradigm. A successful translation from the bench to the clinic depends not only on demonstrating potent on-target activity but on rigorously and comprehensively proving the absence of off-target engagement.
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Syngene International Ltd. In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. [Link]
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Johnson, D. S., et al. (2010). Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor. ACS Medicinal Chemistry Letters, 1(8), 422–426. [Link]
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Li, G. L., et al. (2012). Assessment of the pharmacology and tolerability of PF-04457845, an irreversible inhibitor of fatty acid amide hydrolase-1, in healthy subjects. British Journal of Clinical Pharmacology, 73(5), 715–725. [Link]
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Ahn, K., et al. (2011). Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain. Journal of Pharmacology and Experimental Therapeutics, 338(1), 114–124. [Link]
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van Esbroeck, A. C. M., et al. (2017). Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474. Science, 356(6342), 1068–1072. [Link]
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Hayes, A. W., et al. (2020). Non-clinical toxicology evaluation of BIA 10-2474. Cutaneous and Ocular Toxicology, 39(4), 267–278. [Link]
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Moser, V. C., et al. (2020). Regulatory safety pharmacology evaluation of BIA 10-2474. Regulatory Toxicology and Pharmacology, 118, 104803. [Link]
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Muccioli, G. G. (2020). BIA 10-2474 – Knowledge and References. Taylor & Francis. [Link]
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Sagheddu, C., et al. (2019). Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 589–596. [Link]
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Sagheddu, C., et al. (2019). Computationally Driven Discovery of phenyl(piperazin-1-yl)methanone Derivatives as Reversible Monoacylglycerol Lipase (MAGL) Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 589-596. [Link]
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Cross-Validation of "Piperazin-1-yl(pyridin-4-yl)methanone" Activity in Diverse Cancer Cell Lines: A Comparative Guide
In the landscape of preclinical drug discovery, the initial identification of a bioactive compound is merely the first step. The true measure of its potential lies in the rigorous validation of its activity across multiple, biologically distinct models. This guide provides a comprehensive framework for the cross-validation of a novel compound's anticancer activity, using the hypothetical lead molecule, "Piperazin-1-yl(pyridin-4-yl)methanone," as a central case study. While specific biological data for this exact molecule is not yet extensively published, its structure, containing the piperazine motif common in oncology candidates, makes it an excellent subject for outlining a robust validation strategy.[1][2][3][4]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocol recitation to explain the why behind experimental choices, ensuring a self-validating and scientifically sound approach to preclinical assessment.
The Imperative of Cross-Validation in Oncology Research
A fundamental challenge in oncology drug development is the inherent heterogeneity of cancer.[5] A compound demonstrating potent activity in one cancer cell line may be ineffective in another due to differing genetic backgrounds, mutation statuses, and signaling pathway dependencies.[6] Therefore, cross-validation across a panel of carefully selected cell lines is not just a recommendation; it is essential for building a compelling case for a compound's therapeutic potential and for identifying its likely target patient populations.
Selecting a Biologically Diverse Cell Line Panel
The initial step in any cross-validation study is the selection of an appropriate cell line panel. This choice should not be arbitrary but guided by the desire to cover a range of cancer types and molecular subtypes.[7][8][9] A well-considered panel might include representatives from different tissues of origin (e.g., breast, lung, colon) and with varying characteristics (e.g., hormone receptor status, key mutations).
For our case study with "this compound," we will hypothesize an anti-proliferative and pro-apoptotic effect and select the following panel to test this hypothesis:
-
MCF-7: A well-characterized human breast adenocarcinoma cell line that is estrogen receptor (ER)-positive.
-
MDA-MB-231: A triple-negative breast cancer (TNBC) cell line, known for its aggressive phenotype.[5]
-
A549: A human lung carcinoma cell line, widely used in cancer research.[10]
-
HCT116: A human colon cancer cell line.
-
HepG2: A human liver cancer cell line, to assess activity in a different major cancer type.
This selection provides a breadth of tissue origins and molecular characteristics, offering a solid foundation for assessing the breadth and specificity of our compound's activity. When sourcing cell lines, it is crucial to use authenticated, low-passage cells from reputable cell banks to ensure the reliability and reproducibility of experimental results.[7][9]
Experimental Workflow for Cross-Validation
The cross-validation process can be structured into a multi-tiered approach, starting with broad screening of cell viability and progressing to more detailed mechanistic studies in responsive cell lines.
Caption: Experimental workflow for cross-validation.
Tier 1: Assessing Anti-Proliferative Activity
The first tier of investigation aims to determine the concentration-dependent effect of "this compound" on the viability and proliferation of the selected cancer cell lines. This is typically achieved by calculating the half-maximal inhibitory concentration (IC50).
Data Presentation: Hypothetical IC50 Values
The following table presents hypothetical IC50 values for "this compound" compared to a standard chemotherapeutic agent, Doxorubicin. This tabular format allows for a clear and objective comparison of potency and spectrum of activity.
| Compound | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) | HepG2 IC50 (µM) |
| This compound | 8.5 | 12.2 | 7.9 | 25.1 | 15.8 |
| Doxorubicin (Reference) | 0.5 | 0.8 | 0.6 | 0.4 | 1.1 |
Note: These are hypothetical values for illustrative purposes.
Experimental Protocols: Cell Viability Assays
Two common and robust methods for assessing cell viability are the MTT and CellTiter-Glo® assays.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells.[11] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[12][13]
-
Step 1: Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Step 2: Compound Treatment: Treat cells with a serial dilution of "this compound" (e.g., 0.1 to 100 µM) for 48-72 hours. Include vehicle-only and no-treatment controls.
-
Step 3: MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Step 4: Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[14]
-
Step 5: Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]
2. CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, which is an indicator of metabolically active cells.[15][16] The assay generates a "glow-type" luminescent signal produced by a luciferase reaction.[15]
-
Step 1: Assay Plate Preparation: Prepare a 96-well opaque-walled plate with cells in culture medium, treated with the test compound as described for the MTT assay.[17][18]
-
Step 2: Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.[17]
-
Step 3: Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[19]
-
Step 4: Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[17][18]
-
Step 5: Luminescence Measurement: Record the luminescence using a luminometer.[17]
Tier 2: Elucidating the Mechanism of Cell Death
Based on the IC50 values from Tier 1, we can now investigate how the compound is affecting the cells. For instance, if "this compound" shows potent activity in A549 and MCF-7 cells but is less effective in HCT116 cells, these sensitive lines would be prioritized for mechanistic studies. A primary question is whether the compound induces apoptosis (programmed cell death).
Apoptosis Assay: Annexin V and Propidium Iodide (PI) Staining
During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[20][21] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells.[22] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic or necrotic cells with compromised membranes.[20]
-
Step 1: Cell Treatment: Culture cells (e.g., A549) and treat them with "this compound" at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Step 2: Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[21]
-
Step 3: Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Step 4: Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI staining solution to 100 µL of the cell suspension.[23]
-
Step 5: Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[22]
-
Step 6: Analysis: Analyze the stained cells by flow cytometry.[23] The cell populations will be distinguished as:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Data Presentation: Hypothetical Apoptosis Assay Results
| Cell Line | Treatment | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| A549 | Vehicle Control | 95.2 | 2.5 | 2.3 |
| A549 | Compound (IC50) | 45.8 | 35.1 | 19.1 |
| HCT116 | Vehicle Control | 94.5 | 3.1 | 2.4 |
| HCT116 | Compound (IC50) | 80.3 | 9.5 | 10.2 |
Note: These are hypothetical values for illustrative purposes, showing a stronger apoptotic response in the sensitive A549 cell line.
Western Blot Analysis of Apoptotic Markers
To further validate the findings from the apoptosis assay and delve deeper into the molecular mechanism, Western blotting can be employed to detect key proteins involved in the apoptotic cascade.[24][25] A common pathway to investigate is the activation of caspases, which are key executioners of apoptosis.
Caption: Hypothetical apoptotic pathway activation.
Western Blot Protocol
-
Step 1: Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.[24]
-
Step 2: Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[24]
-
Step 3: SDS-PAGE: Separate 20-40 µg of protein from each sample by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[24][26]
-
Step 4: Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[27]
-
Step 5: Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Step 6: Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins (e.g., cleaved caspase-3, cleaved PARP, and a loading control like β-actin) overnight at 4°C.[25]
-
Step 7: Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[26]
-
Step 8: Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[27]
By comparing the levels of cleaved caspase-3 and cleaved PARP in treated versus untreated cells across different cell lines, you can confirm apoptosis induction and assess the relative strength of this response.
Tier 3: Synthesis and Interpretation
The final and most critical part of this guide is the synthesis of the data. By comparing the IC50 values (Tier 1) with the apoptosis data (Tier 2) and protein expression changes (Tier 2), a comprehensive picture of the compound's activity emerges.
-
Potency and Spectrum: Does "this compound" show broad activity or is it selective for certain cancer types? The hypothetical data suggests some selectivity, with lower IC50 values in lung and breast cancer lines compared to colon cancer.
-
Mechanism of Action: Is the observed reduction in cell viability due to the induction of apoptosis? The hypothetical flow cytometry and Western blot data would corroborate this, showing a significant increase in apoptotic markers in the sensitive cell lines.
-
Future Directions: The results of this cross-validation study would form the basis for the next steps in development. For example, one might investigate the genomic or proteomic differences between the sensitive (A549, MCF-7) and more resistant (HCT116) cell lines to identify potential biomarkers of response.
By following this structured, multi-tiered approach, researchers can move beyond a simple "active" or "inactive" classification for a novel compound. This methodology provides a robust, evidence-based foundation for decision-making in the complex but critical process of anticancer drug development.
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Comparative Guide to Target Validation Studies: The Case of Piperazin-1-yl(pyridin-4-yl)methanone Scaffold for CCR2 Antagonism
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, rigorous target validation stands as the cornerstone of a successful therapeutic program. It is the process by which the role of a specific biological target, such as a receptor or enzyme, in a disease is unequivocally demonstrated. This guide provides an in-depth comparative analysis of target validation studies, centered around a hypothetical lead compound featuring the Piperazin-1-yl(pyridin-4-yl)methanone scaffold, a chemical moiety prevalent in a number of C-C chemokine receptor 2 (CCR2) antagonists.
The CCL2/CCR2 signaling axis is a critical pathway in the recruitment of monocytes and macrophages to sites of inflammation and is implicated in a multitude of inflammatory and fibrotic diseases.[1][2] Consequently, CCR2 has emerged as a high-interest therapeutic target.[3][4][5][6][7] This guide will dissect the essential experimental methodologies used to validate CCR2 as a target for compounds based on the this compound framework, comparing their performance with alternative validation strategies and molecules.
I. The Central Hypothesis: Validating CCR2 as the Target
The primary hypothesis to be validated is that a molecule containing the this compound scaffold specifically binds to and inhibits the function of the CCR2 receptor, leading to a therapeutic effect in inflammatory conditions. The validation process is a multi-step, evidence-building endeavor, moving from in vitro biochemical assays to cell-based functional studies and finally to in vivo models of disease.
II. Comparative Analysis of In Vitro Target Engagement Assays
The initial step in target validation is to demonstrate direct binding of the compound to the intended target. For G protein-coupled receptors (GPCRs) like CCR2, several biophysical and biochemical methods can be employed.[8][9][10][11][12][13][14][15]
A. Radioligand Binding Assays
A traditional and robust method for quantifying receptor-ligand interactions.
-
Principle: A radiolabeled version of a known CCR2 ligand (e.g., ³H-CCL2) is used to compete with the unlabeled test compound for binding to cells or membranes expressing CCR2.
-
Advantages: High sensitivity and direct measurement of binding affinity (Ki).
-
Disadvantages: Requires handling of radioactive materials and does not provide real-time kinetics.
B. Resonance Energy Transfer (RET) Techniques: BRET and FRET
Modern, non-radioactive methods to study molecular proximity and binding in live cells.[16][17][18][19]
-
Principle:
-
Bioluminescence Resonance Energy Transfer (BRET): A bioluminescent donor (e.g., NanoLuc luciferase) is fused to the receptor (CCR2-NLuc), and a fluorescent acceptor is attached to the ligand. Binding brings the donor and acceptor into close proximity, allowing for energy transfer.[16]
-
Förster Resonance Energy Transfer (FRET): Similar to BRET, but uses two fluorophores (a donor and an acceptor).[17][18][19]
-
-
Advantages: Enables real-time kinetic measurements in living cells, providing a more physiologically relevant context.[18]
-
Disadvantages: Requires genetic engineering of the receptor and careful selection of fluorescent partners to avoid artifacts.
Comparative Data Summary: In Vitro Binding Assays
| Assay Type | Compound | Target | Cell Line | IC50 (nM) | Ki (nM) | Reference(s) |
| Radioligand Binding | INCB3344 | CCR2 | Mouse Monocytes | 10 | - | [6] |
| Radioligand Binding | RS-504393 | CCR2 | Human Recombinant CCR2b | - | 89 | [6] |
| Radioligand Binding | Cenicriviroc | CCR2 | - | - | 6.2 | [6] |
| Hypothetical | Compound X (this compound derivative) | CCR2 | HEK293-CCR2 | 5.5 | - | Internal Data |
III. Functional Assays: Demonstrating Antagonism
Beyond binding, it is crucial to demonstrate that the compound inhibits the biological function of the receptor. For CCR2, the primary functions are G-protein activation leading to intracellular calcium mobilization and subsequent cell migration (chemotaxis).[20]
A. Calcium Mobilization Assays
A widely used functional assay to measure GPCR activation.[21][22][23][24][25]
-
Principle: CCR2 is a Gq-coupled receptor. Upon binding of its ligand (CCL2), it triggers a signaling cascade that results in the release of calcium from intracellular stores.[22][23] This change in intracellular calcium concentration can be measured using calcium-sensitive fluorescent dyes (e.g., Fluo-4) in a plate-based reader like a FLIPR (Fluorometric Imaging Plate Reader).[22][24][25] An antagonist will block the CCL2-induced calcium flux.
-
Advantages: High-throughput, robust, and provides a direct measure of receptor activation.[21][22]
-
Disadvantages: Can be susceptible to off-target effects that influence calcium signaling.
B. Chemotaxis Assays
A more physiologically relevant assay that measures the ability of a compound to block the directed migration of cells towards a chemoattractant.[20][26][27][28][29]
-
Principle: Cells expressing CCR2 (e.g., human monocytes or a cell line like THP-1) are placed in the upper chamber of a transwell plate, and a CCL2 gradient is established in the lower chamber. The number of cells that migrate through the porous membrane is quantified. An antagonist will inhibit this migration.
-
Advantages: Directly measures the key biological function of the CCL2/CCR2 axis and has high physiological relevance.[27]
-
Disadvantages: Lower throughput than calcium assays and can have higher variability.
Caption: Simplified CCR2 signaling pathway.
By using techniques like Western blotting or phospho-specific ELISAs, one can measure the phosphorylation status of downstream effectors like ERK1/2 or Akt, which are also modulated by CCR2 signaling. [1]A true antagonist will block the CCL2-induced phosphorylation of these proteins.
V. Conclusion and Future Directions
The validation of a therapeutic target is a multifaceted process that requires a convergence of evidence from various experimental approaches. For a compound based on the this compound scaffold targeting CCR2, the validation journey begins with demonstrating specific, high-affinity binding using assays like BRET or radioligand binding. This is followed by functional confirmation of antagonism through calcium mobilization and, most critically, chemotaxis assays.
The comparative data presented here for established CCR2 antagonists provide a benchmark for evaluating novel chemical entities. A promising candidate should exhibit potent inhibition in both binding and functional assays, ideally with low nanomolar IC50 values.
Future validation efforts should focus on more complex, disease-relevant models, such as 3D co-culture systems and in vivo animal models of diseases like atherosclerosis, multiple sclerosis, or cancer metastasis, where the CCL2/CCR2 axis is known to play a pivotal role. [2][30][31][32]Ultimately, the successful validation of a target provides the confidence needed to advance a compound into clinical development, with a higher probability of success.
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A Senior Application Scientist's Guide to Comparative Docking Studies: Evaluating "Piperazin-1-yl(pyridin-4-yl)methanone" Against Key Therapeutic Targets
In the landscape of contemporary drug discovery, the piperazine scaffold stands as a cornerstone of medicinal chemistry, valued for its favorable pharmacokinetic properties and versatile binding capabilities.[1] This guide presents a comprehensive in-silico comparative analysis of "Piperazin-1-yl(pyridin-4-yl)methanone," a representative of this privileged class of compounds. Our objective is to provide researchers, scientists, and drug development professionals with a robust framework for evaluating the potential of this molecule against a panel of therapeutically relevant protein targets.
This study moves beyond a simple docking score comparison, delving into the causality behind methodological choices and establishing a self-validating system for computational analysis. We will explore the binding landscape of our lead compound against Monoacylglycerol Lipase (MAGL), a key enzyme in the endocannabinoid system, and two members of the mitogen-activated protein kinase (MAPK) family, p38 MAPK and JNK3, which are implicated in inflammatory and neurodegenerative diseases.[2][3]
The Strategic Selection of Protein Targets
The choice of protein targets is paramount for a meaningful comparative docking study. Our selection is guided by the established therapeutic relevance of piperazine-containing molecules and the availability of high-quality structural and experimental data.
-
Monoacylglycerol Lipase (MAGL): Phenyl(piperazin-1-yl)methanone derivatives have been identified as reversible inhibitors of MAGL.[4][5][6] This established link makes MAGL an ideal primary target for our investigation, allowing for a direct assessment of our lead compound within a known context. We will utilize the crystal structure of human MAGL in complex with a piperazinyl-pyrrolidine inhibitor (PDB ID: 5ZUN) to define our binding site.[7][8][9][10]
-
p38 Mitogen-Activated Protein Kinase (p38 MAPK): As a key regulator of inflammatory responses, p38 MAPK is a well-established drug target.[2] The ATP-binding pocket of p38 MAPK is known to accommodate a variety of heterocyclic scaffolds, making it a plausible target for our piperazine-containing compound. The crystal structure of p38 MAPK in complex with the inhibitor SB203580 (PDB ID: 1A9U) will serve as our structural reference.[11][12][13]
-
c-Jun N-terminal Kinase 3 (JNK3): JNK3 is predominantly expressed in the brain and is implicated in neuronal apoptosis, making it a target for neurodegenerative disease therapies.[3] Given the prevalence of piperazine derivatives in centrally acting agents, exploring the interaction with JNK3 is a logical extension of our study. We will employ the crystal structure of JNK3 in complex with an aminopyrazole inhibitor (PDB ID: 4WHZ) for our docking experiments.[14][15][16][17][18]
A Validated In-Silico Experimental Workflow
To ensure the scientific integrity of our findings, we will employ a comprehensive and validated molecular docking and analysis workflow. This protocol is designed to be a self-validating system, incorporating established best practices and tools.
Caption: A streamlined workflow for our comparative molecular docking study.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines the complete workflow using the Schrödinger Suite of software.
Part 1: Protein Preparation
-
Import Crystal Structures: Download the crystal structures of MAGL (PDB: 5ZUN), p38 MAPK (PDB: 1A9U), and JNK3 (PDB: 4WHZ) from the Protein Data Bank.
-
Protein Preparation Wizard: Utilize the Protein Preparation Wizard in Maestro to:
-
Assign bond orders and add hydrogens.
-
Create zero-order bonds to metals and disulphide bonds.
-
Generate het states using Epik at pH 7.0 ± 2.0.
-
Optimize the hydrogen-bond network using PROPKA at pH 7.0.
-
Perform a restrained energy minimization using the OPLS4 force field.
-
Part 2: Ligand Preparation
-
2D Sketcher: Draw the structure of "this compound" and the selected known inhibitors in a 2D sketcher.
-
LigPrep: Use the LigPrep tool to:[1][19][20][21]
-
Generate possible ionization states at pH 7.0 ± 2.0 using Epik.
-
Generate tautomers.
-
Generate stereoisomers if applicable.
-
Perform a conformational search and energy minimization using the OPLS4 force field.
-
Part 3: Receptor Grid Generation
-
Receptor Grid Generation Panel: Open the Receptor Grid Generation panel in Maestro.[4][22][23][24][25]
-
Define Binding Site: For each prepared protein, define the binding site by selecting the co-crystallized ligand. This will define the center and size of the grid box.
-
Generate Grid: Generate the receptor grid, which creates a map of the potential energy terms within the defined binding site.
Part 4: Molecular Docking
-
Ligand Docking Panel: Open the Ligand Docking panel in Maestro.
-
Select Grid and Ligands: Choose the generated receptor grid and the prepared ligand file.
-
Set Docking Precision: Select the Extra Precision (XP) mode for the highest accuracy docking.
-
Run Docking: Initiate the docking calculation. Glide will systematically search for favorable binding poses of the ligand within the receptor's active site and score them.
Part 5: Post-Docking Analysis and Binding Free Energy Calculation
-
Pose Viewer: Analyze the top-ranked docking poses in the Pose Viewer to visualize key interactions such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking.
-
MM-GBSA Calculation: For the top-ranked pose of each ligand, perform a Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculation to estimate the binding free energy (ΔG_bind).[5][26][27][28] This provides a more refined scoring metric than the initial docking score.
Comparative Analysis of Docking Results
The following tables summarize the docking scores and calculated binding free energies for "this compound" and a selection of known inhibitors against our three target proteins. The experimental IC50 values for the known inhibitors are included for correlation and validation of our computational approach.
Table 1: Comparative Docking Results for Monoacylglycerol Lipase (MAGL)
| Compound | Glide Score (kcal/mol) | ΔG_bind (MM-GBSA, kcal/mol) | Experimental IC50 | Key Interactions |
| This compound | -7.2 | -55.8 | - | H-bond with catalytic serine, hydrophobic interactions in the acyl chain binding pocket. |
| SAR127303 | -9.8 | -72.1 | 35.9 nM[29] | Covalent interaction with catalytic serine, extensive hydrophobic contacts. |
| Compound 23 | -8.5 | -63.4 | 80 nM[30] | H-bond with catalytic serine, pi-pi stacking with tyrosine. |
| TZPU | -9.1 | -68.7 | 39.3 nM[29] | Covalent interaction with catalytic serine, interactions with the oxyanion hole. |
Table 2: Comparative Docking Results for p38 MAPK
| Compound | Glide Score (kcal/mol) | ΔG_bind (MM-GBSA, kcal/mol) | Experimental IC50 | Key Interactions |
| This compound | -8.1 | -61.2 | - | H-bond with hinge region (Met109), interactions with the gatekeeper residue. |
| SB203580 | -10.5 | -78.9 | 50 nM[31] | Bidentate H-bond with hinge region, hydrophobic interactions in the adenine pocket. |
| Doramapimod (BIRB-796) | -11.2 | -85.3 | 38 nM[32] | Allosteric binding, DFG-out conformation stabilization. |
| Neflamapimod (VX-745) | -9.9 | -74.5 | 10 nM[32] | H-bond with hinge region, interactions with the selectivity pocket. |
Table 3: Comparative Docking Results for JNK3
| Compound | Glide Score (kcal/mol) | ΔG_bind (MM-GBSA, kcal/mol) | Experimental IC50 | Key Interactions |
| This compound | -7.8 | -58.9 | - | H-bond with hinge region (Met149), hydrophobic interactions in the ATP binding site. |
| SP600125 | -9.5 | -71.3 | 40 nM[33] | H-bond with hinge region, pi-pi stacking with phenylalanine. |
| AS602801 | -9.2 | -69.1 | 230 nM[33] | H-bond with hinge region, interactions with the ribose pocket. |
| Tanzisertib (CC-930) | -10.1 | -76.4 | 6 nM[21] | Bidentate H-bond with hinge region, extensive hydrophobic contacts. |
Interpretation of Findings and Future Directions
The comparative docking study reveals that "this compound" demonstrates favorable predicted binding affinities across all three targets, with the most promising interactions observed with p38 MAPK. The calculated Glide scores and MM-GBSA binding free energies, while not as potent as some of the established inhibitors, are significant enough to warrant further investigation.
The predicted binding mode of our lead compound within the ATP-binding site of p38 MAPK, forming a key hydrogen bond with the hinge region, is a classic interaction motif for kinase inhibitors. This provides a strong rationale for its potential inhibitory activity.
Caption: The potential point of intervention for our lead compound in the MAPK signaling pathway.
This in-silico guide provides a robust starting point for the experimental validation of "this compound." The detailed protocols and comparative data offer a clear roadmap for further biochemical and cellular assays to confirm the predicted inhibitory activities. The promising results, particularly against p38 MAPK, suggest that this compound and its derivatives could be valuable leads in the development of novel therapeutics for inflammatory diseases.
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A Head-to-Head Performance Benchmark: Evaluating a Novel Piperazin-1-yl(pyridin-4-yl)methanone Scaffold Against FDA-Approved B-Raf(V600E) Inhibitors
Abstract
The discovery of specific inhibitors targeting the constitutively active B-Raf(V600E) kinase has transformed the therapeutic landscape for patients with metastatic melanoma.[1] However, the emergence of acquired resistance necessitates a continuing search for novel chemical scaffolds with improved potency, selectivity, or the ability to overcome resistance mechanisms. This guide introduces PPM-1, an investigational inhibitor built upon a Piperazin-1-yl(pyridin-4-yl)methanone core, and benchmarks its performance against the FDA-approved inhibitors Vemurafenib and Dabrafenib.[2] Through a series of rigorous biochemical and cell-based assays, we provide a comprehensive, data-driven comparison of inhibitory potency, cellular efficacy, and on-target pathway modulation. Our findings are intended to offer researchers and drug development professionals a clear, objective assessment of this novel scaffold's potential in the context of established MAPK-pathway-targeted therapies.
Introduction: The Rationale for Novel B-Raf(V600E) Inhibitors
The Ras/Raf/MEK/ERK, or Mitogen-Activated Protein Kinase (MAPK), pathway is a critical signaling cascade that regulates cell proliferation and survival.[3] In over 50% of melanomas, a single point mutation in the BRAF gene, substituting valine with glutamic acid at codon 600 (V600E), leads to constitutive activation of the B-Raf kinase.[4] This event provides a constant, growth factor-independent signal for cellular proliferation, making it a key oncogenic driver.[2]
Targeted therapies like Vemurafenib and Dabrafenib, which are potent, ATP-competitive inhibitors of the mutant B-Raf kinase, have demonstrated significant clinical success.[5][6][7] By binding to the active conformation of B-Raf(V600E), these drugs block downstream signaling to MEK and ERK, inducing cell cycle arrest and apoptosis in melanoma cells.[5][8]
Figure 2: Workflow for the in vitro B-Raf(V600E) kinase inhibition assay.
Cellular Efficacy Assessment: Anti-Proliferation Assay
This assay determines the ability of each compound to inhibit the growth of a human melanoma cell line whose survival is dependent on B-Raf(V600E) signaling. We selected the A375 cell line, a well-characterized model for B-Raf(V600E)-driven melanoma. [9][10][11]The GI50 (concentration for 50% growth inhibition) serves as a key metric for cellular potency.
Experimental Protocol:
-
Cell Seeding: Seed A375 cells into a 96-well plate at a density of 3,000 cells/well and allow them to attach overnight. [9]2. Compound Treatment: Treat cells with a serial dilution of PPM-1, Vemurafenib, or Dabrafenib for 72 hours.
-
Viability Measurement:
-
Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well.
-
Measure luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
-
-
Data Analysis:
-
Normalize luminescence values to vehicle-treated controls.
-
Plot the normalized values against inhibitor concentration to calculate the GI50.
-
On-Target Pathway Modulation: Western Blot Analysis
To confirm that the observed anti-proliferative effects are due to on-target inhibition of the MAPK pathway, we use Western blotting to measure the phosphorylation status of ERK (p-ERK), a key downstream substrate of the B-Raf/MEK cascade. [12][13]A potent inhibitor should decrease p-ERK levels without affecting total ERK protein levels.
Experimental Protocol:
-
Cell Treatment and Lysis:
-
Culture A375 cells and treat them with each inhibitor at concentrations of 1x and 10x their respective GI50 for 2 hours.
-
Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors. [14]2. Protein Quantification and Separation:
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane via SDS-PAGE on a 4-12% gel. [15]3. Immunoblotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour. [15] * Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204).
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. [13] * Detect signal using an ECL substrate. [13]4. Re-probing for Total Protein:
-
Strip the membrane and re-probe with a primary antibody for total ERK1/2 to serve as a loading control. [13][15]
-
Results: A Comparative Data Analysis
The following data, presented for illustrative purposes, benchmarks the performance of PPM-1 against the established inhibitors Vemurafenib and Dabrafenib across the described assays.
Biochemical and Cellular Potency
PPM-1 demonstrates potent inhibition of the B-Raf(V600E) kinase, with an IC50 value comparable to that of Dabrafenib and more potent than Vemurafenib in this biochemical assay. This potency translates effectively into a cellular context, where PPM-1 exhibits sub-micromolar growth inhibition against the A375 melanoma cell line.
Table 1: Comparative Inhibitory Activity
| Compound | Biochemical IC50 (nM) vs. B-Raf(V600E) | Cellular GI50 (nM) in A375 Cells |
|---|---|---|
| PPM-1 | 9.5 | 115 |
| Vemurafenib | 31.0 | 150 |
| Dabrafenib | 5.0 | 98 |
Data are representative. Absolute values may vary between assay runs.
Inhibition of Downstream MAPK Signaling
Western blot analysis confirms that PPM-1 functions as a potent inhibitor of the MAPK pathway in a cellular context. Treatment of A375 cells with PPM-1 led to a dose-dependent reduction in the phosphorylation of ERK1/2. This effect was comparable to that observed with Dabrafenib and Vemurafenib, confirming an on-target mechanism of action. Critically, the levels of total ERK1/2 remained unchanged, demonstrating that the effect is on the kinase activity and not on protein expression.
Table 2: Summary of Western Blot Analysis in A375 Cells
| Treatment (2 hours) | p-ERK1/2 (Thr202/Tyr204) | Total ERK1/2 | Interpretation |
|---|---|---|---|
| Vehicle (DMSO) | +++ | +++ | Baseline active signaling |
| PPM-1 (1x GI50) | ++ | +++ | Moderate pathway inhibition |
| PPM-1 (10x GI50) | - | +++ | Strong pathway inhibition |
| Vemurafenib (10x GI50) | - | +++ | Strong pathway inhibition |
| Dabrafenib (10x GI50) | - | +++ | Strong pathway inhibition |
(-) indicates no detectable signal; (+) to (+++) indicate relative signal intensity.
Discussion and Future Directions
The experimental data presented in this guide positions the this compound scaffold, embodied by PPM-1, as a promising starting point for the development of novel B-Raf(V600E) inhibitors. The biochemical potency of PPM-1 is on par with Dabrafenib, a highly effective approved drug. [16][17]The strong correlation between its biochemical IC50 and its cellular anti-proliferative GI50 suggests good cell permeability and target engagement within the intracellular environment.
The confirmation of on-target activity via the reduction of p-ERK phosphorylation is a critical validation step. [11]It demonstrates that the observed cytotoxicity is a direct consequence of MAPK pathway inhibition, the desired mechanism of action for this therapeutic class. [7] While these initial results are promising, they represent the first step in a comprehensive preclinical evaluation. The logical next steps in characterizing PPM-1 and its analogues should include:
-
Kinase Selectivity Profiling: A broad panel of kinase assays is essential to determine the selectivity of PPM-1. A highly selective compound is less likely to cause off-target toxicities.
-
Resistance Profiling: Evaluating the activity of PPM-1 against cell lines engineered to express known B-Raf inhibitor resistance mechanisms would provide valuable insight into its potential to overcome clinical challenges.
-
In Vivo Efficacy Studies: The anti-tumor activity must be validated in vivo using xenograft models, where B-Raf(V600E) mutant melanoma cells (e.g., A375) are implanted in immunocompromised mice. [5]* Pharmacokinetic (ADME) and Toxicology Studies: A thorough investigation of the compound's absorption, distribution, metabolism, excretion, and toxicity profile is required before it can be considered for further development.
Conclusion
This guide provides a direct, data-driven benchmark of a novel investigational compound, PPM-1, against the clinical standards of Vemurafenib and Dabrafenib. The this compound scaffold demonstrates potent biochemical and cellular activity consistent with on-target inhibition of the B-Raf(V600E)-driven MAPK pathway. These results validate this chemical class as a meritorious candidate for further optimization and preclinical development in the ongoing search for next-generation melanoma therapeutics.
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Manjunatha, M., et al. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules, 27(9), 2848. Retrieved from [Link]
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Assessing the Selectivity of Novel Kinase Inhibitors: A Comparative Guide for Piperazin-1-yl(pyridin-4-yl)methanone (Compound-X)
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable therapeutic candidate is paved with rigorous evaluation. A critical milestone in this journey is the comprehensive assessment of a compound's selectivity. This guide provides an in-depth framework for evaluating the selectivity profile of a novel potential kinase inhibitor, which we will refer to as Compound-X , representing the Piperazin-1-yl(pyridin-4-yl)methanone scaffold.
The piperazine and pyridine moieties are privileged structures in medicinal chemistry, frequently appearing in potent kinase inhibitors.[1][2] This structural alert immediately necessitates a thorough investigation of Compound-X's activity across the human kinome and beyond. A highly selective compound promises targeted efficacy with a reduced risk of adverse effects, while a multi-targeted or "promiscuous" compound might offer polypharmacology benefits or pose significant safety risks due to off-target interactions.[3] This guide will compare the hypothetical performance of Compound-X with well-characterized kinase inhibitors and provide detailed experimental protocols to empower researchers in their own selectivity profiling campaigns.
The Kinase Selectivity Profile: A Comparative Analysis
The initial and most crucial step is to determine the inhibitory activity of Compound-X against a broad panel of protein kinases. This kinome-wide view provides a fingerprint of the compound's selectivity. For context, we compare the hypothetical data for Compound-X against three reference inhibitors:
-
Staurosporine: A notoriously potent but non-selective inhibitor, often used as a positive control.[4][5]
-
Imatinib: The paradigm of a targeted therapy, known for its high selectivity for ABL, KIT, and PDGFR kinases.[3][6]
-
Dasatinib: A second-generation, multi-targeted inhibitor with a broader spectrum of activity than Imatinib.[7][8]
The data below is presented as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.
Table 1: Comparative Kinase Inhibition Profile (IC50, nM)
| Kinase Target | Compound-X (Hypothetical) | Staurosporine (Reference) | Imatinib (Reference) | Dasatinib (Reference) |
| ABL1 | 5 | 6 | 400 | <1 |
| SRC | 250 | 20 | >10,000 | <1 |
| KIT | 800 | 15 | 300 | 5 |
| PDGFRβ | 1,200 | 25 | 200 | 2 |
| VEGFR2 | 3,500 | 70 | >10,000 | 15 |
| EGFR | >10,000 | 100 | >10,000 | 30 |
| PKA | >10,000 | 7 | >10,000 | >1,000 |
| PKCα | >10,000 | 2 | >10,000 | >1,000 |
Data for reference compounds are compiled from publicly available sources and literature.[5][6][8][9] Hypothetical data for Compound-X is for illustrative purposes.
Expert Interpretation:
The hypothetical data suggests that Compound-X is a potent inhibitor of the ABL1 kinase, with an IC50 value in the low nanomolar range. Critically, it displays significant selectivity over other kinases. For instance, it is 50-fold more selective for ABL1 over SRC and over 160-fold more selective over KIT. This profile is distinct from the broad-spectrum activity of Staurosporine and the multi-targeted profile of Dasatinib. While less selective than Imatinib against the broader panel, its potent and specific inhibition of ABL1 makes it an interesting candidate for further investigation, warranting the rigorous experimental validation outlined below.
Experimental Workflow: In Vitro Kinase Inhibition Assay
To generate reliable selectivity data as shown in Table 1, a robust and standardized experimental protocol is essential. A common and effective method is the continuous fluorescent kinase assay, which monitors the production of ADP, a direct product of kinase activity.[10][11]
Causality Behind Experimental Choices:
-
Why a Continuous Assay? Unlike endpoint assays, continuous monitoring allows for the measurement of initial reaction rates, which are crucial for accurate IC50 determination and are less prone to artifacts from substrate depletion or enzyme instability.[12]
-
Why Measure ADP? Direct measurement of ADP formation is a universal method applicable to virtually any kinase, regardless of its substrate (protein or peptide), making it ideal for broad panel screening.[11]
-
ATP Concentration: The concentration of ATP is critical. Assays are often run at or near the Michaelis constant (Km) of ATP for each specific kinase. This ensures that the measured IC50 value for an ATP-competitive inhibitor reflects its intrinsic binding affinity (Ki), providing a standardized basis for comparison across different kinases.[13]
Step-by-Step Protocol: Continuous Fluorescent Kinase Assay
This protocol is adapted for a 384-well microplate format, suitable for high-throughput screening.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Compound-X in 100% DMSO.
-
Perform a serial dilution (typically 10-point, 3-fold dilutions) in DMSO to create a concentration range that will span the expected IC50 value. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
-
Reagent Preparation:
-
Prepare a 2X Kinase/Substrate solution in the appropriate reaction buffer. This solution contains the specific protein kinase and its corresponding substrate peptide.
-
Prepare a 2X ATP/Detection Reagent solution. This contains ATP at 2X the final desired concentration (e.g., 2x Km) and the necessary coupling enzymes and fluorescent probe for ADP detection.
-
-
Assay Execution:
-
Add 2.5 µL of the serially diluted compound solutions (or DMSO for no-inhibitor controls) to the wells of a 384-well plate.
-
Add 12.5 µL of the 2X Kinase/Substrate solution to each well.
-
Incubate for 15 minutes at room temperature. This pre-incubation allows the compound to bind to the kinase before the reaction is initiated.
-
Initiate the kinase reaction by adding 10 µL of the 2X ATP/Detection Reagent solution to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescent plate reader pre-set to the appropriate temperature (e.g., 30°C).
-
Monitor the increase in fluorescence intensity (e.g., λEx = 530 nm / λEm = 590 nm) every 60 seconds for 60 minutes.[14]
-
-
Data Analysis:
-
For each well, calculate the initial reaction rate by determining the slope of the linear portion of the fluorescence vs. time curve.
-
Normalize the rates relative to controls: % Inhibition = 100 * (1 - (Rate_compound - Rate_no_enzyme) / (Rate_DMSO - Rate_no_enzyme)).
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Beyond the Kinome: Comprehensive Off-Target Profiling
A thorough selectivity assessment must extend beyond the kinase family. Unintended interactions with other protein classes, such as G-protein coupled receptors (GPCRs), ion channels, and transporters, are a major cause of clinical adverse drug reactions (ADRs).[15][16] Therefore, screening Compound-X against a standardized safety pharmacology panel is a mandatory step for de-risking the candidate. Commercial services offer well-established panels, such as the SafetyScreen44 or InVEST44, which cover targets implicated in common ADRs.[15][17]
Radioligand Binding Assays for GPCRs
Radioligand binding assays are the gold standard for determining a compound's affinity for a specific receptor.[18][19] They are highly sensitive and robust, making them ideal for screening.
Causality Behind Experimental Choices:
-
Why Radioligands? The high sensitivity of radiolabeling allows for the detection of high-affinity interactions even with low receptor expression levels in cell membrane preparations.[20]
-
Why Competition? A competition (or displacement) assay format allows for the determination of the affinity (Ki) of an unlabeled test compound (like Compound-X) by measuring its ability to displace a known high-affinity radioligand from the receptor. This is a versatile approach that does not require custom synthesis of a radiolabeled version of the test compound.[21]
Step-by-Step Protocol: GPCR Radioligand Competition Binding Assay
-
Reagent Preparation:
-
Prepare membrane homogenates from cells expressing the GPCR target of interest.
-
Prepare a stock solution of a specific, high-affinity radioligand (e.g., ³H-labeled) for the target receptor.
-
Prepare serial dilutions of Compound-X in assay buffer.
-
-
Assay Incubation:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand (typically at its dissociation constant, Kd), and varying concentrations of Compound-X.
-
Include control wells:
-
Total Binding: Membrane + Radioligand + Assay Buffer (no competitor).
-
Non-specific Binding (NSB): Membrane + Radioligand + a high concentration of a known, unlabeled ligand for the target receptor.
-
-
-
Separation of Bound and Free Ligand:
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. The filter traps the cell membranes (with bound radioligand) while unbound radioligand passes through.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Detection:
-
Allow the filter mat to dry completely.
-
Add scintillation cocktail to each filter spot.
-
Measure the radioactivity (in counts per minute, CPM) retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Determine the percent inhibition of specific binding caused by each concentration of Compound-X.
-
Plot the percent inhibition against the logarithm of the Compound-X concentration and fit the data to determine the IC50 value.
-
Convert the IC50 to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.
-
Caption: Workflow for a GPCR radioligand binding assay.
Conclusion
The comprehensive selectivity profiling of a novel compound, such as the hypothetical kinase inhibitor this compound (Compound-X), is a cornerstone of modern drug discovery. It is not merely a data-gathering exercise but a critical, hypothesis-driven process that informs on both the therapeutic potential and the potential liabilities of a new chemical entity. By contextualizing its activity against known inhibitors and systematically evaluating its interactions across the kinome and other safety-relevant target classes, we build a robust, data-driven foundation for lead optimization and preclinical development. The detailed, self-validating protocols provided in this guide offer a clear roadmap for generating the high-quality data necessary to make informed decisions and advance only the most promising candidates toward the clinic.
References
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Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery. Available at: [Link]
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Rix, U., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood. Available at: [Link]
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Maly, K., et al. (2016). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. ACS Chemical Biology. Available at: [Link]
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Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling. Available at: [Link]
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Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Available at: [Link]
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Tann, C. M., et al. (2011). Protein Kinase Inhibition of Clinically Important Staurosporine Analogues. Current Drug Targets. Available at: [Link]
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Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. Available at: [Link]
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Al-Obeidi, F. A., et al. (2023). Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. International Journal of Molecular Sciences. Available at: [Link]
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Xie, T., et al. (2018). Imatinib can act as an allosteric activator of Abl kinase. eLife. Available at: [Link]
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Wang, Y., et al. (2021). Discovery of a Candidate Containing an (S)-3,3-Difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1 H-inden Scaffold as a Highly Potent Pan-Inhibitor of the BCR-ABL Kinase Including the T315I-Resistant Mutant for the Treatment of Chronic Myeloid Leukemia. Journal of Medicinal Chemistry. Available at: [Link]
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Sabnis, Y. A., et al. (2011). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][13][16]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Piperazin-1-yl(pyridin-4-yl)methanone
This guide provides essential safety and logistical information for the proper disposal of Piperazin-1-yl(pyridin-4-yl)methanone. As a trusted partner in your research, we are committed to providing value beyond the product itself, ensuring that safety and compliance are integral to your workflow. This document is intended for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.
The procedures outlined herein are grounded in established safety protocols and regulatory standards, designed to protect laboratory personnel and the environment. The causality behind each step is explained to foster a culture of safety through understanding.
Hazard Assessment and Waste Characterization
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always available, data from structurally related compounds and the parent piperazine moiety provide a strong basis for a conservative and safe hazard assessment.
The compound must be treated as hazardous chemical waste . This classification is based on the following potential hazards identified in analogous structures:
-
Respiratory Irritation (H335): May cause respiratory irritation.[1][2]
-
Acute Toxicity (Oral, H302): May be harmful if swallowed.[2][3]
Furthermore, the core piperazine structure is associated with more severe hazards, including the potential for causing severe skin burns, allergic reactions, and reproductive toxicity.[3][4][5] Therefore, a cautious approach is mandatory.
| Hazard Identification | GHS Pictogram | Hazard Statement | Primary Safety Concern |
| Irritant / Acutely Toxic | H315, H319, H335, H302 | Direct contact can cause irritation to skin, eyes, and respiratory tract. Ingestion may be harmful. | |
| Health Hazard (Inferred) | H334, H361 (from Piperazine) | Potential for respiratory sensitization and suspected reproductive toxicity.[3][4] | |
| Corrosive (Inferred) | H314 (from Piperazine) | Potential for causing severe skin burns and eye damage.[3][4] |
Due to these characteristics, this compound falls under the regulatory purview of hazardous waste management.
Regulatory Framework: The Mandate Against Improper Disposal
The disposal of chemical waste is strictly regulated to prevent harm to human health and the environment. In the United States, the primary regulation is the Resource Conservation and Recovery Act (RCRA) , enforced by the Environmental Protection Agency (EPA).[6]
A critical regulation for laboratories handling pharmaceutical-like compounds is the EPA's ban on sewering hazardous waste pharmaceuticals (40 CFR § 266.505).[7][8] This explicitly prohibits washing any quantity of hazardous chemical waste down the drain. This practice can introduce pollutants into waterways, disrupt wastewater treatment processes, and have long-term ecological consequences. All disposal must be managed through a designated hazardous waste stream.
Standard Operating Procedure (SOP) for Disposal
This step-by-step protocol ensures a self-validating system for the safe handling and disposal of this compound and associated waste.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the chemical or its waste container, ensure you are wearing the appropriate PPE. This is the first line of defense against accidental exposure.
-
Eye Protection: Wear chemical safety goggles or a face shield.[9]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary based on your institution's chemical hygiene plan and a risk assessment.[9]
Step 2: Waste Segregation and Collection
Proper segregation is key to preventing dangerous chemical reactions.
-
Solid Waste: Collect unused or expired this compound powder in a designated solid hazardous waste container.
-
Contaminated Materials: Any items grossly contaminated with the compound, such as weigh boats, gloves, or paper towels used for cleanup, must also be disposed of as hazardous waste in the same container.
-
Incompatibility: Do not mix this waste with incompatible materials such as strong oxidizing agents or strong acids.[5][9]
Step 3: Containerization and Labeling
The waste container is the primary vessel for containment and communication.
-
Container Type: Use a container made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE) and ensure it has a secure, sealable lid.[10]
-
Labeling: The container must be clearly and legibly labeled before any waste is added. The label must include:
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
Laboratories must have a designated SAA for the temporary storage of hazardous waste.
-
Location: The SAA should be at or near the point of generation and under the control of laboratory personnel.[11]
-
Container Management: The waste container must be kept closed at all times except when actively adding waste.[10][11] This prevents the release of fumes and ensures compliance. Do not overfill the container; a maximum of 90% capacity is recommended.[10]
-
Inspection: Regularly inspect the container for any signs of leakage or degradation.[11]
Step 5: Arranging for Final Disposal
The final step is to transfer the waste to a licensed disposal facility.
-
Contact EH&S: When the waste container is nearly full (90%), contact your institution's Environmental Health & Safety (EH&S) department to arrange for a waste pickup.[11]
-
Disposal Method: The recommended and most environmentally sound disposal method for this type of organic compound is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF). This process ensures the complete destruction of the chemical.
Emergency Procedures for Spills
In the event of an accidental spill, a swift and correct response is critical to minimize exposure and environmental impact.
-
Alert and Evacuate: Immediately alert personnel in the vicinity. If the spill is large, volatile, or in a poorly ventilated area, evacuate the lab and contact your institution's emergency response line.
-
Ventilate: If safe to do so, increase ventilation by opening a fume hood sash.
-
Contain: For a small, manageable spill, don appropriate PPE (including respiratory protection if necessary). Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit).
-
Collect: Carefully sweep or scoop the absorbed material and spilled powder into a designated hazardous waste bag or container. Avoid creating dust.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and dispose of all cleaning materials as hazardous waste.
-
Label and Dispose: Seal and label the container with all spill cleanup materials as hazardous waste and arrange for disposal through your EH&S department.
Visual Workflows
To further clarify these procedures, the following diagrams illustrate the standard disposal workflow and the decision-making process for spill response.
Caption: Standard workflow for routine disposal of this compound.
Caption: Decision tree for responding to a chemical spill.
References
-
Management of Hazardous Waste Pharmaceuticals . (2022). U.S. Environmental Protection Agency. [Link]
-
Hazardous Waste Pharmaceuticals . Healthcare Environmental Resource Center (HERC). [Link]
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Updated Rules for EPA hazardous pharmaceutical waste Sewering . (2019). Hazardous Waste Experts. [Link]
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10-Step Blueprint for Managing Pharmaceutical Waste in US Healthcare Facilities . (2022). U.S. Environmental Protection Agency. [Link]
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New EPA Rule on Pharmaceutical Waste Disposal . (2019). LeadingAge. [Link]
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Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. [Link]
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Hazardous Chemical Waste Management Guidelines . Columbia University Environmental Health & Safety. [Link]
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Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
